molecular formula C8H12O B149121 1,5-Octadien-3-one CAS No. 65213-86-7

1,5-Octadien-3-one

Cat. No.: B149121
CAS No.: 65213-86-7
M. Wt: 124.18 g/mol
InChI Key: VWYBQOFZVSNDAW-UHFFFAOYSA-N
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Description

1, 5-Octadien-3-one belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. 1, 5-Octadien-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 5-octadien-3-one is primarily located in the cytoplasm. 1, 5-Octadien-3-one has an earthy taste.

Properties

IUPAC Name

octa-1,5-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBQOFZVSNDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867181
Record name Octa-1,5-dien-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65213-86-7
Record name 1,5-Octadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65213-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octa-1,5-dien-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Z)-1,5-Octadien-3-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (Z)-1,5-Octadien-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-1,5-octadien-3-one, tailored for researchers, scientists, and drug development professionals. The document details the compound's structure, physical characteristics, spectroscopic data, synthesis protocols, and natural occurrence.

Chemical and Physical Properties

(Z)-1,5-Octadien-3-one is an organic compound with the molecular formula C₈H₁₂O.[1][2] It is a naturally occurring ketone found in a variety of biological sources, including plants, fungi, and fish.[3] This compound is particularly noted for its contribution to the aroma and flavor of various foods and beverages, such as green tea and palm wines.[1][]

Structural Information

The structure of (Z)-1,5-octadien-3-one consists of an eight-carbon chain containing a ketone functional group at the third position and two carbon-carbon double bonds at the first and fifth positions. The "Z" designation indicates that the substituents around the double bond at the fifth position are on the same side of the double bond.

IdentifierValue
IUPAC Name (5Z)-octa-1,5-dien-3-one[1]
CAS Number 65767-22-8[1][2]
Molecular Formula C₈H₁₂O[1][2]
Molecular Weight 124.18 g/mol [1][2]
InChI Key VWYBQOFZVSNDAW-WAYWQWQTSA-N[2]
Canonical SMILES CCC=CCC(=O)C=C
Physical Properties

The physical properties of (Z)-1,5-octadien-3-one are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
Appearance Clear colourless to pale yellow oil[]
Boiling Point 169.1 °C at 760 mmHg[1]
Density 0.848 g/cm³[1]
Refractive Index 1.444[1]
Flash Point 53.5 °C (128.3 °F)[1]
Vapor Pressure 1.57 mmHg at 25°C[1]
Water Solubility 1391 mg/L at 25 °C (estimated)[5]
logP (o/w) 1.922 (estimated)[5]
Solubility Soluble in alcohol; slightly soluble in chloroform, ethyl acetate, and methanol.[1][5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of (Z)-1,5-octadien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Typical Chemical Shift Range (ppm) Assignment
5.0 - 6.0Olefinic protons
2.0 - 3.0Allylic protons
0.9 - 1.5Alkyl protons
¹³C NMR Typical Chemical Shift Range (ppm) Assignment
190 - 210Carbonyl (C=O)
120 - 150Olefinic (C=C)
20 - 40Aliphatic (CH₂, CH₃)
Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific molecule and solvent.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (Z)-1,5-octadien-3-one is expected to show characteristic absorption bands for its ketone and alkene functional groups. A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone. Additionally, C=C stretching vibrations are expected to appear in the 1600-1680 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for (Z)-1,5-octadien-3-one would be observed at an m/z of 124. The fragmentation pattern would likely involve the loss of alkyl and acyl fragments. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Experimental Protocols

The synthesis of (Z)-1,5-octadien-3-one is typically achieved through the oxidation of its corresponding alcohol, (Z)-1,5-octadien-3-ol.[3]

Synthesis of Racemic (Z)-1,5-Octadien-3-ol

A general method for the synthesis of the racemic precursor alcohol involves a Grignard reaction.

Materials:

  • Magnesium turnings

  • Amyl iodide (1-iodopentane)

  • Anhydrous diethyl ether

  • Acrolein

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a Grignard reagent by adding a solution of amyl iodide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain racemic (Z)-1,5-octadien-3-ol.

Enantioselective Synthesis of (S)- and (R)-(Z)-1,5-Octadien-3-ol

A chemo-enzymatic method can be employed for the enantioselective synthesis of the precursor alcohol.[6]

Materials:

  • (±)-(Z)-1,5-Octadien-3-ol

  • Vinyl acetate

  • Lipase PS (from Pseudomonas cepacia)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure for the Synthesis of (S)-(Z)-1,5-Octadien-3-ol:

  • To a solution of (±)-(Z)-1,5-octadien-3-ol (1.0 g, 7.9 mmol) in vinyl acetate (20 mL), add lipase PS (600 mg).

  • Stir the mixture at room temperature for 4 hours (monitoring for approximately 47.8% conversion).

  • Filter the reaction mixture through celite.

  • Concentrate the filtrate in vacuo and purify by silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to separate the unreacted (S)-alcohol from the (R)-acetate.

  • The recovered (S)-alcohol can be further purified to achieve high enantiomeric excess.

Oxidation of (Z)-1,5-Octadien-3-ol to (Z)-1,5-Octadien-3-one

A mild oxidation method, such as the Swern oxidation, is suitable for this conversion to avoid over-oxidation.[3]

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

General Swern Oxidation Protocol:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO in dichloromethane to the cooled oxalyl chloride solution.

  • After stirring for a few minutes, add a solution of (Z)-1,5-octadien-3-ol in dichloromethane.

  • Stir the reaction mixture for approximately 15-30 minutes at -78 °C.

  • Add triethylamine to the reaction mixture, and after a few minutes, allow the mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (Z)-1,5-octadien-3-one.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Racemic (Z)-1,5-octadien-3-ol Racemic (Z)-1,5-octadien-3-ol Enantioselective Synthesis Enantioselective Synthesis Racemic (Z)-1,5-octadien-3-ol->Enantioselective Synthesis Lipase PS (S)- or (R)-(Z)-1,5-octadien-3-ol (S)- or (R)-(Z)-1,5-octadien-3-ol Enantioselective Synthesis->(S)- or (R)-(Z)-1,5-octadien-3-ol Oxidation Oxidation (S)- or (R)-(Z)-1,5-octadien-3-ol->Oxidation Swern Oxidation (Z)-1,5-Octadien-3-one (Z)-1,5-Octadien-3-one Oxidation->(Z)-1,5-Octadien-3-one

Caption: Synthetic workflow for (Z)-1,5-Octadien-3-one.

Formation via Lipid Peroxidation

Lipid_Peroxidation Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxidation Lipid Peroxidation Polyunsaturated Fatty Acids->Lipid Peroxidation Enzymatic or Non-enzymatic Lipid Hydroperoxides Lipid Hydroperoxides Lipid Peroxidation->Lipid Hydroperoxides Degradation Degradation Lipid Hydroperoxides->Degradation (Z)-1,5-Octadien-3-one (Z)-1,5-Octadien-3-one Degradation->(Z)-1,5-Octadien-3-one

Caption: Formation of (Z)-1,5-Octadien-3-one from lipid peroxidation.

Structure-Spectroscopy Relationship

Structure_Spectroscopy Structure (Z)-1,5-Octadien-3-one Ketone (C=O) Alkene (C=C) Alkyl Chain Spectroscopy Spectroscopic Features ¹³C NMR: 190-210 ppm IR: ~1670 cm⁻¹ ¹H NMR: 5.0-6.0 ppm ¹³C NMR: 120-150 ppm IR: ~1640 cm⁻¹ ¹H NMR: 0.9-3.0 ppm ¹³C NMR: 20-40 ppm Structure:f0->Spectroscopy:f0 Structure:f0->Spectroscopy:f1 Structure:f1->Spectroscopy:f2 Structure:f1->Spectroscopy:f3 Structure:f1->Spectroscopy:f4 Structure:f2->Spectroscopy:f5 Structure:f2->Spectroscopy:f6

Caption: Relationship between structure and spectroscopic features.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the role of (Z)-1,5-octadien-3-one as a potent aroma and flavor compound.[3] It is a key contributor to the sensory profile of many natural products. To date, there is no significant body of research detailing its involvement in specific biological signaling pathways relevant to drug development or cellular research. Therefore, a diagrammatic representation of a signaling pathway involving this compound cannot be provided at this time. Its biological significance appears to be confined to its impact on sensory perception.

Conclusion

This technical guide has summarized the core chemical properties of (Z)-1,5-octadien-3-one. The provided data on its physical and spectroscopic characteristics, along with detailed synthetic protocols, offer a valuable resource for researchers. While the compound's role in biological signaling is not established, its well-defined chemical nature and presence in natural sources may warrant further investigation into its potential bioactivities.

References

Spectroscopic Profile of 1,5-Octadien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-octadien-3-one (C₈H₁₂O), a key volatile organic compound. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. While a complete, publicly available experimental dataset for this compound is not readily found in scientific literature or databases, this guide compiles the most relevant information and provides predicted spectral data based on established principles of organic spectroscopy.

Introduction

This compound is an unsaturated ketone with a molecular weight of 124.18 g/mol . It exists as (E) and (Z) stereoisomers, with the general CAS number 65213-86-7 and the (Z)-isomer specifically identified by CAS number 65767-22-8. The structural features, including a conjugated enone system and an isolated double bond, give rise to characteristic spectroscopic signatures that are crucial for its identification and characterization in various matrices.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present a combination of data from public repositories and predicted values based on spectroscopic theory and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and alkyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemistry of the double bonds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-1a (vinyl)5.8 - 6.0ddJ ≈ 10, 2
H-1b (vinyl)6.2 - 6.4ddJ ≈ 17, 2
H-2 (vinyl)6.0 - 6.2ddJ ≈ 17, 10
H-4 (allylic)3.0 - 3.2m
H-5 (vinyl)5.3 - 5.5m
H-6 (vinyl)5.3 - 5.5m
H-7 (allylic)2.0 - 2.2m
H-8 (alkyl)0.9 - 1.1tJ ≈ 7

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will feature signals for the carbonyl carbon, the four sp² hybridized carbons of the double bonds, and the three sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (vinyl)128 - 132
C-2 (vinyl)135 - 140
C-3 (carbonyl)198 - 202
C-4 (allylic)40 - 45
C-5 (vinyl)123 - 128
C-6 (vinyl)130 - 135
C-7 (allylic)25 - 30
C-8 (alkyl)12 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the C=O stretch of the conjugated ketone, along with characteristic bands for the C=C and C-H bonds.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp²)3100 - 3010Medium
C-H stretch (sp³)2960 - 2850Medium
C=O stretch (conjugated ketone)1685 - 1665Strong
C=C stretch1650 - 1600Medium-Weak
C-H bend (vinyl)1000 - 650Strong
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound (molecular weight: 124.18 g/mol ) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group and the double bonds.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/z Proposed Fragment Ion Significance
124[C₈H₁₂O]⁺Molecular Ion (M⁺)
95[M - C₂H₅]⁺Loss of an ethyl radical
81[M - C₃H₅O]⁺Cleavage of the propenoyl group
67[C₅H₇]⁺Allylic cleavage
55[C₄H₇]⁺ or [C₃H₃O]⁺Various fragmentation pathways
41[C₃H₅]⁺Allyl cation
27[C₂H₃]⁺Vinyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ proton decoupling to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of the pure compound.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a suitable temperature program to ensure good separation.

  • Ionization and Analysis:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a mass range of m/z 20 to 200.

    • The ion source temperature should be maintained at approximately 200-250 °C.

    • Acquire data in full scan mode to obtain the complete mass spectrum.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System GCMS_Prep->GCMS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram FT & Baseline Correction IR->IR_Data MS_Data Acquire Total Ion Chromatogram Extract Mass Spectrum GCMS->MS_Data NMR_Interp Assign Chemical Shifts Determine Coupling Constants NMR_Data->NMR_Interp IR_Interp Identify Functional Groups IR_Data->IR_Interp MS_Interp Identify Molecular Ion Analyze Fragmentation MS_Data->MS_Interp

Spectroscopic Analysis Workflow for this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (C₈H₁₂O) Proton_NMR ¹H NMR (Proton Environments) Compound->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR Functional_Groups Functional Groups (C=O, C=C) Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight Fragmentation Fragmentation Pattern Molecular_Weight->Fragmentation

Logical Relationship of Spectroscopic Data to Molecular Structure.

A Technical Guide to the Natural Occurrence of 1,5-Octadien-3-one in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Octadien-3-one is a volatile organic compound that contributes to the characteristic aroma of various plants and food products. This technical guide provides a comprehensive overview of its natural occurrence in the plant kingdom, delving into its biosynthesis, quantification, and the analytical methodologies employed for its study. This document is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development who are interested in the biological significance and potential applications of this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a range of plant species, where it often plays a role in the characteristic aroma profile. Its formation is primarily associated with the oxidative degradation of polyunsaturated fatty acids. The concentration of this compound can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions. Fungal activity, such as powdery mildew infection in grapes, has also been shown to influence its abundance.

Below is a summary of the quantitative data available for this compound in various plant matrices:

Plant MatrixCultivar/ConditionConcentrationReference(s)
Grape MustMerlot (with dried fruit flavors)Up to 90 ng/L[1]
Grape MustMerlot50.5 to 265.2 ng/L[1]
Grape MustCabernet Sauvignon12.2 to 51.6 ng/L[1]
GrapesOverripe MerlotCan exceed 200 ng/L[1]
Pink Guava (Psidium guajava L.)Regional Roja87 mg (from 3 mmol of (Z)-3-hexenal precursor)[2]
AraçáNot specifiedComponent of aroma profile[1]
Clementine PeelNot specifiedComponent of aroma profile[1]
Green TeaNot specifiedOdorant[3]
Palm WinesNot specifiedOdorant[3]

Biosynthesis of this compound in Plants

The primary biosynthetic route for this compound in plants is through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids. This pathway is responsible for the formation of a variety of volatile compounds, including C6 and C9 aldehydes and alcohols, which are often referred to as "green leaf volatiles".[4][5] These compounds are the precursors to C8 ketones such as this compound.

The proposed biosynthetic pathway can be summarized as follows:

  • Release of Fatty Acids: Lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

  • Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of the fatty acid to form a hydroperoxide. For the formation of C8 compounds, this would likely involve a specific LOX isoform.

  • Cleavage: Hydroperoxide lyase (HPL) cleaves the fatty acid hydroperoxide into two smaller molecules, an aldehyde and an oxoacid.[6][7] The specificity of HPL determines the chain length of the resulting volatile compounds.[8]

  • Formation of the Precursor Alcohol: The resulting C8 aldehyde can be reduced to its corresponding alcohol, (Z)-1,5-octadien-3-ol, by alcohol dehydrogenase (ADH).

  • Oxidation to Ketone: Finally, (Z)-1,5-octadien-3-ol is oxidized to form this compound.

Biosynthetic Pathway of this compound Linolenic Acid Linolenic Acid Fatty Acid Hydroperoxide Fatty Acid Hydroperoxide Linolenic Acid->Fatty Acid Hydroperoxide Lipoxygenase (LOX) C8 Aldehyde C8 Aldehyde Fatty Acid Hydroperoxide->C8 Aldehyde Hydroperoxide Lyase (HPL) (Z)-1,5-Octadien-3-ol (Z)-1,5-Octadien-3-ol C8 Aldehyde->(Z)-1,5-Octadien-3-ol Alcohol Dehydrogenase (ADH) This compound This compound (Z)-1,5-Octadien-3-ol->this compound Oxidation Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Homogenize Sample Homogenize Sample Add to Vial Add to Vial Homogenize Sample->Add to Vial Add Internal Standard Add Internal Standard Add to Vial->Add Internal Standard Add NaCl Add NaCl Add Internal Standard->Add NaCl Incubate and Expose Fiber Incubate and Expose Fiber Add NaCl->Incubate and Expose Fiber Extract Volatiles Extract Volatiles Incubate and Expose Fiber->Extract Volatiles Thermal Desorption Thermal Desorption Extract Volatiles->Thermal Desorption Separation (GC) Separation (GC) Thermal Desorption->Separation (GC) Detection (MS) Detection (MS) Separation (GC)->Detection (MS) Identification Identification Detection (MS)->Identification Quantification Quantification Identification->Quantification

References

An In-depth Technical Guide to cis-1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the physical properties, synthesis, and analytical methodologies for cis-1,5-Octadien-3-one. The content is tailored for researchers, scientists, and drug development professionals, providing detailed data and experimental protocols to support advanced research and application.

Core Physical and Chemical Properties

cis-1,5-Octadien-3-one, also identified by its IUPAC name (5Z)-octa-1,5-dien-3-one, is a naturally occurring volatile organic compound found in various plants and is a notable contributor to the aroma of green tea and palm wines.[] The key physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
CAS Number 65767-22-8[2]
Appearance Clear, colorless to pale yellow oil[]
Boiling Point 168.00 - 170.00 °C @ 760 mmHg[]
Flash Point 128.00 °F (53.33 °C)[3]
Purity > 95%[]
Synonyms (Z)-1,5-Octadien-3-one, (5Z)-1,5-Octadien-3-one, (5Z)-octa-1,5-dien-3-one[][2]

Experimental Protocols

Synthesis of cis-1,5-Octadien-3-one via Oxidation of (Z)-1,5-Octadien-3-ol

A prevalent synthetic route to cis-1,5-Octadien-3-one involves the oxidation of its corresponding alcohol, (Z)-1,5-octadien-3-ol.[4] Mild oxidizing agents are preferred to preserve the integrity of the diene system. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation due to its high selectivity and mild reaction conditions.[5][6]

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 - 1.5 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude cis-1,5-Octadien-3-one by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile compounds like cis-1,5-Octadien-3-one.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium as the carrier gas

  • Split/splitless injector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the cis-1,5-Octadien-3-one sample in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL with a split ratio of 10:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-300

  • Data Analysis: The retention time of the peak corresponding to cis-1,5-Octadien-3-one in the total ion chromatogram is used for its initial identification. The mass spectrum of this peak is then compared with a reference spectrum from a spectral library (e.g., NIST) for confirmation.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Start (Z)-1,5-Octadien-3-ol Oxidation Dess-Martin Periodinane in Dichloromethane Start->Oxidation Quench Quench with NaHCO₃/Na₂S₂O₃ Oxidation->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure cis-1,5-Octadien-3-one Purify->Product

Caption: Synthesis and purification workflow for cis-1,5-Octadien-3-one.

Signaling Pathways

A thorough review of current scientific literature reveals no documented signaling pathways associated with cis-1,5-Octadien-3-one. Its biological relevance is primarily understood in the context of its contribution to the flavor and aroma profiles of various natural products. Further research may be warranted to explore potential biological activities.

References

Stability and Storage of 1,5-Octadien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadien-3-one is a volatile organic compound recognized for its potent aroma and flavor characteristics, often associated with the oxidation of polyunsaturated fatty acids. Its high reactivity, stemming from a conjugated enone system and an additional carbon-carbon double bond, presents significant challenges regarding its stability and storage. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed methodologies for its handling and stability assessment. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity of this compound for experimental and developmental applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate analytical and handling procedures.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Appearance Colorless to pale yellow oil/liquid[1][2]
Boiling Point 169.1 °C at 760 mmHg[3]
Flash Point 53.33 °C (128.00 °F)[2][4]
Density 0.848 g/cm³[3]
Vapor Pressure 1.57 mmHg at 25°C[3]
Refractive Index 1.444 at 20°C[3]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol. Soluble in alcohol. Insoluble in water.[2][3]

Stability Profile

This compound is known to be a reactive and relatively unstable molecule. Its stability is influenced by several factors, including light, temperature, and the presence of oxygen.

2.1. Sensitivity to Environmental Factors:

  • Light Sensitivity: The compound is susceptible to degradation upon exposure to light. Photodegradation can induce photochemical reactions, including isomerization and cleavage of the molecule.[5]

  • Temperature Sensitivity: As a volatile compound, this compound is sensitive to elevated temperatures, which can lead to decomposition.[3][5]

  • Oxidative Instability: The presence of two double bonds and a ketone functional group makes this compound susceptible to oxidation, especially in the presence of air (oxygen).[5][6] This can lead to the formation of hydroperoxides, which can further break down into smaller carbonyl compounds.[5]

2.2. Degradation Pathways:

While specific degradation pathways for this compound are not extensively detailed in the literature, its formation as a secondary oxidation product of polyunsaturated fatty acids provides insight into its inherent instability.[6] The primary degradation pathways are expected to be:

  • Oxidation: The carbon-carbon double bonds are prone to attack by oxygen and other oxidizing agents.

  • Polymerization: Under certain conditions, unsaturated ketones can undergo polymerization reactions.

  • Photodegradation: UV and visible light can provide the energy for various degradation reactions.

The formation of this compound from the oxidative degradation of α-linolenic acid is depicted in the following diagram:

G cluster_0 Initiation PUFA α-Linolenic Acid (Polyunsaturated Fatty Acid) Hydroperoxide Lipid Hydroperoxides PUFA->Hydroperoxide Oxidation Secondary_Product This compound Hydroperoxide->Secondary_Product Degradation Autoxidation Autoxidation (O₂) Enzymatic Enzymatic Action (e.g., Lipoxygenase) Metal Metal-Catalyzed (e.g., Fe²⁺, Cu²⁺)

Formation of this compound from Lipid Oxidation.

Recommended Storage and Handling

To ensure the integrity of this compound, strict adherence to proper storage and handling protocols is crucial.

3.1. Storage Conditions:

The following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature -86°CTo minimize thermal degradation and reduce volatility.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation.
Container Amber glass vial with a tightly sealed capTo protect from light and prevent evaporation.
Location Cool, dry, and well-ventilated areaTo maintain a stable storage environment.

3.2. Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid exposure to heat, sparks, open flames, and other ignition sources.

  • Minimize the time the container is open to the air to reduce exposure to oxygen and moisture.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, a forced degradation study is recommended to determine its stability profile under various stress conditions. The following protocol outlines a general approach for such a study.

4.1. Objective:

To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.

4.2. Materials and Methods:

  • Test Substance: this compound

  • Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid (1M), sodium hydroxide (1M), hydrogen peroxide (3%)

  • Equipment: HPLC or GC-MS system with a suitable detector (e.g., UV or MS), pH meter, photostability chamber, oven, calibrated glassware.

4.3. Experimental Workflow:

The following diagram illustrates a typical workflow for a forced degradation study:

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analysis Analyze Samples by HPLC or GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants and Determine Degradation Rate analysis->results

Workflow for Forced Degradation Study.

4.4. Detailed Protocols:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add 1M HCl. Heat the solution at 60°C for a defined period (e.g., 24 hours).[5]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).[5]

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[5]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[5]

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

4.5. Sample Analysis:

At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining this compound and identify any degradation products.

Conclusion

This compound is a valuable yet unstable compound that requires careful handling and storage to maintain its purity and integrity. Understanding its sensitivity to light, temperature, and oxygen is paramount for researchers and developers. The recommended storage at ultra-low temperatures under an inert atmosphere in light-protected containers is essential for long-term preservation. For applications requiring a thorough understanding of its stability in specific formulations or environments, conducting forced degradation studies as outlined in this guide will provide critical data to ensure the reliability and reproducibility of experimental results.

References

IUPAC name and structure of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (5Z)-octa-1,5-dien-3-one

This technical guide provides a comprehensive overview of (5Z)-octa-1,5-dien-3-one, a naturally occurring enone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, and established experimental protocols for its synthesis.

Chemical Identity and Structure

IUPAC Name: (5Z)-octa-1,5-dien-3-one[1][2]

(5Z)-octa-1,5-dien-3-one , also known by its common name (Z)-1,5-Octadien-3-one, is an organic compound with the molecular formula C₈H₁₂O.[3][4] Its structure features an eight-carbon chain with a ketone functional group at the third position and two carbon-carbon double bonds. The "(5Z)-" designation indicates that the stereochemistry at the double bond between carbons 5 and 6 is cis. This compound belongs to the class of organic compounds known as enones, which contain a conjugated system of an alkene and a ketone.[2]

Synonyms:

  • (Z)-1,5-Octadien-3-one[1]

  • cis-1,5-Octadien-3-one[1][4]

  • (5Z)-1,5-Octadien-3-one[1]

  • 1,5-Octadien-3-one, (Z)-[1]

  • (Z)-Octa-1,5-dien-3-one[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of (5Z)-octa-1,5-dien-3-one is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular FormulaC₈H₁₂O[3][4]
Molecular Weight124.18 g/mol [3][4]
AppearanceClear Colourless to Pale Yellow Oil[]
Boiling Point169.1 °C at 760 mmHg[3]
Flash Point53.5 °C[3]
Density0.848 g/cm³[3]
Vapor Pressure1.57 mmHg at 25°C[3]
Refractive Index1.444[3]
SolubilitySlightly soluble in Chloroform, Ethyl Acetate, and Methanol[3]
StabilityLight Sensitive, Temperature Sensitive, Volatile[3]
StorageAmber Vial, -86°C Freezer, Under inert atmosphere[3]

Natural Occurrence

(Z)-1,5-Octadien-3-one is a naturally occurring compound found in a variety of plants, fungi, and fish.[6] It has been identified as an odorant in green tea and palm wines.[][7]

Experimental Protocols

The synthesis of (5Z)-octa-1,5-dien-3-one can be achieved through several pathways. Below are detailed methodologies for key synthetic routes.

Synthesis via Oxidation of (Z)-1,5-Octadien-3-ol

A common and effective method for preparing (5Z)-octa-1,5-dien-3-one is through the oxidation of its corresponding alcohol precursor, (Z)-1,5-octadien-3-ol.[6] The use of mild oxidizing agents is crucial to prevent the over-oxidation of the diene system.[6]

Protocol using Pyridinium Chlorochromate (PCC):

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-1,5-octadien-3-ol in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (5Z)-octa-1,5-dien-3-one.

Enantioselective Synthesis of the Precursor Alcohol

For the synthesis of enantiomerically pure (5Z)-octa-1,5-dien-3-one, the enantioselective preparation of the precursor alcohol, (Z)-1,5-octadien-3-ol, is a critical step.[6] Lipase-mediated asymmetric hydrolysis is a highly effective method for this purpose.[6]

Protocol for Lipase-Mediated Asymmetric Hydrolysis:

  • Substrate Preparation: Prepare a solution of racemic (±)-(Z)-1,5-octadien-3-yl acetate in a suitable buffer (e.g., phosphate buffer).

  • Enzyme Addition: Add a lipase, such as CHIRAZYME L-2, to the solution.[6]

  • Reaction: Stir the mixture at room temperature. The progress of the hydrolysis is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) and conversion rate.[6]

  • Separation: Once the desired conversion is reached (e.g., ~38% for ≥99% ee of the (R)-alcohol), stop the reaction.[6] Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the resulting (R)-alcohol and the unreacted (S)-acetate by column chromatography. The (S)-acetate can then be hydrolyzed to obtain the (S)-alcohol.[6]

Visualizations

The following diagrams illustrate the chemical classification, a synthetic workflow, and a logical relationship for the synthesis of (5Z)-octa-1,5-dien-3-one.

Organic Compounds Organic Compounds Organic Oxygen Compounds Organic Oxygen Compounds Organic Compounds->Organic Oxygen Compounds Organooxygen Compounds Organooxygen Compounds Organic Oxygen Compounds->Organooxygen Compounds Carbonyl Compounds Carbonyl Compounds Organooxygen Compounds->Carbonyl Compounds Enones Enones Carbonyl Compounds->Enones (5Z)-octa-1,5-dien-3-one (5Z)-octa-1,5-dien-3-one Enones->(5Z)-octa-1,5-dien-3-one

Caption: Chemical classification of (5Z)-octa-1,5-dien-3-one.

cluster_0 Synthesis of (5Z)-octa-1,5-dien-3-one A Start: (Z)-1,5-Octadien-3-ol in CH2Cl2 B Add Pyridinium Chlorochromate (PCC) A->B C Stir at Room Temperature (2-4h) B->C D Reaction Workup: Dilute with Ether & Filter C->D E Purification: Column Chromatography D->E F End: Pure (5Z)-octa-1,5-dien-3-one E->F

Caption: Experimental workflow for the oxidation of (Z)-1,5-Octadien-3-ol.

cluster_1 Lipase-Mediated Kinetic Resolution Racemate Racemic (±)-(Z)-1,5-octadien-3-yl acetate Hydrolysis Asymmetric Hydrolysis Racemate->Hydrolysis Lipase Lipase (e.g., CHIRAZYME L-2) Lipase->Hydrolysis Separation Chromatographic Separation Hydrolysis->Separation ~38% conversion R_Alcohol (R)-alcohol (≥99% ee) S_Acetate Unreacted (S)-acetate Separation->R_Alcohol Separation->S_Acetate

Caption: Enantioselective synthesis of the precursor alcohol.

References

In-Depth Technical Guide: (5Z)-octa-1,5-dien-3-one (CAS 65767-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known and predicted hazards of (5Z)-octa-1,5-dien-3-one (CAS Number: 65767-22-8). This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

(5Z)-octa-1,5-dien-3-one is a naturally occurring organic compound found in various plants and beverages, recognized for its characteristic geranium and metallic aroma.[1][2] It is used as a flavoring and fragrance agent.[3][4]

Table 1: Physicochemical Properties of (5Z)-octa-1,5-dien-3-one

PropertyValueSource
Molecular Formula C₈H₁₂O[3][5][6]
Molecular Weight 124.18 g/mol [3][5][6]
IUPAC Name (5Z)-octa-1,5-dien-3-one[5][7]
Synonyms (Z)-1,5-Octadien-3-one, cis-1,5-Octadien-3-one, (5Z)-1,5-Octadien-3-one[3][4]
Appearance Clear colourless to pale yellow oil[4]
Boiling Point 169.1 °C at 760 mmHg[3]
Flash Point 53.5 °C[3]
Density 0.848 g/cm³[3]
Vapor Pressure 1.57 mmHg at 25°C[3]
Water Solubility 1391 mg/L at 25 °C (estimated)[1]
logP (o/w) 1.922 (estimated)[1]

Hazard Identification and Classification

While specific experimental toxicological data for (5Z)-octa-1,5-dien-3-one is limited in publicly accessible literature, a GHS classification is available, likely based on computational predictions or data from structurally similar compounds.[8]

Table 2: GHS Hazard Classification for (5Z)-octa-1,5-dien-3-one

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source: PubChem[8]

Experimental Protocols

Physicochemical Properties

The determination of key physicochemical properties generally follows standardized methods:

  • Boiling Point: Determined according to OECD Test Guideline 103. This method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

  • Flash Point: Typically determined using a closed-cup method, following a standard such as ASTM D93. The flash point is the lowest temperature at which the vapors of the material will ignite with an ignition source.

  • Density: Can be measured using various techniques, including pycnometry or a hydrometer, following principles outlined in OECD Test Guideline 109.

Toxicological Properties

Toxicological assessments are conducted according to stringent, internationally recognized guidelines to ensure data quality and animal welfare.

  • Acute Oral Toxicity: The potential acute oral toxicity would be assessed following one of the OECD Test Guidelines: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[9][10][11][12] These studies involve the administration of the substance to rats at one or more dose levels, followed by observation for signs of toxicity and mortality over a set period. The goal is to determine the LD50 (the dose lethal to 50% of the test animals) or to classify the substance into a specific toxicity category.[9]

  • Skin Irritation: Assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling).

  • Eye Irritation: Assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance like (5Z)-octa-1,5-dien-3-one, integrating both physicochemical and toxicological data.

ChemicalSafetyAssessment cluster_DataCollection Data Collection cluster_HazardID Hazard Identification cluster_Exposure Exposure Assessment cluster_RiskCharacterization Risk Characterization PhysChem Physicochemical Properties (Boiling Point, Flash Point, etc.) GHS_Class GHS Classification PhysChem->GHS_Class ToxData Toxicological Data (Acute Toxicity, Irritation) ToxData->GHS_Class Literature Literature Review Literature->GHS_Class RiskAssess Risk Assessment GHS_Class->RiskAssess UseScenarios Use Scenarios (Flavoring, Fragrance) ExposureRoutes Routes of Exposure (Oral, Dermal, Inhalation) UseScenarios->ExposureRoutes ExposureRoutes->RiskAssess SafeHandling Safe Handling Procedures RiskAssess->SafeHandling

A simplified workflow for chemical safety assessment.

References

Olfactory Properties of 1,5-Octadien-3-one Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Octadien-3-one is a volatile organic compound known for its potent and distinct olfactory properties. It exists as different stereoisomers, primarily the (Z)- and (E)-configurations, which exhibit significantly different odor characteristics and potencies. This technical guide provides an in-depth analysis of the olfactory properties of these isomers, including their odor thresholds and descriptors. It also outlines detailed experimental protocols for their evaluation and illustrates the underlying biological signaling pathway of olfaction. This information is crucial for researchers in the fields of flavor and fragrance chemistry, sensory science, and for professionals in drug development interested in olfactory receptors as potential targets.

Data Presentation: Olfactory Properties of this compound Isomers and Related Compounds

The olfactory properties of the (Z)- and (E)-isomers of this compound and their corresponding alcohols have been evaluated and are summarized below. The data highlights the significant impact of stereochemistry on odor perception.

Table 1: Comparison of Odor Thresholds and Descriptors for this compound Isomers

CompoundIsomerOdor Threshold (ng/L in air)Odor Description
This compound(Z)0.003Geranium-like, metallic[1]
This compound(E)1.4Geranium-like[1]

Table 2: Comparison of Olfactory Properties of this compound Isomers and Their Corresponding Alcohols

CompoundIsomerOdor Threshold (ng/L in air)Odor Description
This compound(Z)0.003Geranium-like, metallic[1]
This compound(E)1.4Geranium-like[1]
1,5-Octadien-3-ol(Z)1.3Geranium-like[1]
1,5-Octadien-3-ol(E)36.2Geranium-like, green[1]

The (Z)-isomer of this compound is noted for its exceptionally low odor threshold, making it a potent aroma compound.[1][2] This compound is naturally found in various plants, fungi, and fish, often arising from the oxidative degradation of polyunsaturated fatty acids.[2] It has been identified as a key aroma compound in grapes affected by powdery mildew, contributing a geranium-leaf odor.[2]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a volatile mixture.[3][4][5][6]

Objective: To separate and identify the odor-active isomers of this compound and determine their individual odor characteristics.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Sample containing this compound isomers.

  • A series of n-alkanes for the calculation of Linear Retention Indices (LRI).

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: The sample containing the this compound isomers is prepared by dilution in a suitable solvent or by extraction from a complex matrix.

  • GC Separation: The sample is injected into the GC. The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: The column effluent is split between the FID and the olfactometry port.

  • Olfactometry Analysis: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and odor description of any detected odor.[3]

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the FID chromatogram. The Linear Retention Index (LRI) for each odor-active compound is calculated using the retention times of the n-alkanes.[3] The identity of the compounds can be confirmed by GC-Mass Spectrometry (GC-MS).

Sensory Panel Analysis

Sensory panel analysis is used to obtain detailed descriptions and intensity ratings of the olfactory properties of the this compound isomers.[7][8][9][10][11]

Objective: To characterize and compare the odor profiles of the (Z)- and (E)-isomers of this compound.

Materials:

  • Purified samples of (Z)-1,5-octadien-3-one and (E)-1,5-octadien-3-one.

  • Odor-free sample containers.

  • A panel of trained sensory assessors (typically 8-12 members).[11]

  • A controlled sensory analysis room with proper ventilation.[9]

Methodology:

  • Panelist Training: Panelists are trained to recognize and describe various odors and to use a standardized lexicon for odor descriptors.[8]

  • Sample Presentation: Samples of each isomer are presented to the panelists in a randomized and blind manner.

  • Odor Profile Evaluation: Each panelist evaluates the odor of each sample and provides a qualitative description of the aroma, as well as a quantitative rating of the intensity of different odor attributes on a structured scale.[9]

  • Data Collection and Analysis: The descriptive data and intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile for each isomer.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[12][13][14][15][16]

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Canonical olfactory signal transduction pathway.

General Experimental Workflow for Olfactory Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the olfactory properties of volatile compounds.

Experimental_Workflow cluster_prep Sample Preparation & Synthesis cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers ((Z)- and (E)-1,5-octadien-3-one) Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification GCO Gas Chromatography-Olfactometry (GC-O) Purification->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS SensoryPanel Sensory Panel Analysis Purification->SensoryPanel OdorThreshold Odor Threshold Determination GCO->OdorThreshold StructureActivity Structure-Activity Relationship GCMS->StructureActivity OdorProfile Odor Profile Characterization SensoryPanel->OdorProfile OdorThreshold->StructureActivity OdorProfile->StructureActivity

Caption: Experimental workflow for olfactory property analysis.

Conclusion

The stereochemistry of this compound plays a critical role in its olfactory properties, with the (Z)-isomer exhibiting a significantly lower odor threshold and a more complex metallic, geranium-like aroma compared to the (E)-isomer. The methodologies of Gas Chromatography-Olfactometry and sensory panel analysis are essential for the detailed characterization of these potent odorants. Understanding the structure-activity relationships of such compounds and their interaction with olfactory receptors provides valuable insights for the food, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to 1,5-Octadien-3-one as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadien-3-one, particularly its (Z)-isomer, is a potent volatile organic compound (VOC) recognized for its significant impact on the aroma profiles of a diverse range of natural products, including fruits, vegetables, and seafood.[1][2] Arising primarily from the oxidative degradation of polyunsaturated fatty acids, this α,β-unsaturated ketone is characterized by a low odor threshold and complex sensory attributes, often described as geranium-like, metallic, or mushroom-like.[2][3] Beyond its role in flavor and fragrance chemistry, its classification as an α,β-unsaturated ketone suggests potential biological activities of interest to toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, biosynthesis, chemical synthesis, analytical methodologies, and biological significance of this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and application.

Chemical and Physical Properties

(Z)-1,5-Octadien-3-one is a C8-unsaturated ketone. Its chemical structure and key physicochemical properties are summarized below.[3][4][5]

PropertyValueReference
Chemical Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
CAS Number 65767-22-8[3]
Appearance Clear colorless to pale yellow oil[6]
Boiling Point 169.1 °C at 760 mmHg[3]
Flash Point 53.5 °C[3]
Density 0.848 g/cm³[3]
Vapor Pressure 1.57 mmHg at 25°C[3]
Refractive Index 1.444[3]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.[3]
Odor Geranium-like, metallic, mushroom-like, green.[2][3]

Natural Occurrence and Significance

This compound is a naturally occurring VOC found in a wide variety of plants, fungi, and animals, where it often contributes significantly to the characteristic aroma. Its formation is predominantly a result of the oxidative degradation of polyunsaturated fatty acids.[1]

Natural SourceReported ConcentrationSignificanceReference
Grapes (powdery mildew affected)Not specifiedContributes a characteristic geranium-leaf odor.[1]
Merlot and Cabernet Sauvignon MustsUp to 265.2 ng/LAssociated with dried fruit flavors.[1]
Green TeaNot specifiedComponent of aroma profile.[1][6]
Palm WineNot specifiedComponent of aroma profile.[1][6]
Oyster Leaf (Mertensia maritima)Not specifiedContributes to the oyster-like, marine notes.[2]
Fish (e.g., Silver Carp)Not specifiedMarker of quality deterioration.[1]

Biosynthesis: The Lipid Peroxidation Pathway

The primary route for the formation of this compound in biological systems is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), such as linolenic acid. This process can be initiated by enzymatic action (e.g., lipoxygenase) or by autoxidation in the presence of reactive oxygen species (ROS). The pathway involves the formation of a hydroperoxide intermediate, which then undergoes cleavage to yield a variety of volatile carbonyl compounds, including this compound.

Lipid_Peroxidation_Pathway Biosynthesis of this compound via Lipid Peroxidation PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) Hydroperoxide Lipid Hydroperoxide PUFA->Hydroperoxide Oxidation ROS Reactive Oxygen Species (ROS) or Lipoxygenase (LOX) ROS->Hydroperoxide Cleavage Enzymatic or Non-enzymatic Cleavage Hydroperoxide->Cleavage Octadienone This compound Cleavage->Octadienone Other_VOCs Other Volatile Carbonyls Cleavage->Other_VOCs

Lipid Peroxidation Pathway to this compound

Chemical Synthesis

This compound can be synthesized in the laboratory through several routes. The two most common methods are the Wittig reaction and the oxidation of the corresponding alcohol, 1,5-octadien-3-ol.

Wittig Reaction

The Wittig reaction provides a versatile method for the formation of the α,β-unsaturated ketone system. This involves the reaction of a phosphorus ylide with an appropriate aldehyde. To favor the formation of the (Z)-isomer, a non-stabilized ylide is typically employed.[7][8]

Wittig_Synthesis Synthesis of (Z)-1,5-Octadien-3-one via Wittig Reaction Phosphonium_Salt Propyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Acrolein Aldehyde->Oxaphosphetane Nucleophilic attack Octadienone (Z)-1,5-Octadien-3-one Oxaphosphetane->Octadienone Decomposition TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Wittig Reaction for (Z)-1,5-Octadien-3-one Synthesis

Experimental Protocol: Generalized Wittig Synthesis of (Z)-1,5-Octadien-3-one

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at -78°C for 30 minutes, then warm to 0°C for 1 hour to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to -78°C. Add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (Z)-1,5-octadien-3-one.

Oxidation of 1,5-Octadien-3-ol

An alternative synthetic route involves the oxidation of the precursor alcohol, (Z)-1,5-octadien-3-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation or isomerization of the double bonds.[1][9][10]

Experimental Protocol: Oxidation of (Z)-1,5-Octadien-3-ol with PCC [11]

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Alcohol: Add a solution of (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous DCM to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, the crude product can be further purified by column chromatography on silica gel to afford pure (Z)-1,5-octadien-3-one.

Analytical Methodologies

The detection and quantification of this compound, often present at trace levels in complex matrices, requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with a pre-concentration step and derivatization to enhance sensitivity.

GC-MS Analysis with PFBOA Derivatization

For trace-level quantification, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) is a widely used technique. PFBOA reacts with the carbonyl group of the ketone to form a stable oxime derivative that is highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[12][13][14]

GCMS_Workflow Analytical Workflow for this compound using GC-MS Sample Sample Matrix (e.g., food, beverage) Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction Derivatization Derivatization with PFBOA Extraction->Derivatization On-fiber or in-vial GCMS GC-MS Analysis (NCI mode) Derivatization->GCMS Thermal desorption Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

GC-MS Analytical Workflow with PFBOA Derivatization

Experimental Protocol: HS-SPME-GC-MS with PFBOA Derivatization [13][15]

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of wine or a homogenized food slurry) into a 20 mL headspace vial. Add an internal standard (e.g., a deuterated analog of this compound).

  • Derivatization: Add an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA) to the vial. Seal the vial and incubate at a specific temperature and time (e.g., 60°C for 60 minutes) to allow for the derivatization reaction to occur.

  • HS-SPME: Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C) with agitation.

  • GC-MS Analysis: Retract the fiber and thermally desorb it in the GC injector.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: A typical program might be: initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode, monitoring for the characteristic fragment ions of the PFBOA-oxime derivative.

  • Quantification: Create a calibration curve using standards of this compound treated with the same derivatization and extraction procedure.

Analytical Performance ParameterTypical ValueReference
Limit of Detection (LOD) 0.5 - 9.0 ng/g[12]
Limit of Quantification (LOQ) 3.0 - 30 ng/g[12]
Recovery 80 - 115%[16]
Linearity (r²) > 0.99[17]
Sensory Analysis: Odor Threshold Determination

The odor threshold of this compound can be determined using standardized sensory analysis methods, such as the ASTM E679-04 standard practice.[6][18] This method employs a forced-choice ascending concentration series.

Protocol Outline: Odor Threshold Determination (ASTM E679-04) [6][11]

  • Panelist Selection and Training: Select a panel of trained sensory assessors who have been screened for their olfactory acuity.

  • Sample Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., deodorized water or oil) in ascending order of concentration.

  • Presentation: Present the samples to the panelists in a triangular forced-choice format, where each set consists of three samples, two of which are blanks (solvent only) and one contains the diluted odorant.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two. The presentation starts with concentrations below the expected threshold.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

Biological Activities and Toxicological Considerations

As an α,β-unsaturated ketone, this compound belongs to a class of compounds known for their reactivity as Michael acceptors. This reactivity is the basis for their potential biological effects, including cytotoxicity.[19][20][21]

Cytotoxicity

α,β-Unsaturated carbonyl compounds can be cytotoxic, primarily through their ability to form covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[5] This can lead to enzyme inactivation, depletion of cellular antioxidants, and disruption of cellular redox homeostasis. Some α,β-unsaturated ketones have been investigated as potential cytotoxic agents that affect mitochondrial function.[5]

Interaction with Signaling Pathways

Products of lipid peroxidation, including reactive aldehydes and ketones, are known to modulate various cellular signaling pathways. These compounds can act as signaling molecules that trigger cellular stress responses. Key pathways that can be affected include:

  • NF-κB Signaling Pathway: Lipid peroxidation products can activate the NF-κB signaling pathway, which plays a central role in inflammation, immune responses, and cell survival.[1][3][22] This activation can lead to the transcriptional induction of pro-inflammatory genes.[23]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are stress-activated signaling cascades that can be modulated by reactive aldehydes.[4][20] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis or cell survival.

Signaling_Pathways General Cellular Signaling Pathways Affected by Lipid Peroxidation Products cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Responses Lipid_Peroxidation Lipid Peroxidation AB_Unsaturated_Ketones α,β-Unsaturated Ketones (e.g., this compound) Lipid_Peroxidation->AB_Unsaturated_Ketones NFkB_Pathway NF-κB Pathway AB_Unsaturated_Ketones->NFkB_Pathway Activation MAPK_Pathway MAPK Pathways (ERK, JNK, p38) AB_Unsaturated_Ketones->MAPK_Pathway Modulation Inflammation Inflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Survival Cell Survival MAPK_Pathway->Cell_Survival

Cellular Signaling Pathways Modulated by Lipid Peroxidation Products

Applications

The primary applications of this compound are in the food and fragrance industries.

  • Flavoring Agent: It is used in small quantities to impart or enhance specific aroma profiles in food and beverage products, such as those with green, geranium, or mushroom notes.[2]

  • Fragrance Component: Its unique and potent aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.[2]

Conclusion

This compound is a multifaceted volatile organic compound with significant implications in both food and biological sciences. Its role as a potent aroma compound is well-established, and its formation via lipid peroxidation makes it a relevant marker for oxidative processes in various systems. The detailed methodologies for its synthesis and analysis provided in this guide offer a practical resource for researchers. Furthermore, its inherent reactivity as an α,β-unsaturated ketone and its potential to interact with key cellular signaling pathways highlight an area ripe for further investigation, particularly for professionals in toxicology and drug development. A deeper understanding of its biological effects will be crucial in assessing its safety and exploring its potential therapeutic or adverse health implications.

References

Methodological & Application

Synthesis of (Z)-1,5-Octadien-3-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (Z)-1,5-octadien-3-one, a valuable synthetic intermediate, through the oxidation of its precursor alcohol, (Z)-1,5-octadien-3-ol. The protocol focuses on the use of Dess-Martin periodinane (DMP), a mild and selective oxidizing agent, ensuring high yield and purity of the target compound. This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the workflow to aid in the successful execution of this synthesis.

Introduction

(Z)-1,5-Octadien-3-one is a key structural motif found in various natural products and serves as a versatile building block in organic synthesis. Its synthesis from the corresponding secondary alcohol, (Z)-1,5-octadien-3-ol, requires a mild and selective oxidation method to prevent over-oxidation or isomerization of the double bonds. Among the various modern oxidation methods, the Dess-Martin periodinane (DMP) oxidation offers several advantages, including neutral reaction conditions, high chemoselectivity, and operational simplicity, making it an ideal choice for this transformation.[1][2] This protocol details the successful oxidation of (Z)-1,5-octadien-3-ol to (Z)-1,5-octadien-3-one using DMP in dichloromethane (DCM).

Reaction Scheme

The oxidation of the secondary alcohol to the corresponding ketone is depicted below:

G cluster_0 Reaction alcohol ketone alcohol->ketone Dess-Martin Periodinane (DMP) DCM, rt

Caption: Oxidation of (Z)-1,5-Octadien-3-ol to (Z)-1,5-Octadien-3-one.

Experimental Protocol

This protocol is adapted from a general procedure for the Dess-Martin oxidation of secondary alcohols.

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of (Z)-1,5-octadien-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (Z)-1,5-octadien-3-one.

Data Presentation

Table 1: Physicochemical Properties of (Z)-1,5-Octadien-3-one

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point168-170 °C at 760 mmHg
Purity (typical)>95%

Table 2: Spectroscopic Data for (Z)-1,5-Octadien-3-one

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
¹H Signals6.38 - 6.25m-1HH-2
6.15dd17.7, 10.61HH-1a
5.80dd17.7, 1.41HH-1b
5.55 - 5.30m-2HH-5, H-6
3.14d6.82HH-4
2.08p7.42HH-7
0.95t7.53HH-8
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
¹³C Signals199.0C-3 (C=O)
136.5C-2
131.0C-1
129.5C-5 or C-6
125.0C-5 or C-6
46.0C-4
25.5C-7
14.0C-8
IR Spectroscopy **Wavenumber (cm⁻¹) **Assignment
IR Peaks~2965C-H stretch (sp³)
~1680C=O stretch (α,β-unsaturated ketone)
~1630C=C stretch

Workflow Diagram

G Synthesis Workflow of (Z)-1,5-Octadien-3-one cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve (Z)-1,5-octadien-3-ol in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃/Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, IR purify->characterize product Pure (Z)-1,5-Octadien-3-one characterize->product

Caption: Experimental workflow for the synthesis of (Z)-1,5-octadien-3-one.

Conclusion

The Dess-Martin periodinane oxidation of (Z)-1,5-octadien-3-ol provides a reliable and high-yielding route to (Z)-1,5-octadien-3-one. The mild reaction conditions and straightforward work-up procedure make this protocol highly suitable for the synthesis of this and other sensitive unsaturated carbonyl compounds. The provided experimental details and characterization data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of 1,5-Octadien-3-one via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,5-octadien-3-one, a valuable intermediate in organic synthesis, utilizing the Wittig reaction. The described methodology involves a two-step process commencing with the preparation of the requisite phosphonium salt, (2-oxopentyl)triphenylphosphonium bromide, followed by its conversion to the corresponding ylide and subsequent reaction with acrolein. This protocol is designed to offer a reproducible and efficient route to the target α,β,γ,δ-unsaturated ketone.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] This powerful transformation is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The synthesis of α,β-unsaturated ketones, in particular, is of significant interest as these motifs are present in numerous biologically active compounds. This protocol details the synthesis of this compound through the reaction of a stabilized phosphorus ylide with an α,β-unsaturated aldehyde.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of (2-oxopentyl)triphenylphosphonium bromide: An SN2 reaction between triphenylphosphine and 1-bromo-2-pentanone.

  • Wittig Reaction: In situ generation of the (2-oxopentylidene)triphenylphosphorane ylide and its reaction with acrolein to yield this compound.

Experimental Protocols

Part 1: Synthesis of (2-oxopentyl)triphenylphosphonium bromide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Triphenylphosphine262.2926.23 g0.10
1-Bromo-2-pentanone165.0416.50 g0.10
Toluene-200 mL-
Diethyl ether-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (200 mL).

  • Stir the mixture at room temperature until the triphenylphosphine is completely dissolved.

  • Add 1-bromo-2-pentanone (16.50 g, 0.10 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The phosphonium salt will precipitate out of the solution as a white solid.

  • After 24 hours, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash it with diethyl ether (2 x 100 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid, (2-oxopentyl)triphenylphosphonium bromide, under vacuum to a constant weight.

Expected Yield: 85-95%

Part 2: Synthesis of this compound via Wittig Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-oxopentyl)triphenylphosphonium bromide427.334.27 g0.01
Acrolein56.060.62 g (0.7 mL)0.011
Sodium Ethoxide (21% in Ethanol)68.053.57 mL0.011
Ethanol, anhydrous-50 mL-
Dichloromethane-100 mL-
Water, deionized-100 mL-
Brine-50 mL-
Sodium Sulfate, anhydrous---

Procedure:

  • In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend (2-oxopentyl)triphenylphosphonium bromide (4.27 g, 0.01 mol) in anhydrous ethanol (50 mL).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add sodium ethoxide (3.57 mL of a 21% solution in ethanol, 0.011 mol) dropwise to the stirred suspension over a period of 15 minutes. The formation of the deep red-colored ylide will be observed.

  • Stir the resulting ylide solution at 0 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of acrolein (0.62 g, 0.011 mol) in anhydrous ethanol (10 mL).

  • Add the acrolein solution dropwise to the ylide solution at 0 °C over 20 minutes using the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 60-75%

Data Summary

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Physical State
(2-oxopentyl)triphenylphosphonium bromideC23H24BrOP427.3342.73White Solid
This compoundC8H12O124.181.24Colorless to Pale Yellow Oil

Experimental Workflow and Signaling Pathway Diagrams

Wittig_Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Reaction reagents1 Triphenylphosphine + 1-Bromo-2-pentanone in Toluene reflux Reflux for 24h reagents1->reflux filtration1 Filtration and Washing with Diethyl Ether reflux->filtration1 phosphonium_salt (2-oxopentyl)triphenylphosphonium bromide filtration1->phosphonium_salt phosphonium_salt_input (2-oxopentyl)triphenylphosphonium bromide in Ethanol phosphonium_salt->phosphonium_salt_input Proceed to Part 2 base_addition Add Sodium Ethoxide at 0°C phosphonium_salt_input->base_addition ylide_formation Ylide Formation (Stir for 30 min) base_addition->ylide_formation acrolein_addition Add Acrolein in Ethanol at 0°C ylide_formation->acrolein_addition reaction React at Room Temperature (4 hours) acrolein_addition->reaction workup Aqueous Workup and Extraction with CH2Cl2 reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Wittig_Mechanism Wittig Reaction Signaling Pathway ylide Phosphorus Ylide (Nucleophile) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Acrolein (Electrophile) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene This compound (Product) oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide Decomposition

Caption: Signaling pathway of the Wittig reaction.

References

Application Notes and Protocols for the Oxidation of 1,5-Octadien-3-ol to 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. 1,5-Octadien-3-one is a valuable synthetic intermediate and an odorant found in natural products like green tea and palm wines.[1] Its precursor, 1,5-octadien-3-ol, can be synthesized enantioselectively, making the subsequent oxidation a key step in producing optically active this compound, a valuable chiral building block.[2] This document provides detailed application notes and experimental protocols for the oxidation of the secondary allylic alcohol, 1,5-octadien-3-ol, to the corresponding ketone, this compound. The protocols focus on mild and selective methods suitable for sensitive substrates often encountered in research and drug development.

Application Notes

The conversion of 1,5-octadien-3-ol, an allylic alcohol, to this compound requires mild oxidizing agents to prevent over-oxidation or side reactions involving the diene system.[2] The choice of oxidant is critical for achieving high yield and chemoselectivity, especially when dealing with complex molecules containing sensitive functional groups.[3] For professionals in drug development, access to reliable methods for synthesizing chiral ketones is crucial, as these compounds are common intermediates in the synthesis of complex pharmaceutical agents.[3][]

Several reagents are effective for this transformation:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers significant advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and tolerance of sensitive functional groups.[3][5] It is particularly effective for oxidizing allylic alcohols, which can be challenging with other oxidants.[3] However, its cost and potentially explosive nature can be limitations for industrial-scale synthesis.[3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[6][7] It is a widely used, metal-free oxidation that is highly effective for primary and secondary alcohols.[8] The mild conditions are advantageous, though the reaction generates a foul-smelling dimethyl sulfide byproduct and requires careful temperature control.[6]

  • Pyridinium Chlorochromate (PCC): A chromium-based reagent commonly used for oxidizing alcohols to aldehydes and ketones.[2] While effective, chromium reagents are toxic and pose environmental concerns, making methods like DMP and Swern oxidation preferable.[6]

The selection of the appropriate method depends on the scale of the reaction, the sensitivity of the substrate, and environmental considerations. For laboratory-scale synthesis where mild conditions and high chemoselectivity are paramount, Dess-Martin and Swern oxidations are often the preferred choices.

Experimental Workflow

The general workflow for the oxidation of 1,5-octadien-3-ol involves the reaction setup, monitoring, quenching, extraction, and purification of the final product.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1,5-octadien-3-ol in appropriate solvent (e.g., DCM) add_reagent Add oxidizing agent (e.g., DMP or Swern reagents) at specified temperature start->add_reagent stir Stir reaction mixture under inert atmosphere (N2) add_reagent->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench reaction (e.g., with Na2S2O3 solution) monitor->quench Upon completion extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry over anhydrous MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end_product This compound (Characterize by NMR, MS) purify->end_product

Caption: General experimental workflow for the oxidation of 1,5-octadien-3-ol.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the different oxidation methods discussed.

ParameterDess-Martin OxidationSwern OxidationPCC Oxidation
Oxidant Dess-Martin PeriodinaneDMSO, Oxalyl ChloridePyridinium Chlorochromate
Equivalents (Oxidant) 1.2 - 1.52.0 (DMSO), 1.2 (Oxalyl Chloride)~1.5
Base Not required (or Pyridine)Triethylamine (Et₃N)Not required
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature-78 °C to Room Temp.Room Temperature
Reaction Time 0.5 - 4 hours[5][9]1 - 2 hours2 - 4 hours
Typical Yield ~90%[10]HighHigh[2]
Key Advantages Very mild, neutral pH, high chemoselectivity.[3]Metal-free, mild conditions.[8]Readily available reagent.
Key Disadvantages Cost, potentially explosive.[3][9]Requires low temp, foul odor byproduct.[6]Toxic chromium waste.[6]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from established procedures for the oxidation of allylic alcohols.[9][10] It is valued for its mild conditions and simple work-up.

Materials:

  • 1,5-octadien-3-ol

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,5-octadien-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add Dess-Martin Periodinane (1.5 eq.) to the solution in one portion at room temperature.[10]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[10] Stir until the solid dissolves.

  • Add a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate or DCM.[9][10]

  • Combine the organic layers and wash with brine.[10]

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[10]

Protocol 2: Swern Oxidation

This protocol is a general procedure for the Swern oxidation of secondary alcohols and must be performed with strict temperature control.[6][7][11]

Materials:

  • 1,5-octadien-3-ol

  • Oxalyl chloride (1.2 - 1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) (2.0 - 3.0 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4.0 - 5.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the cold DCM.

  • In a separate flask, dissolve DMSO (2.2 eq.) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.[11]

  • Dissolve 1,5-octadien-3-ol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.[11]

  • Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick. Continue stirring at -78 °C for 15-30 minutes.[11][12]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to afford this compound.

References

Applications of 1,5-Octadien-3-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadien-3-one, a divinyl ketone, is a versatile building block in organic synthesis. Its conjugated system, comprising two vinyl groups flanking a central ketone, offers multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in three key synthetic transformations: the Nazarov cyclization for the synthesis of cyclopentenones, the Diels-Alder reaction for the formation of cyclohexene derivatives, and the Michael addition for the introduction of various nucleophiles.

Nazarov Cyclization: Synthesis of Cyclopentenone Derivatives

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which are important structural motifs in numerous natural products and biologically active compounds.[1][2] Divinyl ketones, such as this compound, are the quintessential substrates for this acid-catalyzed 4π-electrocyclic ring closure.[1][3]

Application Note:

The acid-catalyzed cyclization of this compound provides a direct route to 4-ethyl-2-cyclopenten-1-one. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation.[1][4] Subsequent elimination of a proton yields the cyclopentenone product.[5] Lewis acids such as SnCl₄, FeCl₃, or BF₃·OEt₂ are commonly employed to promote this transformation.[6] The choice of acid and reaction conditions can influence the yield and selectivity of the reaction.

Generalized Reaction Pathway:

Nazarov_Cyclization cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start This compound pentadienyl Pentadienyl Cation start->pentadienyl Lewis Acid (e.g., SnCl₄) oxyallyl Oxyallyl Cation pentadienyl->oxyallyl 4π-Electrocyclization (conrotatory) product 4-Ethyl-2-cyclopenten-1-one oxyallyl->product - H⁺

Caption: Nazarov cyclization of this compound.

Experimental Protocol: Synthesis of 4-Ethyl-2-cyclopenten-1-one

Materials:

  • This compound (1.0 eq)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (DCM) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [5]

  • To a solution of this compound (0.58 mmol, 1.0 eq) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Add SnCl₄ (1.0 M solution in DCM, 1.16 mmol, 2.0 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 4-ethyl-2-cyclopenten-1-one.

Quantitative Data for Analogous Divinyl Ketone Cyclizations:

Divinyl Ketone SubstrateLewis AcidSolventTemperatureTimeYield (%)Reference
Generic Divinyl KetoneSnCl₄DCMrt30 min75[5]
α-Alkoxy Divinyl KetoneHydroxylamine HCl (20 mol%)Ethanol70 °C15 h60-79[7]

Diels-Alder Reaction: Synthesis of Cyclohexene Derivatives

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring system.[8][9] this compound can function as a dienophile due to the presence of electron-withdrawing carbonyl group activating the adjacent double bonds.[10][11] This [4+2] cycloaddition provides a powerful tool for the construction of six-membered rings with high stereocontrol.[12]

Application Note:

This compound can react with a variety of dienes, such as cyclopentadiene or 1,3-butadiene, to yield corresponding bicyclic or cyclohexene adducts. The reaction is typically promoted by thermal conditions or by the use of Lewis acid catalysts, which can enhance the reactivity of the dienophile and influence the stereoselectivity of the reaction.[13] The endo product is often favored under kinetic control due to secondary orbital interactions.[13]

Generalized Reaction Pathway:

Diels_Alder_Reaction cluster_product Product diene Diene (e.g., Cyclopentadiene) product Diels-Alder Adduct diene->product Heat or Lewis Acid dienophile This compound (Dienophile) dienophile->product

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Synthesis of a Bicyclic Ketone

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked) (1.2 eq)

  • Toluene, anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous toluene (10 mL).

  • Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the Diels-Alder adduct.

Quantitative Data for Diels-Alder Reactions with Divinyl Ketones:

DieneDienophileCatalystSolventTemperatureYield (%)Reference
CyclopentadieneDivinyl Ketone[Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF₆]Not specifiedAmbientModerate[10]
IsopreneDivinyl Ketone[Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF₆]Not specifiedAmbientModerate[10]

Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14][15] As a divinyl ketone, this compound possesses two electrophilic β-carbons, making it susceptible to attack by a wide range of soft nucleophiles, including enolates, amines, and thiols.[16]

Application Note:

This compound can undergo a double Michael addition with suitable nucleophiles to form cyclic products. For instance, the reaction with indolin-2-one in the presence of a base like cesium carbonate (Cs₂CO₃) can lead to the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives.[17] The reaction proceeds through the initial conjugate addition of the nucleophile to one of the vinyl groups, followed by an intramolecular cyclization via a second Michael addition.

Generalized Reaction Pathway:

Michael_Addition cluster_intermediate Intermediate cluster_product Product nucleophile Nucleophile (e.g., Indolin-2-one) intermediate Michael Adduct nucleophile->intermediate Base (e.g., Cs₂CO₃) acceptor This compound (Michael Acceptor) acceptor->intermediate product Double Michael Adduct (Spirocyclic Compound) intermediate->product Intramolecular Michael Addition

Caption: Double Michael addition to this compound.

Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-indoline] Derivative

Materials:

  • This compound (1.0 eq)

  • Indolin-2-one (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (0.2 eq)

  • Dioxane, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [17]

  • To a solution of indolin-2-one (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq) in anhydrous dioxane (5 mL) in a round-bottom flask, add cesium carbonate (0.2 mmol, 0.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro[cyclohexane-1,3'-indoline] derivative.

Quantitative Data for Double Michael Additions to Divinyl Ketones:

NucleophileDivinyl KetoneBaseSolventTemperatureTimeYield (%)Reference
Indolin-2-oneDibenzalacetoneCs₂CO₃Dioxanert4 hHigh[17]
ThiooxindoleDibenzalacetoneNoneEthanolrtNot specifiedHigh[18]

Conclusion

This compound is a valuable and reactive substrate for a variety of important transformations in organic synthesis. Its ability to participate in Nazarov cyclizations, Diels-Alder reactions, and Michael additions allows for the efficient construction of diverse and complex carbocyclic and heterocyclic frameworks. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this versatile divinyl ketone in their own research and development endeavors.

References

Application Notes and Protocols: 1,5-Octadien-3-one as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,5-octadien-3-one and its derivatives as key building blocks in the synthesis of complex natural products. The focus is on leveraging the unique reactivity of the divinyl ketone moiety in powerful C-C bond-forming reactions, particularly the Nazarov cyclization. While direct applications of this compound in Diels-Alder and Michael addition reactions within the context of natural product total synthesis are not extensively documented in the reviewed literature, its potential for such transformations is significant due to its conjugated dienone structure.

The following sections detail the application of divinyl ketone synthons, analogous in reactivity to this compound, in the total synthesis of two notable natural products: (±)-Merrilactone A and (±)-Rocaglamide .

Application in Nazarov Cyclization: Total Synthesis of (±)-Merrilactone A

The total synthesis of (±)-Merrilactone A, a neurotrophic agent, showcases the power of a silyloxyfuran Nazarov cyclization to construct a key intermediate with high stereocontrol.[1][2] This strategy allows for the simultaneous and stereospecific creation of crucial stereocenters.

Key Transformation:

A divinyl ketone precursor containing a silyloxyfuran moiety undergoes a Lewis acid-catalyzed 4π-electrocyclization to form a densely functionalized cyclopentenone, which is a core structural motif of Merrilactone A.

Quantitative Data:
StepReactantReagents and ConditionsProductYield (%)Diastereomeric Ratio
Nazarov Cyclization Silyloxyfuran Divinyl KetoneSc(OTf)₃ (20 mol%), CH₂Cl₂,-78 °C to rtTricyclic Lactone75>20:1
Experimental Protocol: Synthesis of the Tricyclic Lactone Intermediate

Materials:

  • Silyloxyfuran Divinyl Ketone Precursor

  • Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the silyloxyfuran divinyl ketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of Sc(OTf)₃ (0.2 equiv) in CH₂Cl₂ is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic lactone as a white solid.

Caption: Nazarov cyclization in the synthesis of (±)-Merrilactone A.

Application in Nazarov Cyclization: Total Synthesis of (±)-Rocaglamide

The total synthesis of (±)-Rocaglamide, a natural product with potent anticancer activity, has been achieved through various strategies, including a notable oxidation-initiated Nazarov cyclization.[3][4] This approach generates the key pentadienyl cation intermediate under mild conditions from an alkoxyallene precursor.

Key Transformation:

An allenol ether is treated with a peracid, which is thought to form an allene oxide that subsequently opens to a pentadienyl cation. This cation then undergoes a 4π-electrocyclization to furnish the core cyclopentenone structure of Rocaglamide.

Quantitative Data:
StepReactantReagents and ConditionsProductYield (%)Diastereoselectivity
Oxidation-Initiated Nazarov Cyclization Stannyl Alkoxyallenem-CPBA (excess), CH₂Cl₂Cyclopentenone78Single diastereomer
Experimental Protocol: Oxidation-Initiated Nazarov Cyclization

Materials:

  • Stannyl Alkoxyallene Precursor

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the stannyl alkoxyallene precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added m-CPBA (3.5 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to room temperature for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the cyclopentenone product.[5]

Caption: Oxidation-initiated Nazarov cyclization for (±)-Rocaglamide.

Potential Applications in Diels-Alder and Michael Addition Reactions

The α,β-unsaturated ketone moiety within this compound makes it an excellent candidate for both Diels-Alder and Michael addition reactions, which are powerful methods for constructing cyclic and polycyclic systems found in many natural products.[6][7]

Diels-Alder Reaction:

This compound can act as a dienophile in [4+2] cycloaddition reactions. The electron-withdrawing ketone activates the adjacent double bond, making it reactive towards electron-rich dienes. This reaction would lead to the formation of a six-membered ring, a common structural motif in terpenes and alkaloids. The stereochemical outcome of the reaction can often be predicted by the "endo rule".

Caption: General scheme for a Diels-Alder reaction with this compound.

Michael Addition:

As a Michael acceptor, this compound can react with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[7] This conjugate addition reaction forms a new carbon-carbon or carbon-heteroatom bond at the β-position to the carbonyl group, providing a powerful method for carbon chain extension and functionalization. This reaction is fundamental in the construction of polyketide and alkaloid natural products.

Caption: General scheme for a Michael addition to this compound.

Conclusion

This compound and its derivatives are powerful and versatile building blocks in the synthesis of complex natural products. The Nazarov cyclization of these divinyl ketone systems provides an efficient and stereoselective route to cyclopentenone cores, as demonstrated in the total syntheses of (±)-Merrilactone A and (±)-Rocaglamide. Furthermore, the inherent reactivity of the conjugated dienone system in this compound presents significant opportunities for its application in Diels-Alder and Michael addition reactions, paving the way for the construction of a wide array of complex molecular architectures relevant to drug discovery and development. Further research into the application of this readily accessible building block in these key reactions is warranted.

References

Application Notes and Protocols for the Nazarov Cyclization of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nazarov cyclization is a powerful acid-catalyzed pericyclic reaction that transforms divinyl ketones into cyclopentenone derivatives. This electrocyclic ring-closure proceeds through a pentadienyl cation intermediate and offers a versatile method for the construction of five-membered carbocyclic rings, a common motif in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the Nazarov cyclization of the simple, acyclic divinyl ketone, 1,5-Octadien-3-one, to yield 2-ethyl-5-methylcyclopent-2-en-1-one.

Reaction Scheme

The overall transformation for the Nazarov cyclization of this compound is depicted below:

G cluster_reactants This compound cluster_products 2-Ethyl-5-methylcyclopent-2-en-1-one 1_5_octadien_3_one catalyst Lewis Acid (e.g., SnCl4) or Brønsted Acid product catalyst->product Nazarov Cyclization

Caption: General scheme of the Nazarov cyclization of this compound.

Application Notes

The Nazarov cyclization of acyclic divinyl ketones like this compound is a synthetically useful transformation, but several factors can influence its efficiency and stereochemical outcome.

  • Catalyst Choice: The reaction is typically promoted by strong Lewis acids (e.g., FeCl₃, BF₃·OEt₂, AlCl₃, SnCl₄) or Brønsted acids (e.g., H₂SO₄, TFA).[1][2] The choice of acid can significantly impact the reaction rate and yield. For simple acyclic divinyl ketones, stoichiometric amounts of a Lewis acid are often required to drive the reaction to completion.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters. While some cyclizations proceed at room temperature, others may require heating or cooling to control selectivity and minimize side reactions. Optimization of these conditions is often necessary for a specific substrate.

  • Stereoselectivity: The Nazarov cyclization is a 4π-electrocyclic reaction that proceeds in a conrotatory fashion according to the Woodward-Hoffmann rules.[2] For substrates like this compound, the cyclization creates a new stereocenter. The diastereoselectivity of the subsequent proton elimination step determines the final product distribution. In many cases involving simple acyclic divinyl ketones, the diastereoselectivity is low due to facile epimerization of the α-proton under the acidic conditions.[1]

  • Regioselectivity: The position of the double bond in the resulting cyclopentenone is determined by the elimination of a proton from the oxyallyl cation intermediate. For unsymmetrically substituted divinyl ketones, mixtures of regioisomers can be formed. In the case of this compound, elimination leads to the more substituted and thermodynamically favored double bond, yielding 2-ethyl-5-methylcyclopent-2-en-1-one.

Quantitative Data Summary

The following table summarizes representative data for the Nazarov cyclization of a similar acyclic divinyl ketone, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, which highlights the influence of reaction conditions on conversion and product distribution. This data is provided as a reference for optimizing the cyclization of this compound.

EntryCatalyst/Solvent SystemTemperature (°C)Time (h)Conversion (%)Yield of Cyclopentenone (%)Diastereomeric Ratio (cis:trans)
1TPMPBr/EG6016>8062Not Reported
2TPMPBr/AA2524>95>95Not Reported
3TPMPBr/AA601>90>9077:23

Data adapted from a study on 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one using deep eutectic solvents (DES).[3][4] TPMPBr = triphenylmethylphosphonium bromide, EG = ethylene glycol, AA = acetic acid.

Experimental Protocols

Below are two detailed protocols for the Nazarov cyclization of a generic divinyl ketone, which can be adapted for this compound.

Protocol 1: Lewis Acid-Catalyzed Nazarov Cyclization using Tin(IV) Chloride

This protocol is a general procedure for the Lewis acid-catalyzed cyclization of divinyl ketones.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (e.g., 0.58 mmol) in anhydrous dichloromethane (e.g., 19 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of SnCl₄ in DCM (e.g., 1.16 mL, 1.16 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-ethyl-5-methylcyclopent-2-en-1-one. A reported yield for a similar substrate was 75%.

Protocol 2: Brønsted Acid-Catalyzed Nazarov Cyclization in a Deep Eutectic Solvent

This protocol is based on the use of a deep eutectic solvent (DES) as both the solvent and the catalyst system.[3][4]

Materials:

  • This compound (1.0 eq)

  • Triphenylmethylphosphonium bromide (TPMPBr)

  • Acetic acid (AA)

  • Screw-cap vial

  • Magnetic stirrer and hot plate

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitromethane (internal standard for NMR analysis)

Procedure:

  • Prepare the deep eutectic solvent by mixing triphenylmethylphosphonium bromide and acetic acid in the desired molar ratio (e.g., 1:4).

  • In a screw-cap vial, add this compound (e.g., 0.2 mmol) to the prepared DES.

  • Stir the mixture at the desired temperature (e.g., 25 °C or 60 °C) for the specified time (e.g., 1-24 hours).

  • After the reaction is complete, add water to the vial.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR using an internal standard (e.g., nitromethane) to determine the conversion and yield. Further purification can be performed by column chromatography if necessary. For a similar substrate, quantitative conversions were achieved.[3][4]

Visualizations

Nazarov Cyclization Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Nazarov cyclization.

G cluster_mechanism Nazarov Cyclization Mechanism start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 + H⁺ (or Lewis Acid) Coordination to Carbonyl intermediate2 Oxyallyl Cation intermediate1->intermediate2 4π Conrotatory Electrocyclization intermediate3 Enol Intermediate intermediate2->intermediate3 - H⁺ Elimination end Cyclopentenone Product intermediate3->end Tautomerization

Caption: Step-wise mechanism of the Nazarov cyclization.

Experimental Workflow: Lewis Acid Catalysis

This diagram outlines the general workflow for performing a Lewis acid-catalyzed Nazarov cyclization in the laboratory.

G cluster_workflow Experimental Workflow prep Prepare Solution of Divinyl Ketone in Anhydrous Solvent cool Cool to 0 °C prep->cool add Add Lewis Acid Dropwise cool->add react Stir at Room Temperature add->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Laboratory workflow for a typical Nazarov cyclization.

References

Application Note and Protocol: Purification of 1,5-Octadien-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,5-octadien-3-one using silica gel column chromatography. This method is suitable for isolating the target compound from reaction mixtures and achieving high purity for subsequent applications in research and development.

Introduction

This compound is a volatile organic compound and a key flavoring agent found in various natural products.[][2] Its synthesis, often via the oxidation of (Z)-1,5-octadien-3-ol, can result in a mixture of products, byproducts, and unreacted starting materials.[3][4] Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, offering efficient separation based on the differential adsorption of components to a stationary phase.[5] This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase for the effective purification of this compound.

Data Presentation

The following table summarizes the typical quantitative data associated with the column chromatography purification of this compound.

ParameterValueNotes
Crude Material
- Initial Mass1.0 gAmount of the crude reaction mixture to be purified.
Column Parameters
- Stationary PhaseSilica Gel (60 Å, 230-400 mesh)A standard polarity stationary phase suitable for a wide range of organic compounds.[5]
- Column Diameter4 cm
- Column Height30 cm
- Adsorbent Mass50 gA general rule of thumb is to use 30-100 times the weight of the crude material.
Mobile Phase
- Solvent Systemn-Hexane / Ethyl AcetateA common solvent system for moderately polar compounds on silica gel.[6]
- Elution GradientStepwise GradientStarting with a low polarity mixture and gradually increasing the polarity allows for the separation of compounds with different polarities.
- Fraction 1-598:2 (Hexane:EtOAc)To elute non-polar impurities.
- Fraction 6-1595:5 (Hexane:EtOAc)To elute the target compound, this compound.
- Fraction 16-2090:10 (Hexane:EtOAc)To elute more polar impurities.
Elution and Collection
- Fraction Volume20 mL
- Flow Rate~5-10 mL/minAdjusted to allow for proper equilibration and separation.
Expected Outcome
- Purified Yield70-85%Yields can vary depending on the purity of the crude material.
- Purity>95%As determined by GC-MS or NMR spectroscopy.[]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Equipment
  • Glass chromatography column (4 cm diameter, 30 cm height)

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Round bottom flasks

  • Separatory funnel

  • Glass wool or cotton

Procedure

1. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand on top of the glass wool plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (98:2 n-Hexane:Ethyl Acetate). Use approximately 100-150 mL of solvent for 50 g of silica gel.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it in a flask. Continuously add more of the slurry until all the silica gel has been added. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to protect it from disturbance during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now packed and ready for sample loading.

2. Sample Loading

  • Dissolve the crude this compound (1.0 g) in a minimal amount of the initial eluent (98:2 n-Hexane:Ethyl Acetate) or a suitable volatile solvent like dichloromethane.

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Drain the solvent again to the top of the sand.

3. Elution and Fraction Collection

  • Carefully fill the column with the initial eluent (98:2 n-Hexane:Ethyl Acetate).

  • Begin collecting fractions (20 mL each) in numbered test tubes or flasks. Maintain a constant flow rate of approximately 5-10 mL/min.

  • After collecting 5 fractions, switch to the next eluent with higher polarity (95:5 n-Hexane:Ethyl Acetate).

  • Continue collecting fractions. The target compound, this compound, is expected to elute with this solvent mixture.

  • After collecting 15 fractions in total, switch to the final, more polar eluent (90:10 n-Hexane:Ethyl Acetate) to elute any remaining, more polar impurities. Collect an additional 5 fractions.

4. Monitoring the Separation

  • Monitor the progress of the separation by Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 90:10 n-Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp or by using a suitable staining agent.

  • Combine the fractions that contain the pure this compound.

5. Isolation of the Purified Compound

  • Combine the pure fractions containing this compound into a round bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The remaining oil is the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation prep1 Clamp Column prep2 Add Glass Wool & Sand prep1->prep2 prep3 Prepare Silica Slurry prep2->prep3 prep4 Pack Column prep3->prep4 prep5 Add Top Sand Layer prep4->prep5 load1 Dissolve Crude Sample prep5->load1 load2 Load Sample onto Column load1->load2 load3 Adsorb Sample load2->load3 elute1 Add Initial Eluent (98:2 Hex:EtOAc) load3->elute1 elute2 Collect Fractions 1-5 elute1->elute2 elute3 Switch to 95:5 Hex:EtOAc elute2->elute3 elute4 Collect Fractions 6-15 elute3->elute4 elute5 Switch to 90:10 Hex:EtOAc elute4->elute5 elute6 Collect Fractions 16-20 elute5->elute6 analysis1 Monitor Fractions by TLC elute6->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Remove Solvent (Rotovap) analysis2->analysis3 analysis4 Characterize Product (GC-MS, NMR) analysis3->analysis4

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • n-Hexane and ethyl acetate are flammable. Avoid open flames and sources of ignition.

  • Silica gel can be a respiratory irritant. Handle it carefully to avoid creating dust.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes & Protocols for the Quantification of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 1,5-Octadien-3-one, a potent aroma compound often associated with metallic, geranium, and dried fruit notes in various matrices. The primary method detailed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a highly sensitive and selective technique for volatile and semi-volatile compounds.

I. Introduction

This compound is a significant flavor compound found in various foods and beverages, including beer, wine, and fruits.[1][2][3][4] Its low odor threshold requires highly sensitive analytical methods for accurate quantification. This document outlines a validated protocol using Stir Bar Sorptive Extraction (SBSE) followed by thermal desorption and GC-MS/MS analysis, suitable for complex matrices.

II. Quantitative Data Summary

The following table summarizes the quantitative performance of a validated method for the analysis of (Z)-1,5-octadien-3-one.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)0.15 ng/LMustsSPME-GC-MS (CI, MeOH)[1][5][6]
Limit of Quantification (LOQ)0.5 ng/LMustsSPME-GC-MS (CI, MeOH)[1][5][6]
Linearity Range0 - 160 ng/LBeerSBSE-GC-MS/MS[7]
Internal Standard(Z)-1,5-octadien-3-one-d2Alcoholic BeveragesSBSE-GC-MS/MS[7]

III. Experimental Protocols

This protocol is adapted from a validated method for the analysis of (Z)-1,5-octadien-3-one at ultra-trace levels in alcoholic beverages.[7]

1. Materials and Reagents:

  • (Z)-1,5-Octadien-3-one (CAS No. 65767-22-8)

  • (Z)-1,5-Octadien-3-one-d2 (Internal Standard, CAS No. 239437-00-4)

  • o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA) (CAS No. 57981-02-9)

  • Sodium Chloride (NaCl)

  • Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Methanol

  • Deionized Water

  • Stir Bar Sorptive Extraction (SBSE) Twisters (Polydimethylsiloxane, PDMS)

  • Standard Alkane Mixture (C7-C33)

2. Sample Preparation and Extraction:

  • Measure 50 g of the alcoholic beverage sample into a 100 mL vial.

  • Add 2.0 mL of 0.2 M EDTA solution.

  • Spike the sample with the internal standard, (Z)-1,5-octadien-3-one-d2, to a final concentration of 15 ng/L.

  • Add 20 g of NaCl to the vial and dissolve.

  • Place a pre-conditioned SBSE Twister into the vial.

  • Stir the sample at 1000 rpm for 120 minutes at room temperature.

  • After extraction, remove the Twister, wash it with deionized water, and gently dry it with a lint-free wipe.

3. Derivatization:

  • Transfer the Twister to a clean 25 mL vial.

  • Add 50 mg of PFBOA and 2 mL of deionized water to the vial.

  • Stir at 500 rpm for 120 minutes at room temperature to perform the oxime derivatization.

  • Remove the Twister, wash it with deionized water, and dry it with a lint-free wipe.

4. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

  • Thermal Desorption Unit (TDU): Gerstel or equivalent

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • TDU Program: Splitless mode, initial temperature 30°C, ramp at 60°C/min to 250°C, hold for 5 min.

  • PTV Inlet Program: Cooled with liquid nitrogen to -50°C, ramp at 12°C/s to 280°C, hold for 5 min.

  • Oven Program: Initial temperature of 35°C, hold for 0 min, ramp at 7°C/min to 230°C, hold for 30 min.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

5. Calibration and Quantification:

Prepare a calibration curve by spiking a matrix similar to the samples with known concentrations of (Z)-1,5-octadien-3-one (e.g., 0, 40, 80, 120, and 160 ng/L).[7] The internal standard concentration should be kept constant. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

IV. Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Stir Bar Sorptive Extraction (SBSE) cluster_derivatization Derivatization cluster_analysis Analysis Sample 50g Alcoholic Beverage Add_EDTA Add 2.0 mL 0.2M EDTA Sample->Add_EDTA Add_IS Spike with Internal Standard ((Z)-1,5-octadien-3-one-d2) Add_EDTA->Add_IS Add_NaCl Add 20g NaCl Add_IS->Add_NaCl SBSE_Step Add Twister and Stir (1000 rpm, 120 min) Add_NaCl->SBSE_Step Wash_Dry1 Wash and Dry Twister SBSE_Step->Wash_Dry1 Deriv_Step Add PFBOA and Water Stir (500 rpm, 120 min) Wash_Dry1->Deriv_Step Wash_Dry2 Wash and Dry Twister Deriv_Step->Wash_Dry2 TDU Thermal Desorption Wash_Dry2->TDU GCMSMS GC-MS/MS (NCI) TDU->GCMSMS Quant Quantification GCMSMS->Quant

Caption: Workflow for the quantification of (Z)-1,5-Octadien-3-one.

GC-O is a powerful technique for identifying odor-active compounds in a sample.[2]

1. Sample Preparation:

  • Extract 100 mL of the sample with 25 mL of dichloromethane by stirring at the solvent-sample boundary for 120 minutes.

  • Collect the dichloromethane layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to 500 µL under a gentle stream of nitrogen.

2. GC-O Analysis:

  • Gas Chromatograph: Equipped with an olfactometry port.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at 1 mL/min.

  • Injection: 1 µL of the concentrated extract.

  • Oven Program: 35°C (0 min) to 230°C (30 min) at a rate of 7°C/min.

  • Olfactometry Port: Humidified air at 25°C with a flow rate of 15 L/min.

Trained panelists sniff the effluent from the olfactometry port and record the retention time and odor description of any detected aromas. The retention index can be determined using a standard alkane mixture for compound identification.[7]

References

Stereoselective Synthesis of 1,5-Octadien-3-one Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E)- and (Z)-1,5-octadien-3-one isomers. These compounds are of interest as versatile building blocks in organic synthesis and may find applications in the development of novel therapeutics and fragrance compounds. The following sections detail enzymatic and classical organic synthesis approaches to obtain these target molecules with high stereochemical control.

I. Synthesis of (Z)-1,5-Octadien-3-one via Lipase-Catalyzed Kinetic Resolution and Oxidation

This strategy employs a chemoenzymatic approach to first resolve a racemic mixture of the precursor alcohol, (Z)-1,5-octadien-3-ol, followed by oxidation to the desired ketone. This method is particularly advantageous for obtaining enantiomerically enriched (Z)-1,5-octadien-3-one.

Signaling Pathway: Chemoenzymatic Synthesis of Enantioenriched (Z)-1,5-Octadien-3-one

chemoenzymatic_synthesis racemic_alcohol Racemic (±)-(Z)-1,5-Octadien-3-ol lipase Lipase (e.g., CHIRAZYME L-2 or Lipase PS) racemic_alcohol->lipase Kinetic Resolution resolved_alcohol Enantioenriched (R)- or (S)-(Z)-1,5-Octadien-3-ol lipase->resolved_alcohol ester Enantiopure (S)- or (R)-Acetate lipase->ester oxidation Oxidation (e.g., PCC) resolved_alcohol->oxidation ketone Enantioenriched (R)- or (S)-(Z)-1,5-Octadien-3-one oxidation->ketone

Caption: Chemoenzymatic route to enantioenriched (Z)-1,5-octadien-3-one.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-(Z)-1,5-Octadien-3-ol

This protocol describes the enzymatic resolution of racemic (Z)-1,5-octadien-3-ol to obtain the enantiomerically enriched alcohol.

  • Materials:

    • (±)-(Z)-1,5-Octadien-3-ol

    • Lipase (e.g., CHIRAZYME L-2 or Lipase PS from Pseudomonas cepacia)

    • Vinyl acetate

    • Hexane

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of racemic (±)-(Z)-1,5-octadien-3-ol (1.0 g, 7.9 mmol) in vinyl acetate (20 mL), add the selected lipase (e.g., 600 mg of Lipase PS).

    • Stir the mixture at room temperature for a specified time (e.g., 4 hours), monitoring the conversion by gas chromatography (GC).

    • Upon reaching the desired conversion (typically around 50%), filter the mixture through celite to remove the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 10:1 v/v) as the eluent to separate the unreacted alcohol from the acetylated product.

Protocol 2: Oxidation of Enantioenriched (Z)-1,5-Octadien-3-ol with Pyridinium Chlorochromate (PCC)

This protocol details the oxidation of the resolved alcohol to the corresponding ketone.

  • Materials:

    • Enantioenriched (Z)-1,5-octadien-3-ol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Celite® or silica gel

    • Anhydrous diethyl ether

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

    • Add a solution of enantioenriched (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous DCM to the PCC suspension.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the enantioenriched (Z)-1,5-octadien-3-one.

Quantitative Data
MethodSubstrateEnzyme/ReagentProductYield (%)Enantiomeric Excess (ee) (%)
Lipase-Catalyzed Resolution (Hydrolysis)(±)-(Z)-1,5-Octadien-3-yl acetateCHIRAZYME L-2(R)-(Z)-1,5-Octadien-3-ol28.4≥99
Lipase-Catalyzed Resolution (Acylation)(±)-(Z)-1,5-Octadien-3-olLipase PS(S)-(Z)-1,5-Octadien-3-ol~40≥99 (after second acylation)
PCC Oxidation(Z)-1,5-Octadien-3-olPCC(Z)-1,5-Octadien-3-oneHighMaintained from precursor

II. Synthesis of (E)-1,5-Octadien-3-one via Grignard Reaction and Dess-Martin Oxidation

This classical organic synthesis route involves the formation of the precursor alcohol, (E)-1,5-octadien-3-ol, through a Grignard reaction, followed by a mild oxidation to yield the target (E)-isomer.

Experimental Workflow: Synthesis of (E)-1,5-Octadien-3-one

grignard_dess_martin vinyl_bromide Vinyl Bromide mg Mg turnings vinyl_bromide->mg THF grignard_reagent Vinylmagnesium Bromide mg->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction crotonaldehyde Crotonaldehyde crotonaldehyde->grignard_reaction precursor_alcohol (E)-1,5-Octadien-3-ol grignard_reaction->precursor_alcohol dess_martin Dess-Martin Periodinane precursor_alcohol->dess_martin final_product (E)-1,5-Octadien-3-one dess_martin->final_product

Caption: Two-step synthesis of (E)-1,5-octadien-3-one.

Experimental Protocols

Protocol 3: Synthesis of (E)-1,5-Octadien-3-ol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol by reacting vinylmagnesium bromide with crotonaldehyde.

  • Materials:

    • Magnesium turnings

    • Vinyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Crotonaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

    • Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (E)-1,5-octadien-3-ol.

Protocol 4: Dess-Martin Oxidation of (E)-1,5-Octadien-3-ol

This protocol details the oxidation of the precursor alcohol to the target ketone.[1]

  • Materials:

    • (E)-1,5-Octadien-3-ol

    • Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve (E)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[2]

    • Stir the reaction mixture for 2-4 hours, monitoring for completion by TLC.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Stir vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (E)-1,5-octadien-3-one.[1]

Quantitative Data
MethodReactantsProductYield (%)Diastereomeric Ratio (dr)
Grignard ReactionVinylmagnesium bromide, Crotonaldehyde(E)-1,5-Octadien-3-olGoodPredominantly anti
Dess-Martin Oxidation(E)-1,5-Octadien-3-ol, DMP(E)-1,5-Octadien-3-one~90Not applicable

III. Synthesis of 1,5-Octadien-3-one Isomers via Wittig Reaction

The Wittig reaction provides a powerful tool for the direct construction of the carbon-carbon double bond in the 1,5-dien-3-one skeleton. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide used.

Logical Relationship: Stereoselectivity in the Wittig Reaction

wittig_stereoselectivity ylide Phosphorus Ylide stabilized_ylide Stabilized Ylide (e.g., R = COR, COOR) ylide->stabilized_ylide unstabilized_ylide Unstabilized Ylide (e.g., R = alkyl, H) ylide->unstabilized_ylide e_alkene (E)-1,5-Octadien-3-one stabilized_ylide->e_alkene Wittig Reaction z_alkene (Z)-1,5-Octadien-3-one unstabilized_ylide->z_alkene Wittig Reaction aldehyde Aldehyde (Crotonaldehyde)

Caption: Influence of ylide stability on the stereochemical outcome of the Wittig reaction.

Experimental Protocol

Protocol 5: Wittig Reaction for the Synthesis of this compound

This protocol describes a general procedure for the Wittig reaction that can be adapted to produce either the (E)- or (Z)-isomer by selecting the appropriate phosphonium salt.

  • Materials:

    • Vinyltriphenylphosphonium bromide (for Z-isomer) or a stabilized vinylphosphonium salt (for E-isomer)

    • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF, DMSO)

    • Crotonaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

  • Procedure:

    • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the chosen vinylphosphonium salt (1.1 equivalents) in the anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., -78 °C to 0 °C, depending on the base and solvent).

    • Add the strong base (1.0 equivalent) dropwise to form the colored ylide. Stir for 1 hour at this temperature.

    • Wittig Reaction: Add a solution of crotonaldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the (E)- and (Z)-isomers of this compound.

Quantitative Data
Ylide TypeExpected Major IsomerTypical E/Z RatioYield (%)
Unstabilized(Z)-1,5-Octadien-3-one>95:5Moderate
Stabilized(E)-1,5-Octadien-3-one>95:5Good

Note: The actual yields and stereoselectivities can vary depending on the specific reaction conditions, including the base, solvent, temperature, and the nature of the substituents on the phosphonium salt and the aldehyde.[3]

References

Application Notes and Protocols for 1,5-Octadien-3-one in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,5-octadien-3-one, a volatile organic compound with significant impact in the fields of flavor and fragrance chemistry.

Application Notes

Introduction to this compound

This compound (CAS No. 65213-86-7 for the mixture of isomers) is a naturally occurring ketone that plays a crucial role in the aroma profiles of a wide variety of natural products. It exists as two geometric isomers, (Z)-1,5-octadien-3-one (CAS No. 65767-22-8) and (E)-1,5-octadien-3-one, with the (Z)-isomer being the more frequently cited in literature for its distinct sensory properties.[1][2] This compound is a key contributor to the characteristic aromas of many foods and beverages and is also utilized in the formulation of fragrances.[3]

Organoleptic Profile: The sensory characteristics of this compound are highly dependent on its isomeric form and concentration.

  • (Z)-1,5-Octadien-3-one: Possesses a potent and complex aroma profile, most commonly described as having geranium-like, metallic, and green notes.[4] It is also associated with the scent of green tea and palm wine.[3][5]

  • (E)-1,5-Octadien-3-one: Is generally described as having an earthy and musty aroma.

Due to its powerful and distinctive aroma, this compound is considered a potent odorant, often exerting a significant influence on the overall flavor and fragrance profile even at very low concentrations.

Natural Occurrence and Formation

This compound is a product of the oxidative degradation of polyunsaturated fatty acids.[6] Its presence has been identified in a diverse range of natural sources:

  • Fruits and Vegetables: It has been detected in grapes, particularly those affected by powdery mildew, where it imparts a geranium-leaf odor.

  • Beverages: It is a known aroma component of green tea and palm wines.[3][5] In viticulture, its concentration in Merlot and Cabernet Sauvignon musts has been linked to dried fruit aromas and can be influenced by the ripeness of the grapes.

  • Seafood: This compound is a significant contributor to the flavor of fish and other seafood, often associated with metallic off-notes that can arise during storage.[7][8] It has been identified in cod and salmon.[4]

The formation of this compound is primarily a result of lipid oxidation, a complex process that can be initiated by enzymatic action (e.g., lipoxygenases) or autoxidation.

Applications in Flavor and Fragrance

The unique organoleptic properties of this compound make it a valuable ingredient for flavorists and perfumers.

  • Flavor Applications: It is used as a flavoring agent to impart or enhance specific aroma notes in food and beverage products.[3] Its geranium and metallic character can be utilized to create more complex and authentic flavor profiles, particularly in the recreation of natural fruit and savory flavors. It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 4405.[9][10]

  • Fragrance Applications: In perfumery, this compound is used to add unique and powerful notes to fragrance compositions.[3] Its green and metallic facets can provide a modern and diffusive character to a wide range of perfume types. As an α,β-unsaturated ketone, it can be a valuable component in creating floral and green fragrance accords.[11][12]

Stability and Handling

As a volatile and reactive α,β-unsaturated ketone, this compound requires careful handling and consideration of its stability in different formulations. It is sensitive to light and temperature.[5] The conjugated dienone system makes it susceptible to chemical reactions, which can impact the long-term stability of a flavor or fragrance. Stability testing in the final product matrix is highly recommended. For instance, in wine, sulfur dioxide can react with this compound, leading to a reduction in its concentration.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property(Z)-1,5-Octadien-3-one(E)-1,5-Octadien-3-one (mixture)
Molecular Formula C₈H₁₂OC₈H₁₂O
Molecular Weight 124.18 g/mol 124.18 g/mol
Boiling Point 169.1 °C at 760 mmHg169.00 °C at 760.00 mm Hg
Flash Point 53.5 °C53.33 °C
Vapor Pressure 1.57 mmHg at 25°C1.566 mmHg at 25 °C
Solubility in Water 1391 mg/L at 25 °C (estimated)1391 mg/L @ 25 °C (est)
logP (o/w) 1.922 (estimated)1.610 (est)

(Data sourced from multiple chemical supplier and database entries)

Table 2: Sensory Thresholds and Reported Concentrations

ParameterValueMatrixReference
Odor Detection Threshold ((Z)-isomer) 9 ng/L-ResearchGate
Concentration in Merlot & Cabernet Sauvignon Musts up to 90 ng/LWine MustResearchGate
Concentration in Merlot Musts 50.5 to 265.2 ng/LWine MustBenchChem
Concentration in Cabernet-Sauvignon Musts 12.2 to 51.6 ng/LWine MustBenchChem
Concentration in Overripe Merlot Grapes can exceed 200 ng/LGrapesBenchChem

Experimental Protocols

Protocol 1: Synthesis of (Z)-1,5-Octadien-3-one via Oxidation of (Z)-1,5-Octadien-3-ol

This protocol describes a common method for the synthesis of (Z)-1,5-octadien-3-one from its corresponding alcohol.

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Dissolve (Z)-1,5-octadien-3-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) to the solution in portions while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-1,5-octadien-3-one as a clear oil.

  • Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantification of (Z)-1,5-Octadien-3-one in a Liquid Matrix (e.g., Wine) by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is adapted from methods used for the analysis of volatile compounds in beverages.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • (Z)-1,5-Octadien-3-one standard for calibration

  • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • Sodium chloride (NaCl)

  • The liquid sample to be analyzed (e.g., wine)

Procedure:

  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add a salt (e.g., 1 g of NaCl) to increase the volatility of the analyte.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the hot GC inlet (e.g., at 250°C) for a few minutes.

    • Use a suitable capillary column (e.g., a polar column like DB-WAX) for separation.

    • Set the oven temperature program to achieve good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for a few minutes, then ramp up to around 230°C.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of (Z)-1,5-octadien-3-one and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of (Z)-1,5-octadien-3-one at different concentrations, each containing the same amount of internal standard.

    • Analyze the standards using the same HS-SPME-GC-MS method.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of (Z)-1,5-octadien-3-one in the sample using the calibration curve.

Protocol 3: Sensory Evaluation of this compound - Odor Threshold Determination

This protocol outlines a method for determining the odor detection threshold of this compound in a neutral medium (e.g., water or deodorized ethanol/water solution).

Materials and Equipment:

  • A pure standard of this compound

  • Neutral solvent (e.g., deionized, odor-free water or 10% ethanol in water)

  • Odor-free glass sniffing jars with lids

  • A panel of trained sensory assessors (typically 8-12 members)

  • A sensory evaluation room with controlled temperature, lighting, and air circulation.

Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions in the neutral medium, starting from a concentration well above the expected threshold and decreasing in steps (e.g., by a factor of 2 or 3).

  • Sensory Test Design:

    • Use a forced-choice method, such as the three-alternative forced-choice (3-AFC) test. In each set, present the assessors with three samples, two of which are blanks (the neutral medium) and one contains the odorant at a specific concentration.

    • The order of presentation of the samples within a set should be randomized.

  • Evaluation:

    • Instruct the assessors to sniff the headspace of each jar and identify the sample that is different from the other two.

    • Start with concentrations that are easily detectable and proceed to lower concentrations.

    • Each assessor should evaluate each concentration level multiple times.

  • Data Analysis:

    • For each concentration, calculate the proportion of correct identifications.

    • The individual threshold is the concentration at which an assessor can correctly identify the odorant 50% of the time above chance (which is 33.3% in a 3-AFC test).

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Visualizations

experimental_workflow Workflow for Quantification of this compound by HS-SPME-GC-MS cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification sample Liquid Sample (e.g., Wine) vial Add to 20 mL Headspace Vial sample->vial internal_standard Spike with Internal Standard vial->internal_standard salt Add NaCl internal_standard->salt seal Seal Vial salt->seal incubate Incubate and Equilibrate (e.g., 40°C) seal->incubate Transfer to Autosampler extract Expose SPME Fiber to Headspace incubate->extract desorb Desorb Fiber in GC Inlet extract->desorb Transfer to GC separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect calculate Calculate Concentration in Sample detect->calculate calibrate Prepare and Analyze Calibration Standards curve Construct Calibration Curve calibrate->curve curve->calculate olfactory_pathway Generalized Olfactory Signal Transduction Pathway odorant This compound receptor Olfactory Receptor (OR) (Specific receptor for this compound is currently unidentified) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens ca_na_influx Ca²⁺/Na⁺ Influx ion_channel->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig Reaction Conditions for (Z)-1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Wittig reaction, specifically tailored for the synthesis of (Z)-1,5-Octadien-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high (Z)-selectivity in the Wittig reaction for synthesizing 1,5-Octadien-3-one?

A1: The most critical factor is the choice of the Wittig reagent, specifically the ylide. For high (Z)-selectivity, a non-stabilized ylide is essential.[1][2][3] Non-stabilized ylides, such as those with simple alkyl substituents (like the propyl ylide required for this synthesis), react rapidly and kinetically favor the formation of the (Z)-alkene.[2][4] In contrast, stabilized ylides, which contain electron-withdrawing groups, predominantly yield the (E)-alkene under thermodynamic control.[1]

Q2: How do reaction conditions, such as solvent and base, influence the Z/E ratio?

A2: The choice of solvent and base is crucial for maximizing (Z)-selectivity, primarily by controlling the presence of lithium salts. "Salt-free" conditions are highly recommended.[5] Lithium salts can stabilize the betaine intermediate, leading to equilibration and a loss of stereoselectivity, which favors the formation of the more stable (E)-isomer.[1] Therefore, using sodium or potassium-based strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) is preferable to lithium-based reagents like n-butyllithium (n-BuLi).[1][2][6] The reaction is typically performed in aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether.

Q3: What are the starting materials for the synthesis of (Z)-1,5-Octadien-3-one via a Wittig reaction?

A3: The synthesis of (Z)-1,5-Octadien-3-one via the Wittig reaction involves the reaction of acrolein (an α,β-unsaturated aldehyde) with a non-stabilized ylide derived from propyltriphenylphosphonium bromide.

Q4: How can I prepare the necessary propyltriphenylphosphonium ylide?

A4: The ylide is typically generated in situ from the corresponding phosphonium salt.[6] The process involves two main steps:

  • Phosphonium Salt Formation: React triphenylphosphine (PPh₃) with 1-bromopropane in an SN2 reaction to form propyltriphenylphosphonium bromide.[7]

  • Ylide Generation: Deprotonate the phosphonium salt using a strong, non-lithium base (e.g., NaH, NaNH₂, KOtBu) in an anhydrous aprotic solvent like THF.[2][6]

Q5: What is the primary byproduct of the Wittig reaction, and how can it be removed?

A5: The main byproduct is triphenylphosphine oxide (TPPO).[8] TPPO can be challenging to separate from the desired product due to its polarity. Common purification strategies include:

  • Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture.

  • Column Chromatography: This is a very common method for separating the product from TPPO.[8]

  • Precipitation: Dissolving the crude reaction mixture in a non-polar solvent like a mixture of diethyl ether and hexanes can cause TPPO to precipitate, allowing for its removal by filtration.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete ylide formation due to wet solvent or reagents. 2. Impure aldehyde (e.g., oxidized to carboxylic acid). 3. Sterically hindered ketone or unreactive aldehyde. 4. The ylide is unstable and decomposes before reacting.1. Ensure all glassware is flame-dried and the solvent is anhydrous. Use fresh, high-quality reagents. 2. Purify the aldehyde before use. 3. The Wittig reaction can be slow with hindered ketones; consider longer reaction times or alternative olefination methods. 4. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde promptly.
Low (Z)-selectivity (high proportion of (E)-isomer) 1. Use of a lithium-containing base (e.g., n-BuLi), which promotes equilibration. 2. Reaction temperature is too high, allowing for equilibration to the more stable (E)-isomer. 3. The ylide is semi-stabilized, leading to a mixture of isomers.1. Switch to a "salt-free" protocol using a sodium or potassium base (e.g., NaH, KHMDS). 2. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). 3. For the synthesis of (Z)-1,5-Octadien-3-one, ensure you are using a non-stabilized ylide (from propyltriphenylphosphonium salt).
Difficulty in removing triphenylphosphine oxide (TPPO) 1. TPPO has similar polarity to the product. 2. Co-elution during column chromatography.1. Try precipitating TPPO by dissolving the crude product in a non-polar solvent system (e.g., ether/hexanes) and filtering. 2. Optimize the solvent system for chromatography. A gradient elution may be necessary. Alternatively, consider converting TPPO to a more easily separable derivative.
Reaction does not go to completion 1. Insufficient amount of ylide. 2. Low reaction temperature for the specific substrates. 3. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. 3. Monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation

Parameter Condition for High (Z)-Selectivity Condition Leading to Low (Z)-Selectivity Rationale
Ylide Type Non-stabilized (e.g., from propyltriphenylphosphonium salt)Stabilized or Semi-stabilizedNon-stabilized ylides react under kinetic control to favor the (Z)-isomer.[1][2]
Base Salt-free (e.g., NaH, KHMDS, KOtBu)Lithium-containing (e.g., n-BuLi)Lithium salts can lead to equilibration of intermediates, favoring the thermodynamic (E)-product.[1]
Solvent Aprotic (e.g., THF, Diethyl Ether)Protic (e.g., Ethanol)Protic solvents can protonate the ylide and interfere with the reaction.
Temperature Low (e.g., -78 °C to 0 °C)High (e.g., Room Temperature or Reflux)Higher temperatures can promote equilibration to the more stable (E)-isomer.[4]

Experimental Protocols

1. Preparation of Propyltriphenylphosphonium Bromide

  • Materials: Triphenylphosphine (1.0 eq), 1-bromopropane (1.1 eq), Toluene (anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in anhydrous toluene.

    • Add 1-bromopropane to the solution.

    • Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the reaction mixture to room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

2. (Z)-Selective Wittig Reaction for (Z)-1,5-Octadien-3-one

  • Materials: Propyltriphenylphosphonium bromide (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 1.1 eq), Anhydrous THF, Acrolein (1.0 eq).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the propyltriphenylphosphonium bromide.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of freshly distilled acrolein in anhydrous THF via syringe.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

    • Workup and Purification:

      • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the aqueous layer with diethyl ether (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the (Z)-1,5-octadien-3-one from the (E)-isomer and triphenylphosphine oxide.

Visualizations

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification salt Propyltriphenylphosphonium Bromide ylide Propylide Formation salt->ylide base Strong Base (e.g., NaH) in THF base->ylide reaction Reaction at low temp (-78°C) ylide->reaction aldehyde Acrolein aldehyde->reaction quench Quench (NH4Cl) reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product (Z)-1,5-Octadien-3-one purify->product

Caption: Experimental workflow for the synthesis of (Z)-1,5-Octadien-3-one.

Wittig_Mechanism Ylide Phosphonium Ylide (Nucleophile) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Aldehyde Aldehyde (Electrophile) Aldehyde->Oxaphosphetane Alkene (Z)-Alkene Oxaphosphetane->Alkene Syn-elimination TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Simplified mechanism of the (Z)-selective Wittig reaction.

References

Preventing side reactions in the oxidation of 1,5-octadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 1,5-octadien-3-ol to its corresponding ketone, 1,5-octadien-3-one.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Ketone Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reagents, or low reaction temperature.Ensure accurate measurement of all reagents and allow the reaction to proceed for the recommended duration. For thermally sensitive reactions, carefully monitor and maintain the optimal temperature. Consider a trial run with a slight excess of the oxidizing agent.
Degraded Reagents: Oxidizing agents can be sensitive to moisture and light.Use freshly opened or properly stored reagents. For instance, Dess-Martin Periodinane (DMP) should be stored under inert gas and refrigerated.[1]
Poor Quality Starting Material: Impurities in the 1,5-octadien-3-ol may interfere with the reaction.Purify the starting material by distillation or chromatography before use.
Over-oxidation to Carboxylic Acid or Other Byproducts Oxidizing Agent is Too Strong: Reagents like Jones reagent or other strong chromium-based oxidants can lead to cleavage of the double bonds or over-oxidation of the alcohol.[2]Employ milder oxidizing agents that are selective for the conversion of secondary alcohols to ketones. Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation are generally preferred for this transformation.[1][2]
Presence of Water: For some reagents, like PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized.[3]Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Isomeric Byproducts Harsh Reaction Conditions: Acidic or basic conditions, or elevated temperatures, can promote isomerization of the double bonds in the dienol or the resulting dienone.Utilize neutral and mild oxidizing agents like Dess-Martin periodinane.[1] For reactions requiring basic conditions, such as the Swern oxidation, use a hindered base like diisopropylethylamine to minimize side reactions.
Extended Reaction Times: Prolonged exposure to the reaction conditions can sometimes lead to isomerization.Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation Emulsion Formation During Workup: The presence of certain reagents or byproducts can lead to the formation of stable emulsions.Add a saturated brine solution during the aqueous workup to help break the emulsion.
Co-elution of Product and Byproducts: The desired ketone and side products may have similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. Derivatization of the product or impurities can sometimes facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for converting 1,5-octadien-3-ol to this compound?

A1: The choice of oxidizing agent depends on the scale of your reaction and the sensitivity of your substrate. For a high-yielding and selective oxidation, Pyridinium Chlorochromate (PCC) is a commonly used reagent that provides the desired ketone with good retention of the double bond configuration.[2] Dess-Martin Periodinane (DMP) is another excellent choice, known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[1][4] The Swern oxidation is a valuable alternative that avoids the use of heavy metals and is performed under mild, low-temperature conditions.[5]

Q2: How can I avoid over-oxidation of the double bonds in 1,5-octadien-3-ol?

A2: To prevent over-oxidation, it is crucial to use a mild and selective oxidizing agent. Strong oxidants like potassium permanganate or chromic acid should be avoided as they can cleave the carbon-carbon double bonds.[6] Reagents like PCC, DMP, and the Swern oxidation are specifically designed for the selective oxidation of alcohols to aldehydes and ketones without affecting other functional groups like alkenes.[1][2][5]

Q3: My reaction is giving a mixture of isomers. What can I do to improve the selectivity?

A3: Isomerization can be a significant side reaction, particularly under harsh conditions. To minimize this, opt for neutral and mild reaction conditions. DMP oxidation is performed at neutral pH and room temperature, which helps in preserving the stereochemistry of the double bonds.[1] If using a Swern oxidation, which involves a basic workup, using a hindered base and maintaining a low temperature throughout the reaction can suppress isomerization.

Q4: I am observing a low yield in my Swern oxidation. What are the common pitfalls?

A4: Low yields in a Swern oxidation can often be attributed to several factors. Firstly, the quality of the reagents is paramount; use fresh, anhydrous dimethyl sulfoxide (DMSO) and oxalyl chloride. Secondly, the reaction must be carried out at a very low temperature (typically -78 °C) to ensure the stability of the reactive intermediates. Allowing the reaction to warm prematurely can lead to the formation of side products.[7] Finally, ensure the stoichiometry of the reagents is correct and that the addition of the alcohol and the base are performed in the correct sequence.

Q5: Is manganese dioxide (MnO2) a suitable reagent for this oxidation?

A5: Yes, activated manganese dioxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which can simplify the workup procedure as it can be removed by filtration. MnO2 is known for its chemoselectivity, often leaving other alcohol functionalities in the molecule untouched.

Comparison of Common Oxidizing Agents

Oxidizing Agent Typical Yield Reaction Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC) High[2]Anhydrous CH₂Cl₂, room temperatureGood selectivity for primary and secondary alcohols, commercially available.[8]Chromium-based reagent (toxic), requires anhydrous conditions.[3]
Swern Oxidation HighAnhydrous CH₂Cl₂, -78 °C to room temp.Metal-free, mild conditions, high functional group tolerance.[5]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5]
Dess-Martin Periodinane (DMP) High (often >90% for similar alcohols)[9]CH₂Cl₂ or CHCl₃, room temperatureMild, neutral conditions, high chemoselectivity, short reaction times.[1]Reagent is expensive and potentially explosive under certain conditions.[1]
Manganese Dioxide (MnO₂) Variable, depends on substrate and MnO₂ activityVarious solvents (e.g., CH₂Cl₂, hexane), refluxHighly selective for allylic/benzylic alcohols, heterogeneous (easy workup).Requires a large excess of reagent, activity can vary between batches.

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation of 1,5-Octadien-3-ol

Materials:

  • 1,5-octadien-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-octadien-3-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake the funnel vigorously until the layers are clear. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Swern Oxidation of 1,5-Octadien-3-ol

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1,5-octadien-3-ol

  • Triethylamine (or Diisopropylethylamine)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1,5-octadien-3-ol (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, still at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting

Troubleshooting_Oxidation cluster_issues Troubleshooting Paths start Start Oxidation of 1,5-Octadien-3-ol reaction_complete Monitor Reaction (e.g., by TLC) start->reaction_complete workup Aqueous Workup & Purification reaction_complete->workup Reaction Complete troubleshoot Analyze Undesired Outcome reaction_complete->troubleshoot Incomplete or Side Reactions product_ok Desired Product: This compound workup->product_ok Successful workup->troubleshoot Impure Product low_yield Low/No Yield troubleshoot->low_yield Check Reagents, Stoichiometry, Temperature over_oxidation Over-oxidation troubleshoot->over_oxidation Use Milder Oxidant isomerization Isomerization troubleshoot->isomerization Use Neutral Conditions, Lower Temperature low_yield->start Optimize & Repeat over_oxidation->start Optimize & Repeat isomerization->start Optimize & Repeat

Caption: Troubleshooting workflow for the oxidation of 1,5-octadien-3-ol.

References

Technical Support Center: Synthesis of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,5-Octadien-3-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of (Z)-1,5-octadien-3-ol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via oxidation of the corresponding alcohol can stem from several factors:

  • Incomplete Conversion: The oxidizing agent may not be sufficiently reactive, or the reaction time might be too short. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or switching to a more potent oxidizing agent (see comparison table below).

  • Over-oxidation: While less common with mild oxidants like PCC, Swern, or Dess-Martin periodinane, over-oxidation to other species can occur, especially with prolonged reaction times or elevated temperatures.[1] It is crucial to carefully control the reaction conditions.

  • Side Reactions: The choice of oxidant and reaction conditions can lead to various side reactions. For instance, Swern oxidation can sometimes cause epimerization at the alpha-carbon to the newly formed carbonyl if a bulky base is not used.[2] PCC, being acidic, might not be suitable for acid-sensitive substrates.[3][4]

  • Product Degradation: this compound, an α,β-unsaturated ketone, can be susceptible to degradation, especially during workup and purification. Ensure that the workup procedure is performed promptly and under mild conditions.

  • Volatility: The product may be volatile, leading to loss during solvent removal.[1] Use a rotary evaporator at a controlled temperature and pressure.

Q2: I am observing significant side product formation. How can I minimize these impurities?

A2: The formation of side products is a common challenge. Here are some strategies to enhance the purity of your product:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is critical.

    • PCC (Pyridinium Chlorochromate): While effective, it can be acidic.[4] For acid-sensitive substrates, consider using a buffered system (e.g., with sodium acetate) or an alternative oxidant.[4]

    • Swern Oxidation: This method is known for its mild conditions.[2][5] However, it produces the malodorous dimethyl sulfide as a byproduct.[2][6] To avoid epimerization, a bulkier base like diisopropylethylamine can be used instead of triethylamine.[2]

    • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that tolerates a wide range of functional groups and is performed at room temperature with neutral pH.[7][8][9]

  • Reaction Conditions: Strictly adhere to the recommended temperature and reaction time for the chosen protocol. For instance, Swern oxidations are typically conducted at very low temperatures (-78 °C) to minimize side reactions.[6][10]

  • Purification: Proper purification is key. Column chromatography is often necessary to separate this compound from residual starting material and byproducts.

Q3: My starting material, (Z)-1,5-octadien-3-ol, is degrading during the reaction. What should I do?

A3: Degradation of the starting allylic alcohol can be a problem, especially under harsh conditions.

  • Use Mild Oxidizing Agents: Employ mild and selective oxidizing agents like Dess-Martin periodinane or perform a Swern oxidation, which are known for their compatibility with sensitive functional groups.[5][7][9]

  • Control the Temperature: Maintain the recommended temperature throughout the reaction. For exothermic reactions, ensure efficient cooling.

  • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to the reaction conditions.

Q4: I am having difficulty with the workup procedure, particularly with removing the byproducts of the oxidant.

A4: The workup procedure varies depending on the oxidant used:

  • PCC: The workup involves filtering off the chromium salts. Adding Celite or silica gel to the reaction mixture before filtration can help in removing the tarry chromium byproducts.[3][4]

  • Swern Oxidation: The workup typically involves quenching the reaction with an aqueous acid solution and then extracting the product with an organic solvent. The byproduct, dimethyl sulfide, is volatile and has a strong odor, so the workup should be performed in a well-ventilated fume hood.[2] Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and reduce the odor.[2]

  • Dess-Martin Periodinane: The byproduct, an iodo-compound, can be removed by washing the reaction mixture with a basic solution, such as saturated aqueous sodium bicarbonate.[7]

Data Presentation: Comparison of Common Oxidation Methods

The following table summarizes key quantitative data for common methods used to oxidize allylic alcohols to enones, which is applicable to the synthesis of this compound.

Oxidation MethodTypical Yield (%)Reaction Time (hours)Temperature (°C)Key AdvantagesKey Disadvantages
PCC 70-902-4Room TemperatureReadily available, simple procedure.[4][11]Toxic chromium reagent, acidic conditions, difficult workup.[3][12]
Swern Oxidation 85-951-3-78 to Room TemperatureMild conditions, high yields, good for sensitive substrates.[2][5]Requires low temperatures, produces malodorous byproduct.[2][6]
Dess-Martin (DMP) 90-980.5-2Room TemperatureVery mild, neutral pH, high chemoselectivity, easy workup.[7][8][9]Reagent is expensive and can be explosive under certain conditions.[9]

Experimental Protocols

Below are detailed methodologies for the key oxidation reactions discussed.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
  • Preparation: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane (CH₂Cl₂), add a solution of (Z)-1,5-octadien-3-ol (1 equivalent) in CH₂Cl₂ at room temperature.[3][13]

  • Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Swern Oxidation
  • Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ at -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in CH₂Cl₂. Stir the mixture for 15 minutes.[2][10]

  • Addition of Alcohol: Slowly add a solution of (Z)-1,5-octadien-3-ol (1 equivalent) in CH₂Cl₂ to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Addition of Base: Add triethylamine (5 equivalents) to the mixture and stir for another 30 minutes at -78 °C.[10]

  • Quenching and Workup: Allow the reaction to warm to room temperature, then quench with water. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain this compound.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of (Z)-1,5-octadien-3-ol (1 equivalent) in anhydrous CH₂Cl₂, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[7][8]

  • Reaction: Stir the mixture for 0.5-2 hours. The reaction is typically complete when the solution becomes clear. Monitor by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Mandatory Visualizations

Reaction Pathway: Oxidation of (Z)-1,5-octadien-3-ol

reaction_pathway cluster_start Starting Material cluster_process Oxidation cluster_product Product start (Z)-1,5-octadien-3-ol process [Oxidizing Agent] (PCC, Swern, or DMP) start->process Addition of Oxidant end This compound process->end Oxidation

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for Yield Optimization

experimental_workflow start Start: Low Yield of This compound check_purity Verify Purity of (Z)-1,5-octadien-3-ol start->check_purity select_oxidant Select Oxidation Method (PCC, Swern, DMP) check_purity->select_oxidant run_reaction Perform Small-Scale Reaction select_oxidant->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc monitor_tlc->run_reaction Incomplete workup Workup and Purify monitor_tlc->workup Complete analyze Analyze Yield and Purity (NMR, GC-MS) workup->analyze optimize Optimize Conditions (Time, Temp, Stoichiometry) analyze->optimize Unsatisfactory end Achieve Improved Yield analyze->end Satisfactory optimize->select_oxidant

Caption: A systematic workflow for optimizing the yield of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem: Low Yield/ Impure Product check_conversion Incomplete Conversion? start->check_conversion side_products Major Side Products? check_conversion->side_products No increase_time Increase Reaction Time or Use Stronger Oxidant check_conversion->increase_time Yes change_oxidant Change Oxidant (e.g., DMP for sensitive substrates) side_products->change_oxidant Yes improve_workup Improve Workup/ Purification Technique side_products->improve_workup No optimize_conditions Optimize Conditions (e.g., lower temp for Swern) change_oxidant->optimize_conditions

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting 1,5-Octadien-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of 1,5-octadien-3-one. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Q1: My oxidation of (Z)-1,5-octadien-3-ol to (Z)-1,5-octadien-3-one is resulting in a low yield. What are the possible causes and solutions?

A1: Low yields in the oxidation of (Z)-1,5-octadien-3-ol are often attributed to several factors. A systematic evaluation of your experimental setup and reagents is recommended.

  • Incomplete Reaction:

    • Solution: Ensure an adequate excess of the oxidizing agent, such as Pyridinium Chlorochromate (PCC), is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. The reaction is typically complete within 2-4 hours at room temperature.[1]

  • Over-oxidation:

    • Solution: While PCC is a mild oxidant that typically oxidizes primary and secondary alcohols to aldehydes and ketones respectively, prolonged reaction times or excessive heating can lead to side reactions.[2][3][4] Stick to the recommended reaction time and temperature. The presence of water can also lead to the formation of a hydrate from the aldehyde, which can be further oxidized, though this is less of a concern for ketones.[3]

  • Degradation of Starting Material or Product:

    • Solution: (Z)-1,5-octadien-3-one and its precursor can be sensitive to acidic conditions. PCC is acidic, which can be a disadvantage for acid-labile substrates.[5] If degradation is suspected, consider alternative, neutral oxidation methods like Swern or Dess-Martin periodinane (DMP) oxidation.

  • Issues with Reagents or Solvents:

    • Solution: Ensure your PCC is fresh and has been stored under anhydrous conditions. The solvent, typically dichloromethane (CH₂Cl₂), must be anhydrous as well.

  • Work-up and Purification Losses:

    • Solution: During work-up, a tar-like chromium byproduct can make product isolation difficult.[5] Filtration through a pad of Celite or silica gel can help remove these byproducts.[1] Ensure complete extraction of the product from the reaction mixture and minimize losses during solvent removal and chromatographic purification.

Q2: I am struggling with the Wittig reaction to synthesize this compound. What are the common pitfalls?

A2: The Wittig reaction is a powerful tool for alkene synthesis, but challenges can arise.

  • Inefficient Ylide Formation:

    • Solution: The formation of the phosphorus ylide requires a strong base.[6][7] Ensure the base you are using (e.g., n-butyllithium, sodium hydride) is not old or degraded. The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as ylides are reactive towards water and oxygen.[7]

  • Low Reactivity of Ylide or Carbonyl:

    • Solution: Stabilized ylides (those with electron-withdrawing groups) are less reactive and may not react efficiently with ketones.[8] For the synthesis of a divinyl ketone, you will likely be using a less stabilized ylide. Ensure the aldehyde or ketone starting material is pure.

  • Side Reactions:

    • Solution: The choice of base and solvent can influence the reaction. Lithium salts can sometimes stabilize the betaine intermediate, leading to side products.[8] Using sodium-based strong bases can sometimes circumvent this issue.

  • Difficult Purification:

    • Solution: A major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product due to similar solubility in many organic solvents.[9][10] Purification can often be achieved by careful column chromatography.[5] Another strategy is to precipitate the TPPO by adding a less polar solvent like hexane or a mixture of hexane and ether to the crude reaction mixture, followed by filtration.[11] Complexation of TPPO with zinc chloride in ethanol to form an insoluble complex is another effective removal method.[10]

Nazarov Cyclization of this compound

Q3: My Nazarov cyclization of this compound is giving a low conversion to the desired cyclopentenone. How can I improve the yield?

A3: The Nazarov cyclization is a powerful reaction for forming five-membered rings from divinyl ketones, but it is often plagued by low yields.[12]

  • Ineffective Catalyst:

    • Solution: The choice of Lewis or Brønsted acid catalyst is critical.[12] Strong acids are typically required.[13] If a common Lewis acid like FeCl₃ or SnCl₄ is not effective, consider stronger options like triflic acid, but be mindful that this can also lead to byproducts.[12] Experimenting with different catalysts is often necessary.

  • Suboptimal Reaction Temperature:

    • Solution: Temperature plays a crucial role. While some protocols use high temperatures, this can also lead to product degradation.[12] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and product stability. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[12]

  • Unfavorable Substrate Conformation:

    • Solution: The Nazarov cyclization requires the divinyl ketone to adopt an s-trans/s-trans conformation for the electrocyclization to occur.[14] Substituents on the dienone can influence the population of this reactive conformer. While not easily changed for a specific substrate, this is a key mechanistic consideration.

  • Intermolecular Side Reactions:

    • Solution: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under more dilute conditions can favor the formation of the desired product.[12]

Q4: I am observing the formation of multiple products in my Nazarov cyclization. How can I improve the selectivity?

A4: Poor selectivity is a common issue in Nazarov cyclizations, leading to mixtures of regioisomers and stereoisomers.

  • Poor Regioselectivity:

    • Solution: The elimination step after cyclization can result in different double bond isomers if multiple β-hydrogens are available. A "directed" Nazarov cyclization using a β-silyl-substituted dienone can control the regioselectivity of the elimination.[13]

  • Low Diastereoselectivity:

    • Solution: The conrotatory ring closure of the pentadienyl cation sets the initial stereochemistry. However, subsequent steps can lead to loss of stereochemical information. The use of chiral auxiliaries or chiral Lewis acids can induce asymmetry and improve diastereoselectivity.

Data Presentation

Table 1: Effect of Lewis Acid on a Model Aza-Nazarov Cyclization

EntryLewis Acid (20 mol%)Yield (%)
1Sc(OTf)₃25
2Cu(OTf)₂33
3In(OTf)₃41
4AgOTf61
5TMSOTf47
6Zn(OTf)₂36

Data adapted from a study on aza-Nazarov cyclization and is for illustrative purposes.

Table 2: Optimization of Nazarov Cyclization of a Model Divinyl Ketone

This table summarizes the results of a Design of Experiments (DoE) approach to optimize the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, showcasing the interplay of temperature and reaction time on product conversion and selectivity.

Temperature (°C)Time (h)Total Conversion (%)Conversion to Product (%)cis-Isomer (%)
251>95>95~70
2516>95>95~75
601>95>95~77
6016>95>95~65

Data adapted from an optimization study of a model divinyl ketone.[15]

Experimental Protocols

Protocol 1: Oxidation of (Z)-1,5-Octadien-3-ol using PCC

This protocol provides a general procedure for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Alcohol: Dissolve (Z)-1,5-octadien-3-ol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Purification: Filter the mixture through a pad of Celite or silica gel to remove the chromium byproducts, washing the filter cake with additional diethyl ether. Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Wittig Reaction for the Synthesis of a Divinyl Ketone

This protocol outlines the general steps for a Wittig reaction to form an alkene from an aldehyde or ketone. For the synthesis of this compound, appropriate choices for the ylide and carbonyl compound must be made (e.g., reacting a phosphorus ylide derived from 1-bromobut-2-ene with propenal).

  • Ylide Preparation:

    • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), add the appropriate phosphonium salt (e.g., (but-2-en-1-yl)triphenylphosphonium bromide) (1.0 equivalent) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.0 equivalent) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which the characteristic color of the ylide should develop.

  • Reaction with Carbonyl:

    • Cool the ylide solution to -78 °C.

    • Add a solution of the aldehyde or ketone (e.g., propenal) (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 3: Nazarov Cyclization of a Divinyl Ketone

This protocol provides a general procedure for the Lewis acid-catalyzed Nazarov cyclization.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the divinyl ketone (e.g., this compound) (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Addition of Lewis Acid: Add the Lewis acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂, 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes, or as determined by TLC monitoring.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Vigorously stir the biphasic mixture for 15 minutes. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Synthesis_Pathway cluster_oxidation Oxidation Route cluster_wittig Wittig Route 1_5_octadien_3_ol (Z)-1,5-Octadien-3-ol 1_5_octadien_3_one (Z)-1,5-Octadien-3-one 1_5_octadien_3_ol->1_5_octadien_3_one  PCC, CH₂Cl₂ Phosphonium_Ylide Phosphonium Ylide 1_5_octadien_3_one_wittig (Z)-1,5-Octadien-3-one Phosphonium_Ylide->1_5_octadien_3_one_wittig Aldehyde Aldehyde/Ketone Aldehyde->1_5_octadien_3_one_wittig

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Conversion Rate Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity/Choice Start->Check_Catalyst Check_Workup Review Work-up & Purification Start->Check_Workup Improved_Yield Improved Yield Check_Reagents->Improved_Yield Check_Conditions->Improved_Yield Check_Catalyst->Improved_Yield Check_Workup->Improved_Yield

Caption: Troubleshooting workflow for low conversion rates.

Nazarov_Cyclization_Mechanism Divinyl_Ketone Divinyl Ketone (this compound) Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation  Lewis/Brønsted Acid Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation  4π Electrocyclization (conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone  Elimination & Tautomerization

Caption: Mechanism of the Nazarov Cyclization.

References

Stabilizing 1,5-Octadien-3-one during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Octadien-3-one. The information provided is designed to help stabilize this compound during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a naturally occurring α,β-unsaturated ketone. Its instability is primarily due to the presence of a conjugated system of double bonds and a carbonyl group, which makes it susceptible to several degradation pathways.[1][2] Key factors contributing to its instability include:

  • Oxidation: As a secondary product of lipid oxidation, it is prone to further oxidation, especially when exposed to air.[3]

  • Polymerization: The conjugated diene system can undergo polymerization, especially in the presence of light, heat, or impurities.

  • Nucleophilic Addition: The electrophilic β-carbon of the enone system is susceptible to attack by nucleophiles.

  • Sensitivity to Light and Temperature: Exposure to light and elevated temperatures can accelerate degradation processes.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Ultra-low temperatures are recommended, ideally in a freezer at -86°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Container: Use an amber vial to protect the compound from light.[1]

  • Stabilizer: The addition of a stabilizer is highly recommended for long-term storage.

Q3: What stabilizers can be used for this compound and at what concentration?

Phenolic compounds are commonly used as polymerization inhibitors for unsaturated compounds.[] The following table summarizes potential stabilizers and their generally recommended concentrations. It is important to note that the optimal concentration may vary depending on the specific application and storage conditions, and it is advisable to perform small-scale stability tests.

StabilizerRecommended Concentration Range (% w/w)Mechanism of ActionReference(s)
Hydroquinone (HQ)0.01 - 0.1Scavenges free radicals, inhibiting polymerization. Often requires the presence of oxygen to be effective.[1][]
Butylated Hydroxytoluene (BHT)0.01 - 0.1A synthetic antioxidant that acts as a free-radical scavenger to prevent autoxidation.[5][6][7]
4-tert-Butylcatechol (TBC)0.01 - 0.1A common inhibitor for unsaturated monomers that can be removed by an alkali wash.[8]

Troubleshooting Guides

Purification Issues

Problem 1: Degradation of this compound during silica gel chromatography.

  • Symptom: Streaking on the TLC plate, appearance of new spots, or low recovery of the desired product.

  • Cause: The slightly acidic nature of silica gel can catalyze degradation or polymerization of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or alumina.[3]

    • Low-Temperature Chromatography: Perform the chromatography at a reduced temperature (e.g., in a cold room or using a jacketed column) to minimize thermal degradation.[9]

Problem 2: Co-elution of impurities with this compound.

  • Symptom: Fractions containing the product are still impure, even with different solvent systems.

  • Cause: Impurities may have similar polarity to the product.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A small change in the solvent mixture can sometimes significantly improve separation.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to separate compounds with close Rf values.

Problem 3: Loss of the volatile this compound during solvent removal.

  • Symptom: Low yield after removing the solvent from the purified fractions.

  • Cause: The compound is volatile and can be lost under high vacuum or with excessive heating.

  • Solutions:

    • Use a Rotary Evaporator with Care: Use a low bath temperature and carefully control the vacuum to avoid bumping and evaporation of the product.

    • High-Vacuum Drying without Heat: Dry the purified compound under a high vacuum at room temperature.[10]

Storage Instability

Problem 4: The purified this compound degrades over time, even when stored at low temperatures.

  • Symptom: Discoloration of the sample or the appearance of impurities in subsequent analyses.

  • Cause: Incomplete removal of oxygen, exposure to light, or the absence of a stabilizer.

  • Solutions:

    • Ensure an Inert Atmosphere: After purification, dissolve the compound in a minimal amount of a suitable solvent, sparge with an inert gas (argon or nitrogen) for several minutes, and then seal the vial tightly.

    • Add a Stabilizer: Add a recommended stabilizer (see table above) to the purified compound before long-term storage.

    • Re-purification: If degradation has already occurred, re-purification by low-temperature column chromatography may be necessary.

Experimental Protocols

Low-Temperature Silica Gel Chromatography for Purification of this compound

This protocol describes a general procedure for purifying volatile and sensitive compounds like this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). If deactivation is required, add 1% triethylamine to the eluent before making the slurry.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Carefully pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a nitrogen line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator at a low temperature (e.g., < 30°C) and with carefully controlled vacuum.

    • For final drying, place the sample under high vacuum at room temperature.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., with O2, light, heat) A->B Exposure to Air/ Light/Heat C Polymerization A->C Radical Initiators/ Light/Heat D Nucleophilic Addition A->D Presence of Nucleophiles E Oxidized Products (Aldehydes, Carboxylic Acids) B->E F Polymer C->F G Adducts D->G

Caption: Potential degradation routes for this compound.

PurificationWorkflow Purification Workflow for this compound start Crude This compound prep_column Prepare Silica Gel Column (Optional: Deactivate with Et3N) start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Hexane/EtOAc (Low Temperature) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine remove_solvent Remove Solvent (Low Temp, Controlled Vacuum) combine->remove_solvent add_stabilizer Add Stabilizer (e.g., BHT) remove_solvent->add_stabilizer store Store at -86°C under Inert Atmosphere add_stabilizer->store end Pure, Stabilized Product store->end

Caption: Recommended workflow for purifying this compound.

TroubleshootingTree Troubleshooting Purification Issues start Purification Issue Encountered q1 Is there evidence of degradation on TLC? start->q1 sol1 Deactivate Silica Gel Use Low Temperature Consider Alumina/Florisil q1->sol1 Yes q2 Is the product recovery low? q1->q2 No sol1->q2 sol2 Careful Solvent Removal (Low Temp, Controlled Vacuum) Check for Volatility q2->sol2 Yes q3 Are impurities co-eluting? q2->q3 No sol2->q3 sol3 Optimize Solvent System Use Gradient Elution q3->sol3 Yes end Successful Purification q3->end No sol3->end

Caption: Decision tree for troubleshooting purification problems.

References

Identifying byproducts in the synthesis of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Octadien-3-one, a valuable compound in the flavor and fragrance industry. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary synthetic routes to this compound are:

  • Oxidation of the corresponding alcohol, (Z)-1,5-octadien-3-ol. This method is often preferred for its potential for high stereoselectivity, especially when starting with an enantiomerically pure alcohol.[1]

  • The Wittig reaction. This classic olefination method allows for the formation of the carbon-carbon double bond to create the dienone structure.[1]

Q2: What are the key challenges and potential byproducts in the synthesis of this compound?

The main challenges include controlling stereoselectivity (E/Z isomerism) and minimizing the formation of byproducts. The specific byproducts depend on the chosen synthetic route. For the oxidation of (Z)-1,5-octadien-3-ol, over-oxidation to other species can be a concern. In the Wittig reaction, the formation of triphenylphosphine oxide as a stoichiometric byproduct is inherent, and achieving the desired stereoisomer of the final product can be challenging.

Troubleshooting Guides

Synthesis Route 1: Oxidation of (Z)-1,5-Octadien-3-ol

This route involves the oxidation of the secondary alcohol (Z)-1,5-octadien-3-ol to the corresponding ketone, this compound. Common oxidizing agents include Pyridinium Chlorochromate (PCC) and reagents used in Swern oxidation.

Diagram of the Oxidation Workflow:

OxidationWorkflow Oxidation of (Z)-1,5-octadien-3-ol cluster_start Starting Material cluster_reagents Oxidizing Agent cluster_product Product Mixture cluster_purification Purification cluster_final Final Product start (Z)-1,5-octadien-3-ol reagent PCC or Swern Reagents start->reagent Reaction product This compound + Byproducts reagent->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the oxidation of (Z)-1,5-octadien-3-ol.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time. - Ensure the correct stoichiometry of the oxidizing agent. - Check the quality of the starting alcohol and oxidizing agent.
Decomposition of the product.- Maintain the recommended reaction temperature. - Work up the reaction promptly upon completion.
Presence of unreacted (Z)-1,5-octadien-3-ol Insufficient oxidizing agent.- Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents).
Deactivated oxidizing agent.- Use freshly prepared or properly stored oxidizing agents.
Formation of over-oxidized byproducts (e.g., carboxylic acids with PCC) Presence of water in the reaction mixture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.[2]
Formation of mixed thioacetals (with Swern oxidation) Reaction temperature too high.- Strictly maintain the reaction temperature at or below -60°C.
Difficult purification Formation of a tar-like substance (with PCC).- Add an inert adsorbent like Celite or silica gel to the reaction mixture before adding the PCC to aid in the adsorption of the chromium byproducts and facilitate filtration.

Quantitative Data on Byproducts (General for PCC Oxidation):

Byproduct Typical Amount Notes
Chromium (IV) speciesStoichiometricForms a tarry residue that can complicate purification.
Pyridinium hydrochlorideStoichiometricCan be removed by an aqueous workup.
Over-oxidized productsVariableHighly dependent on the presence of water.
Synthesis Route 2: Wittig Reaction

This route typically involves the reaction of an appropriate phosphonium ylide with an aldehyde. For the synthesis of this compound, this could involve the reaction of a propenal with a (2-oxobutyl)triphenylphosphonium ylide.

Diagram of the Wittig Reaction Logical Relationship:

WittigReaction Wittig Reaction for this compound ylide Phosphonium Ylide (e.g., from (2-oxobutyl)triphenylphosphonium salt) product This compound (Mixture of E/Z isomers) ylide->product Reacts with aldehyde Aldehyde (e.g., Propenal) aldehyde->product Reacts with byproduct Triphenylphosphine Oxide product->byproduct Co-product

Caption: Reactants and products in the Wittig synthesis.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low or no product formation Incomplete ylide formation.- Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). - Use anhydrous and oxygen-free conditions for ylide generation.
Unreactive aldehyde or ylide.- Check the purity of the starting materials. - Consider using a more reactive ylide or aldehyde if possible.
Incorrect E/Z isomer ratio Reaction conditions favoring the undesired isomer.- The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, the solvent, and the temperature.[1] - For (Z)-alkene formation, non-stabilized ylides in aprotic, non-polar solvents at low temperatures are generally preferred. - For (E)-alkene formation, stabilized ylides are often used.
Difficult removal of triphenylphosphine oxide Co-elution during chromatography.- Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. - Optimize chromatographic conditions (e.g., solvent gradient) for better separation. - In some cases, precipitation or crystallization can be used to separate the product from the byproduct.
Formation of self-condensation products of the aldehyde Ylide addition is slow compared to aldehyde self-reaction.- Add the aldehyde slowly to the pre-formed ylide solution. - Maintain a low reaction temperature.

Quantitative Data on Byproducts (General for Wittig Reaction):

Byproduct Typical Amount Notes
Triphenylphosphine oxideStoichiometricA crystalline solid that is often the main impurity.
Undesired stereoisomer (E or Z)VariableDependent on reaction conditions and the stability of the ylide.

Detailed Experimental Protocols

Protocol 1: Oxidation of (Z)-1,5-octadien-3-ol using Pyridinium Chlorochromate (PCC)

This is a general procedure and may require optimization.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol). Add powdered 3Å molecular sieves or Celite to the suspension.

  • Reaction: To the stirred suspension, add a solution of (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing the pad thoroughly with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

This is a representative procedure and may require significant optimization depending on the specific ylide and aldehyde used.

  • Ylide Generation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (e.g., (2-oxobutyl)triphenylphosphonium chloride) (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the resulting ylide solution to stir at this temperature for 30-60 minutes.

  • Reaction: To the cold ylide solution, add a solution of the aldehyde (e.g., propenal) (1.0 equivalent) in anhydrous THF dropwise. Maintain the temperature at -78°C during the addition.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting aldehyde. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, carefully selecting the eluent to separate the desired this compound from the triphenylphosphine oxide byproduct.

References

Technical Support Center: Method Refinement for the Kinetic Resolution of 1,5-Octadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the kinetic resolution of 1,5-octadien-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What are the most common methods for the kinetic resolution of 1,5-octadien-3-ol?

A1: The most prevalent and effective method for the kinetic resolution of 1,5-octadien-3-ol is through enzyme-catalyzed enantioselective acylation or hydrolysis.[1][2][3] Lipases, such as those from Pseudomonas sp. (Lipase PS) and Candida antarctica (e.g., CHIRAZYME L-2), are commonly employed for this purpose.[1][3] These enzymes selectively catalyze the acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Troubleshooting Low Enantiomeric Excess (ee)

Q2: My kinetic resolution is resulting in low enantiomeric excess (ee) for both the remaining alcohol and the acylated product. What are the potential causes and solutions?

A2: Low enantiomeric excess can stem from several factors:

  • Suboptimal Enzyme Choice: The selectivity of the lipase is crucial. If one lipase provides low ee, consider screening other lipases. For instance, while Lipase PS can be used for the acylation of (±)-(Z)-1,5-octadien-3-ol, CHIRAZYME L-2 has been shown to be effective in the hydrolysis of the corresponding acetate to yield the (R)-alcohol with high ee.[1][3]

  • Incorrect Reaction Time/Conversion: The enantiomeric excess of the unreacted starting material increases with conversion. For the product, the highest ee is often observed at around 50% conversion. It is critical to monitor the reaction progress over time to determine the optimal endpoint.[4] Running the reaction for too long can lead to the acylation of the less reactive enantiomer, thus reducing the ee of the product. Conversely, stopping the reaction too early will result in low ee of the remaining starting material.

  • Non-Optimal Temperature: Enzyme activity and selectivity are temperature-dependent. The optimal temperature range for lipases like Novozyme 435 is typically between 30-60°C.[5] It is advisable to perform the reaction at the recommended temperature for the specific lipase being used.

  • Improper Acylating Agent or Solvent: The choice of acylating agent and solvent can influence the enantioselectivity of the reaction. Vinyl acetate is a commonly used and effective acylating agent.[1][4] The solvent can also play a role; therefore, screening different organic solvents may be beneficial.

Troubleshooting Low Yield or Slow Reaction Rate

Q3: The conversion in my kinetic resolution is very low, or the reaction is proceeding too slowly. How can I improve the yield and reaction rate?

A3: Low conversion or a slow reaction rate can be addressed by optimizing the following parameters:

  • Enzyme Loading: Increasing the amount of lipase can accelerate the reaction rate. However, excessive amounts may not be cost-effective. It is recommended to find an optimal balance. For example, in the synthesis of (S)-(Z)-1,5-octadien-3-ol, 600 mg of Lipase PS was used for 1.0 g of the racemic alcohol.[1]

  • Temperature: Increasing the reaction temperature within the enzyme's optimal range can enhance the reaction rate.[5] However, be cautious as excessively high temperatures can lead to enzyme denaturation and loss of activity.

  • Acylating Agent Concentration: The concentration of the acylating agent can affect the reaction rate. Using a molar excess of the acylating agent is common practice.

  • Mass Transfer Limitations: In heterogeneous enzymatic reactions, ensuring efficient mixing is crucial to minimize mass transfer limitations. Adequate stirring or shaking is necessary throughout the reaction.[5]

Issues with Product Isolation and Purification

Q4: I am having difficulty separating the acylated product from the unreacted alcohol. What purification methods are recommended?

A4: The acylated product and the unreacted alcohol have different polarities, which allows for their separation using standard chromatographic techniques. Silica gel column chromatography is a commonly used and effective method for this purpose.[1][6] The choice of eluent system (e.g., a mixture of n-hexane and ethyl acetate) will depend on the specific polarity of your compounds.

Analytical Challenges

Q5: How can I accurately determine the enantiomeric excess (ee) of my products?

A5: The most common method for determining the enantiomeric excess of 1,5-octadien-3-ol and its acetate is through chiral gas chromatography (chiral GC) or chiral gas chromatography-mass spectrometry (chiral GC/MS).[1] This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is important to have access to racemic standards of both the alcohol and the acetate to establish the retention times of each enantiomer.

Quantitative Data Summary

Table 1: Kinetic Resolution of (±)-(Z)-1,5-octadien-3-ol via Asymmetric Acylation with Lipase PS.

StepSubstrateEnzymeConversion (%)ProductYield (%)Enantiomeric Excess (ee) (%)
1st Acylation(±)-(Z)-1,5-octadien-3-olLipase PS47.8(S)-alcohol40.179.5
2nd Acylation(S)-alcohol (79.5% ee)Lipase PS14.1(S)-alcohol-≥99

Data extracted from a study on the facile synthesis of both enantiomers of (Z)-1,5-octadien-3-ol.[1]

Table 2: Kinetic Resolution of (±)-(Z)-1,5-octadien-3-yl acetate via Asymmetric Hydrolysis with CHIRAZYME L-2.

SubstrateEnzymeConversion (%)ProductYield (%)Enantiomeric Excess (ee) (%)
(±)-(Z)-1,5-octadien-3-yl acetateCHIRAZYME L-237.8(R)-alcohol28.4≥99

Data extracted from a study on the facile synthesis of both enantiomers of (Z)-1,5-octadien-3-ol.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-(Z)-1,5-octadien-3-ol (≥99% ee) via Two-Step Asymmetric Acylation

First Step:

  • To a solution of (±)-(Z)-1,5-octadien-3-ol (1.0 g, 7.9 mmol) in vinyl acetate (20 mL), add lipase PS (600 mg).[1]

  • Stir the mixture for 4 hours at room temperature, achieving approximately 47.8% conversion.[1]

  • Monitor the reaction progress by a suitable method (e.g., GC).

  • After the desired conversion is reached, filter the reaction mixture through celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the (S)-alcohol with approximately 79.5% ee.[1]

Second Step:

  • To a solution of the obtained (S)-(Z)-1,5-octadien-3-ol (with 79.5% ee) in vinyl acetate, add lipase PS (240 mg).[1]

  • Stir the mixture until approximately 14.1% conversion is achieved.[1]

  • Filter the reaction mixture through celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield (S)-(Z)-1,5-octadien-3-ol with ≥99% ee.[1]

Protocol 2: Synthesis of (R)-(Z)-1,5-octadien-3-ol (≥99% ee) via Asymmetric Hydrolysis

  • To a solution of (±)-(Z)-1,5-octadien-3-yl acetate in a suitable buffer, add CHIRAZYME L-2 (600 mg).[1]

  • Stir the mixture for 3 hours at room temperature, achieving approximately 37.8% conversion.[1]

  • Monitor the reaction progress.

  • Once the target conversion is reached, extract the product with an appropriate organic solvent.

  • Dry the organic extract over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford (R)-(Z)-1,5-octadien-3-ol with ≥99% ee.[1]

Visualizations

G cluster_workflow Kinetic Resolution Workflow for 1,5-octadien-3-ol start Racemic 1,5-octadien-3-ol reaction Enzymatic Reaction (Acylation or Hydrolysis) - Lipase (e.g., Lipase PS) - Acylating Agent (e.g., Vinyl Acetate) - Solvent start->reaction Substrate separation Separation (Silica Gel Chromatography) reaction->separation Mixture of Enantiomers & Products product1 Enantioenriched (S)-1,5-octadien-3-ol (Unreacted) separation->product1 Fraction 1 product2 Enantioenriched (R)-Acetate (Product) separation->product2 Fraction 2 analysis Analysis (Chiral GC/MS) product1->analysis product2->analysis G cluster_troubleshooting Troubleshooting Logic for Low Enantiomeric Excess (ee) problem Low Enantiomeric Excess (ee) cause1 Suboptimal Enzyme Choice problem->cause1 cause2 Incorrect Reaction Time/Conversion problem->cause2 cause3 Non-Optimal Temperature problem->cause3 solution1 Screen Different Lipases (e.g., Lipase PS, CHIRAZYME L-2) cause1->solution1 Solution solution2 Optimize Reaction Time (Monitor Conversion) cause2->solution2 Solution solution3 Adjust Temperature to Enzyme's Optimal Range cause3->solution3 Solution

References

Technical Support Center: Overcoming Challenges in the Nazarov Cyclization of Substituted Dienones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nazarov cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the cyclization of substituted dienones.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield with Starting Material Remaining

Question Answer
My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting dienone. What should I do? A low yield with unreacted starting material often points to insufficient activation of the dienone. The classical Nazarov cyclization requires strong Lewis or protic acids to generate the necessary pentadienyl cation.[1] Consider the following troubleshooting steps:1. Increase Catalyst/Promoter Strength or Loading: - If using a mild Lewis acid (e.g., Cu(OTf)₂), it may not be strong enough for your specific substrate.[2] Switch to a stronger Lewis acid such as SnCl₄, FeCl₃, BF₃•OEt₂, or TiCl₄.[1][3] - For some substrates, stoichiometric or even super-stoichiometric amounts of the promoter are necessary to drive the reaction to completion.[4] Gradually increase the equivalents of your Lewis or Brontëd acid. - Be aware that harsh acidic conditions can lead to side reactions with sensitive functional groups.[5]2. Increase Reaction Temperature: - Gently heating the reaction can often overcome the activation barrier. Monitor the reaction closely by TLC to avoid decomposition. Some reactions require elevated temperatures (e.g., 80 °C or reflux) to proceed efficiently.[6][7]3. "Polarize" Your Substrate: - If your substrate design is flexible, introduce an electron-donating group (EDG) on one vinyl arm and an electron-withdrawing group (EWG) on the other. This "push-pull" electronic effect, also known as polarizing the dienone, lowers the activation energy for the cyclization and can enable the use of milder, catalytic conditions.[3][8][9]

Issue 2: Poor Regioselectivity - Formation of a Mixture of Isomeric Products

Question Answer
My reaction is producing a mixture of cyclopentenone regioisomers. How can I control where the double bond forms? Poor regioselectivity in the elimination step is a common challenge, especially when the intermediate oxyallyl cation has multiple possible deprotonation sites.[1] Here are strategies to direct the regioselectivity:1. Silicon-Directed Approach: - This is one of the most effective methods for controlling regioselectivity. By placing a trimethylsilyl (TMS) group at the β-position of one of the vinyl groups, you can direct the elimination to form the double bond at that position.[10] The silicon atom stabilizes the formation of a β-carbocation, making the subsequent elimination of the silyl group favorable.[11] This strategy often leads to the formation of the less thermodynamically stable product.[11]2. Utilize "Polarized" Substrates: - As with improving yield, polarizing the dienone with strategically placed EDGs and EWGs can also control regioselectivity.[3][8] The resulting charge asymmetry in the oxyallyl cation intermediate can favor deprotonation at a specific site.[6]3. Steric Control: - The substitution pattern on the dienone can sterically influence which proton is abstracted. Bulky groups can hinder the approach to a potential deprotonation site, favoring the formation of one regioisomer over another.

Issue 3: Poor Diastereo- or Enantioselectivity

Question Answer
I'm obtaining a mixture of diastereomers or a racemic product. How can I improve the stereoselectivity of my Nazarov cyclization? The stereochemical outcome of the Nazarov cyclization is determined by the conrotatory 4π electrocyclization.[3] Controlling this step is key to achieving high stereoselectivity.1. For Diastereoselectivity: - Substrate Control: Existing stereocenters on the dienone substrate can effectively direct the facial selectivity of the cyclization.[12] Rigid bicyclic systems, for example, can exhibit high diastereoselectivity.[12] - Chiral Auxiliaries: Attaching a chiral auxiliary to the dienone can induce facial bias during the cyclization.[3]2. For Enantioselectivity: - Chiral Catalysts: The use of chiral Lewis acids or chiral Brønsted acids is the most common approach for catalytic asymmetric Nazarov cyclizations.[13][14] Common catalyst systems include copper(II)-bisoxazoline (BOX) complexes and chiral phosphoric acids.[14][15] It's important to note that product inhibition can be a challenge, sometimes requiring high catalyst loadings or stoichiometric amounts of the chiral promoter.[14] - Organocatalysis: Chiral amines and thioureas have been developed as organocatalysts for asymmetric Nazarov cyclizations, often proceeding through a dual activation mechanism.[16]

Issue 4: Competing Side Reactions (e.g., Wagner-Meerwein Rearrangement)

Question Answer
I'm observing unexpected products that appear to be the result of a rearrangement. How can I suppress these side reactions? Wagner-Meerwein rearrangements can compete with the desired elimination step, especially when the intermediate oxyallyl cation is highly substituted or when using super-stoichiometric amounts of strong acids.[14][17] To minimize these side reactions:1. Use Milder Conditions: - If possible, switch to a milder Lewis acid and use it in catalytic amounts.[2] This can be facilitated by using a "polarized" substrate.[2] - Lowering the reaction temperature can also disfavor rearrangement pathways.2. Inverse Addition: - Adding the dienone substrate slowly to the acid (inverse addition) can maintain a low concentration of the uncyclized, activated dienone, which can suppress undesired acid-catalyzed side reactions.3. Control the Lifetime of the Oxyallyl Cation: - Certain reaction conditions can extend the lifetime of the oxyallyl cation, allowing rearrangements to occur. By promoting a rapid and selective elimination (e.g., with a silicon-directed approach), the window for rearrangement can be minimized.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nazarov cyclization?

A1: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone.[18] The mechanism involves:

  • Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen, forming a pentadienyl cation.[18]

  • Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation intermediate.[3]

  • Elimination: A proton is eliminated from a carbon adjacent to the cation.[18]

  • Tautomerization: The resulting enol tautomerizes to the final cyclopentenone product.[18]

Q2: Which Lewis acid should I choose for my reaction?

A2: The choice of Lewis acid depends on the reactivity of your dienone substrate. For highly reactive, "polarized" dienones, catalytic amounts of mild Lewis acids like Cu(OTf)₂ may be sufficient.[9] For less reactive or "unactivated" dienones, stronger, often stoichiometric, Lewis acids such as SnCl₄, FeCl₃, BF₃•OEt₂, or TiCl₄ are typically required.[1] It is often best to screen a panel of Lewis acids to find the optimal conditions for your specific substrate.

Q3: How do substituents on the dienone affect the reaction?

A3: Substituents have a profound effect on the reaction rate and selectivity.

  • α-Substituents: Generally increase the reaction rate due to allylic strain, which favors the reactive s-trans/s-trans conformation.[3]

  • β-Substituents: Electron-donating groups at the β-position can overstabilize the pentadienyl cation, impeding cyclization.[3] Conversely, a β-silyl group can be used to direct regioselectivity.[10]

  • "Polarizing" Substituents: An electron-donating group on one vinyl arm and an electron-withdrawing group on the other can significantly accelerate the reaction and allow for milder, catalytic conditions.[4][8]

Q4: Can I run the Nazarov cyclization under catalytic conditions?

A4: Yes, catalytic Nazarov cyclizations are possible, but they are often substrate-dependent. Dienones that are "polarized" or otherwise activated are more amenable to catalysis with mild Lewis acids.[2] For unactivated substrates, achieving catalysis can be challenging, and stoichiometric promoters are often necessary.

Q5: What is the role of a silyl group in the silicon-directed Nazarov cyclization?

A5: In the silicon-directed Nazarov cyclization, a silyl group (usually TMS) is placed at a β-position of the dienone. Its primary role is to control the regioselectivity of the elimination step.[11] The silicon atom stabilizes a positive charge on the β-carbon in the intermediate (the β-silicon effect), which directs the elimination of the silyl group and a proton to exclusively form the double bond at that position.[10][11]

Data Presentation

Table 1: Comparison of Catalysts for the Nazarov Cyclization of a Polarized Dienone

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
1Cu(OTf)₂ (2)CH₂Cl₂23195[9]
2Sc(OTf)₃ (10)CH₂Cl₂232485[14]
3FeCl₃ (100)CH₂Cl₂230.590[8]
4BF₃•OEt₂ (100)CH₂Cl₂00.588[19]

Table 2: Enantioselective Silicon-Directed Nazarov Cyclization with a Chiral Catalyst System

EntrySubstrate (R)Yield (%)ee (%)Ref
1Phenyl9395[15]
24-MeO-Ph9194[15]
34-Cl-Ph8593[15]
42-Naphthyl8892[15]
Conditions: Zn(OTf)₂ (5 mol%), (S)-chiral phosphoric acid (6 mol%), PhOH (1.1 equiv), DCE, 40 °C, 12 h.[15]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Nazarov Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the divinyl ketone substrate (1.0 equiv).

  • Dissolve the substrate in a dry solvent (e.g., dichloromethane (DCM)).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 1.2 equiv) dropwise to the stirred solution.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enantioselective Silicon-Directed Nazarov Cyclization

This protocol is adapted from a literature procedure for the synthesis of chiral cyclopentenones.[13]

  • In an argon-filled glovebox, add Zn(OTf)₂ (0.05 equiv), a chiral Brønsted acid (e.g., a SPINOL-derived phosphoric acid, 0.06 equiv), and phenol (1.1 equiv) to an oven-dried Schlenk tube.[13]

  • Add dry 1,2-dichloroethane (DCE) to the Schlenk tube and stir the mixture at 40 °C.[13]

  • Add the β-silyl dienone substrate (1.0 equiv) in one portion.[13]

  • Stir the reaction at 40 °C for 12 hours, monitoring by TLC.[13]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopentenone.[13]

Visualizations

Nazarov_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Dienone Divinyl Ketone Activation Activation Dienone->Activation LewisAcid Lewis Acid (LA) LewisAcid->Activation PentadienylCation Pentadienyl Cation Activation->PentadienylCation Electrocyclization 4π Conrotatory Electrocyclization PentadienylCation->Electrocyclization OxyallylCation Oxyallyl Cation Electrocyclization->OxyallylCation Elimination Elimination OxyallylCation->Elimination Enol Enol Intermediate Elimination->Enol Tautomerization Tautomerization Enol->Tautomerization Product Cyclopentenone Tautomerization->Product

Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckActivation Is Dienone Activation Sufficient? Start->CheckActivation IncreaseAcid Increase Lewis Acid Strength or Stoichiometry CheckActivation->IncreaseAcid No IncreaseTemp Increase Reaction Temperature CheckActivation->IncreaseTemp Polarize Redesign Substrate: 'Polarize' with EDG/EWG CheckActivation->Polarize SideReactions Are Side Reactions (e.g., Decomposition) Observed? CheckActivation->SideReactions Yes Success Reaction Improved IncreaseAcid->Success IncreaseTemp->Success Polarize->Success SideReactions->IncreaseTemp If No & Temp is low MilderConditions Use Milder Acid / Lower Temperature SideReactions->MilderConditions Yes InverseAddition Use Inverse Addition Protocol SideReactions->InverseAddition MilderConditions->Success InverseAddition->Success

Caption: Troubleshooting workflow for low-yield Nazarov cyclization reactions.

Regioselectivity_Control Problem Poor Regioselectivity: Mixture of Isomers Solution Strategies for Control Problem->Solution Silicon Silicon-Directed Approach (β-TMS Dienone) Solution->Silicon Most Reliable Polarization Substrate Polarization (EDG/EWG) Solution->Polarization Sterics Steric Hindrance Solution->Sterics Outcome1 Specific Regioisomer Silicon->Outcome1 Polarization->Outcome1 Sterics->Outcome1

Caption: Logical relationships for controlling regioselectivity in the Nazarov cyclization.

References

Technical Support Center: Scaling Up the Synthesis of 1,5-Octadien-3-one for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis of 1,5-octadien-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale synthesis routes for this compound?

A1: The two main strategies for synthesizing this compound in a laboratory setting are:

  • The Wittig Reaction: This method involves the reaction of a phosphorus ylide with an appropriate aldehyde or ketone to form the dienone structure.[1][2] It is a versatile method for creating the carbon-carbon double bond.

  • Oxidation of 1,5-octadien-3-ol: This is a two-step approach where the corresponding alcohol precursor, 1,5-octadien-3-ol, is first synthesized or obtained and then oxidized to the desired ketone.[3][4]

Q2: How can I control the stereochemistry to obtain the (Z)-isomer of this compound?

A2: Achieving the desired (Z)-isomer requires careful control of the reaction conditions, particularly in the Wittig reaction. Using non-stabilized ylides under salt-free conditions tends to favor the formation of the (Z)-alkene.[5] The choice of solvent and the base used for deprotonation of the phosphonium salt also play a crucial role in determining the E/Z ratio.[6]

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: Many reagents used in these syntheses are hazardous. For example, pyridinium chlorochromate (PCC) is a toxic chromium salt.[7] Strong bases like n-butyllithium (n-BuLi) are pyrophoric and moisture-sensitive.[6] Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How should I purify the final this compound product?

A4: Flash column chromatography is a common and effective method for purifying this compound.[8][9] A solvent system of ethyl acetate in hexanes is a good starting point for elution.[10] Due to the potential sensitivity of the compound to acid, deactivating the silica gel with triethylamine may be necessary to prevent degradation or isomerization during purification.[8]

Q5: What are the recommended storage conditions for this compound?

A5: this compound is a volatile compound and may be sensitive to light and temperature. For long-term storage, it is advisable to keep the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as in a freezer.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Wittig Reaction
Potential Cause Troubleshooting Suggestion
Incomplete Ylide Formation Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH) to fully deprotonate the phosphonium salt. Use a dry, aprotic solvent and allow adequate time for ylide formation before adding the carbonyl compound.[6]
Poor Quality of Reagents Use freshly distilled aldehydes/ketones and ensure all solvents are anhydrous. The phosphonium salt should be pure and dry.
Side Reactions The primary side product is triphenylphosphine oxide, which can sometimes be difficult to remove.[1] Other potential side reactions include self-condensation of the carbonyl starting material.
Steric Hindrance If using a sterically hindered ketone, the reaction may be slow or give poor yields. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[11]
Problem 2: Poor E/Z Selectivity in Wittig Reaction
Potential Cause Troubleshooting Suggestion
Inappropriate Ylide Type For the desired (Z)-isomer, use a non-stabilized ylide. Stabilized ylides generally favor the (E)-isomer.[2][5]
Reaction Conditions Perform the reaction with non-stabilized ylides in aprotic, salt-free solvents at low temperatures to enhance (Z)-selectivity. The presence of lithium salts can decrease (Z)-selectivity.[6][12]
Equilibration For stabilized ylides, thermodynamic equilibration can lead to the more stable (E)-isomer. Minimize reaction time and temperature to favor the kinetic (Z)-product if desired.
Problem 3: Incomplete Oxidation of 1,5-octadien-3-ol
Potential Cause Troubleshooting Suggestion
Inactive Oxidizing Agent Ensure the pyridinium chlorochromate (PCC) is fresh and has been stored properly.[7]
Insufficient Reagent Use a slight excess of PCC (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the alcohol.[7]
Presence of Water The reaction should be carried out under anhydrous conditions, as water can interfere with the oxidation.[3][7]
Reaction Time/Temperature Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of potential side reactions.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution with Triphenylphosphine Oxide Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate. Optimize the solvent system for flash chromatography; sometimes a more polar system or a gradient elution can improve separation.[10]
Product Degradation on Silica Gel This compound may be sensitive to acidic silica gel. Deactivate the silica by pre-treating it with a solvent system containing 1-3% triethylamine.[8]
Product Volatility The product is volatile. Be cautious during solvent removal (rotoevaporation) to avoid product loss. Use moderate temperatures and pressures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Suggested Procedure)

This protocol is a suggested procedure based on general Wittig reaction principles.[1][13][14] Optimization may be required.

1. Preparation of the Phosphorus Ylide:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend (but-2-en-1-yl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

  • Allow the resulting deep red or orange solution to stir at -78 °C for 1 hour.

2. Wittig Reaction:

  • To the ylide solution at -78 °C, add a solution of acrolein (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

Protocol 2: Synthesis of this compound via Oxidation of 1,5-octadien-3-ol (Suggested Procedure)

This protocol is a suggested procedure based on general PCC oxidation methods.[3][7]

1. Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-octadien-3-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Celite or powdered molecular sieves to the solution.

  • In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Add the PCC slurry to the alcohol solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

2. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the Celite pad thoroughly with diethyl ether.

  • Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Boiling Point 168-170 °C at 760 mmHg[15]
Flash Point 53.33 °C[15]
Appearance Colorless to pale yellow liquid
Solubility Soluble in alcohol; slightly soluble in water[15]

Table 2: Typical Reagent Quantities for Laboratory Scale Synthesis (Example Scale)

Synthesis Route Reagent Molar Ratio (to starting material) Example Quantity (for 10 mmol scale)
Wittig Reaction (but-2-en-1-yl)triphenylphosphonium bromide1.14.19 g
n-Butyllithium (2.5 M in hexanes)1.054.2 mL
Acrolein1.00.56 g (0.67 mL)
Oxidation 1,5-Octadien-3-ol1.01.26 g
Pyridinium Chlorochromate (PCC)1.22.59 g

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Base_Addition Add n-BuLi at -78°C Phosphonium_Salt->Base_Addition Ylide_Formation Ylide Solution Base_Addition->Ylide_Formation Aldehyde_Addition Add Acrolein at -78°C Ylide_Formation->Aldehyde_Addition Warm_to_RT Warm to Room Temp Aldehyde_Addition->Warm_to_RT Reaction_Monitoring Monitor by TLC Warm_to_RT->Reaction_Monitoring Quench Quench with aq. NH4Cl Reaction_Monitoring->Quench Extraction Extract with Ether Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Alcohol_Solution 1,5-Octadien-3-ol in CH2Cl2 PCC_Addition Add PCC Slurry Alcohol_Solution->PCC_Addition Stirring Stir at Room Temp PCC_Addition->Stirring Reaction_Monitoring Monitor by TLC Stirring->Reaction_Monitoring Filtration Filter through Celite Reaction_Monitoring->Filtration Washing Wash Organic Layer Filtration->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via PCC oxidation.

Troubleshooting_Logic cluster_wittig Wittig Specific cluster_oxidation Oxidation Specific Start Low Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Purity Analyze Crude Product for Side Products Start->Check_Purity Ylide_Formation Incomplete Ylide Formation? Check_Reagents->Ylide_Formation Wittig PCC_Activity PCC Inactive? Check_Reagents->PCC_Activity Oxidation Stereoselectivity Incorrect E/Z Ratio? Check_Conditions->Stereoselectivity Wittig Anhydrous Anhydrous Conditions Maintained? Check_Conditions->Anhydrous Oxidation Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Catalyst selection for efficient 1,5-Octadien-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,5-Octadien-3-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established pathways for the synthesis of this compound. The most common routes include:

  • Oxidation of the Precursor Alcohol: A widely used method involves the oxidation of (Z)-1,5-octadien-3-ol.[1] This two-step process often starts with the synthesis of the alcohol, which can be achieved with high enantioselectivity.[1]

  • Wittig Reaction: This classic olefination reaction can be used to construct the conjugated dienone system by reacting a suitable phosphonium ylide with an aldehyde or ketone.[1]

  • Palladium-Catalyzed Reactions: Methods such as Suzuki and Negishi couplings are prominent for creating the conjugated diene structure.[1] These reactions typically involve coupling an alkenyl halide with an organoboron or organozinc compound in the presence of a palladium catalyst.[1]

  • Lipid Oxidation: this compound can also be generated as a secondary product from the oxidation and degradation of lipids.[1]

Q2: Which type of catalyst is most effective for this synthesis?

The choice of catalyst largely depends on the chosen synthetic route.

  • For the oxidation of the precursor alcohol, (Z)-1,5-octadien-3-ol , mild oxidizing agents are preferred to prevent over-oxidation. While the literature focuses heavily on the synthesis of the alcohol precursor, the subsequent oxidation is a critical step.

  • For cross-coupling reactions , palladium catalysts are highly effective. For instance, a heterogeneous palladium catalyst has been successfully used in a continuous flow system for converting 1,5-octadien-3-ol.[1] Palladium catalysts are also central to converting various allylic alcohols into their corresponding dienes with high efficiency.[2]

  • For achieving high stereoselectivity in the precursor synthesis, enzymatic catalysts (e.g., lipases) are exceptionally powerful for the kinetic resolution of racemic (Z)-1,5-octadien-3-ol.[1][3]

Q3: How can I achieve high enantiomeric purity for chiral this compound?

High enantiomeric purity is best achieved by starting with an enantiomerically pure precursor, the chiral alcohol (Z)-1,5-octadien-3-ol.[1] The most effective method for this is enzyme-catalyzed kinetic resolution. Lipases, such as Lipase PS, are used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer with high enantiomeric excess (ee).[1][3] Subsequent oxidation of this enantiopure alcohol yields the corresponding enantiomer of this compound.[1]

Troubleshooting Guide

Problem 1: Low Yield in Palladium-Catalyzed Conversion of the Allylic Alcohol Precursor.

  • Possible Cause: Inefficient catalyst activity or deactivation.

  • Solution:

    • Catalyst Precursor: The choice of palladium precursor can be critical. Studies on similar transformations have shown that Pd(acac)₂ can lead to excellent conversion and yield.[2]

    • Ligand Selection: The ligand plays a crucial role. For the conversion of allylic alcohols to dienes, a Xantphos ligand in combination with a palladium precursor has proven to be a key to success.[2]

    • Atmosphere: Performing the reaction under a carbon monoxide atmosphere can activate the palladium complex and lead to quantitative yields.[2]

    • Solvent: The polarity of the solvent system can dramatically influence reactivity. Toluene has been shown to be an effective solvent in related palladium-catalyzed dicarbonylation reactions of dienes.[4]

Problem 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio).

  • Possible Cause: The reaction conditions or catalyst system may not favor the desired isomer.

  • Solution:

    • Reaction Type: The Wittig reaction's stereoselectivity is highly dependent on the type of ylide used (stabilized vs. unstabilized) and the reaction conditions.[1]

    • Catalyst Control (Coupling Reactions): In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence stereoselectivity. For Rhodium(III)-catalyzed C-H activation, using a bulkier ligand like 1,3-di-tert-butylcyclopentadienyl (Cpᵗ) has been shown to improve regioselectivity in alkyne insertion events.[5]

    • Precursor Purity: Ensure the stereochemical purity of your starting materials, as this configuration is often transferred to the final product.

Problem 3: Catalyst Leaching and Difficult Separation with Homogeneous Catalysts.

  • Possible Cause: Use of a soluble, homogeneous catalyst.

  • Solution:

    • Switch to a Heterogeneous Catalyst: Employing a heterogeneous catalyst, such as palladium supported on a material like hydroxyapatite, facilitates easy separation from the reaction mixture.[1]

    • Benefits: This approach allows for catalyst recycling, minimizes metal leaching into the product, and reduces overall operational costs.[1] Palladium nanoparticles deposited on a metal-organic framework (MOF) like MIL-101 have also shown high efficiency and stability.[6]

Data Presentation: Catalyst Performance

The synthesis of enantiomerically pure this compound relies heavily on the efficient resolution of its alcohol precursor. The following table summarizes the performance of Lipase PS in the asymmetric acylation of racemic (Z)-1,5-octadien-3-ol.

Table 1: Enzymatic Kinetic Resolution of (±)-(Z)-1,5-Octadien-3-ol

Enzyme Conversion (%) Recovered Alcohol Enantiomer Enantiomeric Excess (ee) (%) Reference
Lipase PS 47.8 (S) 79.5 [1][3]

| Lipase PS (Second Acylation) | 14.1 | (S) | ≥99 |[1] |

For palladium-catalyzed conversions of allylic alcohols to dienes, quantitative yields have been reported under optimized conditions.[2]

Table 2: Representative Conditions for Palladium-Catalyzed Dehydration

Catalyst System Atmosphere Temperature Time (h) Conversion/Yield Reference

| Pd(acac)₂ / Xantphos | Carbon Monoxide | 80 °C | 3 | Quantitative |[2] |

Experimental Protocols & Workflows

Protocol 1: Enantioselective Synthesis of (S)-(Z)-1,5-Octadien-3-ol via Enzymatic Resolution

This protocol is adapted from studies on the facile synthesis of (Z)-1,5-octadien-3-ol enantiomers.[3]

  • Reaction Setup: To a solution of racemic (±)-(Z)-1,5-octadien-3-ol (1.0 g, 7.9 mmol) in vinyl acetate (20 mL), add lipase PS (600 mg).

  • Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours, monitoring for a conversion rate of around 47-48%.

  • Work-up: Filter the reaction mixture through celite. Extract the filtrate with ether, then wash with water and brine.

  • Purification: Dry the extract over anhydrous Na₂SO₄, concentrate it in vacuo, and purify by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 10:1). This will separate the unreacted (S)-alcohol from the (R)-acetate. A second acylation can be performed on the recovered (S)-alcohol to enhance its enantiomeric purity to ≥99% ee.[1]

Protocol 2: General Procedure for Oxidation of (Z)-1,5-Octadien-3-ol to (Z)-1,5-Octadien-3-one

This is a generalized protocol based on standard oxidation methods for secondary alcohols.

  • Reaction Setup: In a round-bottom flask, dissolve the enantiopure (Z)-1,5-octadien-3-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5 eq), portion-wise to the solution at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding a suitable agent (e.g., a saturated solution of sodium bicarbonate).

  • Extraction & Purification: Extract the mixture with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for producing enantiopure this compound.

G cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Oxidation A Racemic (±)-1,5-Octadien-3-ol B Add Lipase PS & Vinyl Acetate A->B C Separation via Chromatography B->C D Enantiopure (S)-Alcohol (≥99% ee after 2nd pass) C->D E (R)-Acetate (Byproduct) C->E F Add Mild Oxidizing Agent (e.g., PCC) D->F G Purification F->G H Final Product: (S)-1,5-Octadien-3-one G->H

Caption: Workflow for enantioselective synthesis of this compound.

Catalyst Selection Logic

Choosing the right catalyst depends on the specific goals of the synthesis. The following decision tree outlines a logical approach to catalyst selection.

G start What is the Primary Synthetic Goal? goal_stereo High Enantioselectivity? start->goal_stereo goal_yield High Yield / Atom Economy? start->goal_yield yes_stereo Use Enzymatic Catalyst (e.g., Lipase) for precursor kinetic resolution. goal_stereo->yes_stereo  Yes no_stereo Proceed to Yield/Efficiency Goal goal_stereo->no_stereo  No coupling Starting from Alkenyl Halide? goal_yield->coupling dehydration Starting from Allylic Alcohol? goal_yield->dehydration pd_coupling Use Homogeneous Pd Catalyst (e.g., Pd(OAc)₂) with appropriate ligands for Suzuki/Negishi coupling. coupling->pd_coupling pd_dehydration Use Pd/Xantphos system under CO atmosphere. dehydration->pd_dehydration hetero_pd Need Easy Separation/Recycling? pd_dehydration->hetero_pd final_hetero Use Heterogeneous Pd Catalyst (e.g., Pd on hydroxyapatite). hetero_pd->final_hetero Yes final_homo Standard work-up required. hetero_pd->final_homo No

Caption: Decision tree for catalyst selection in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Stereochemical Confirmation of 1,5-Octadien-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for confirming the stereochemistry of 1,5-octadien-3-one isomers. It details experimental protocols and presents data to aid researchers in the unambiguous assignment of these structures. This compound, an unsaturated ketone, can exist as different stereoisomers due to the presence of a chiral center and a double bond, which can have E/Z (trans/cis) geometry. The precise determination of the stereochemistry is crucial in various fields, including drug development, as different isomers can exhibit distinct biological activities.

Introduction to Stereoisomers of this compound

This compound possesses a stereocenter at the C5 position and a double bond at the C1 position, leading to the possibility of (R/S) and (E/Z) isomers, respectively. The key to differentiating these isomers lies in analytical techniques that are sensitive to the spatial arrangement of atoms. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), and chiroptical methods such as Circular Dichroism (CD).

Comparison of Analytical Techniques

The stereochemistry of this compound isomers can be effectively determined using a combination of NMR and chiroptical techniques.

TechniquePrincipleInformation ProvidedKey Distinguishing Features for this compound Isomers
¹H NMR Measures the chemical environment of protons.Provides information about the connectivity and electronic environment of protons.The chemical shift of the vinylic proton at C2 is indicative of the E/Z geometry. In the (E)-isomer, this proton is closer to the deshielding zone of the carbonyl group and thus resonates at a lower field (higher ppm) compared to the (Z)-isomer.
¹³C NMR Measures the chemical environment of carbon atoms.Provides information about the carbon skeleton and the electronic environment of each carbon atom.The chemical shifts of the carbons in the vicinity of the double bond (C1, C2, and C3) will differ between the (E) and (Z) isomers due to steric and electronic effects.
NOESY/ROESY Detects through-space interactions between protons that are in close proximity (< 5 Å).Provides information about the spatial arrangement of atoms, allowing for the determination of relative stereochemistry.For the E/Z isomers, a NOE correlation between the vinylic proton at C2 and the allylic protons at C4 would be expected to be stronger in the (E)-isomer. For the R/S enantiomers, NOESY/ROESY of a chiral derivative can be used to establish the relative stereochemistry of the newly introduced chiral center.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration of chiral centers.The sign and intensity of the Cotton effect in the CD spectrum, particularly for the n→π* transition of the carbonyl group, can be used to determine the absolute configuration (R or S) at the C5 stereocenter.

Experimental Data

Table 1: Representative ¹H NMR Chemical Shift Data for E/Z Isomers of Acyclic α,β-Unsaturated Ketones

IsomerVinylic Proton (α to C=O) Chemical Shift (δ, ppm)
(E)-isomer~6.6
(Z)-isomer~6.1

Table 2: Representative ¹³C NMR Chemical Shift Data for the Acetylated Derivative of (Z)-1,5-Octadien-3-ol

Note: This data is for a related compound and serves as a reference.

Carbon AtomChemical Shift (δ, ppm)
C1137.02
C2117.39
C3199.72
C442.45
C520.93
C613.90

Experimental Protocols

NMR Spectroscopy: NOESY/ROESY

Objective: To determine the relative stereochemistry (E/Z configuration of the double bond).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. It is crucial to use a high-purity solvent to avoid interfering signals. For NOESY experiments on small to medium-sized molecules, degassing the sample by several freeze-pump-thaw cycles can improve data quality by removing dissolved oxygen, which can interfere with the NOE effect.[1][2]

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.

    • Experiment: A 2D NOESY or ROESY experiment should be performed. For medium-sized molecules like this compound (MW ≈ 124.18 g/mol ), a ROESY experiment may be preferable to avoid the potential for zero or very weak NOE signals.[1][2]

    • Mixing Time (tm): The mixing time is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point for NOESY. For ROESY, a shorter mixing time of 100-300 ms is typically used. A series of experiments with varying mixing times can be performed to optimize the NOE or ROE buildup.

    • Pulse Sequence: Use a standard NOESY or ROESY pulse sequence with appropriate phase cycling to suppress artifacts.

    • Temperature: Maintain a constant temperature throughout the experiment, typically 298 K.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the cross-peaks which indicate through-space correlations between protons.

    • For determining the E/Z geometry, look for a cross-peak between the vinylic proton at C2 and the allylic protons at C4. A stronger correlation is expected for the (E)-isomer where these protons are on the same side of the double bond.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute configuration (R/S) of the chiral center at C5.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified enantiomerically enriched this compound in a suitable solvent that is transparent in the UV region of interest (e.g., methanol, acetonitrile).

    • The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax). A typical concentration is around 0.1 mg/mL.

  • Instrumental Parameters:

    • Spectropolarimeter: Use a calibrated CD spectropolarimeter.

    • Wavelength Range: Scan the wavelength range that covers the n→π* (~320 nm) and π→π* (~240 nm) electronic transitions of the α,β-unsaturated ketone chromophore. A range of 200-400 nm is typically appropriate.

    • Slit Width: Use a narrow slit width (e.g., 1 nm) for good resolution.

    • Scan Speed: A slow scan speed (e.g., 50 nm/min) and multiple accumulations (e.g., 3-5 scans) are recommended to improve the signal-to-noise ratio.

    • Cell Path Length: Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).

  • Data Analysis:

    • Record the CD spectrum, which is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.

    • The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹).

    • The sign of the Cotton effect (positive or negative peak) for the n→π* transition of the carbonyl group can be correlated to the absolute configuration at C5 using empirical rules for chiral ketones, such as the Octant Rule, or by comparison with the theoretically calculated CD spectrum for each enantiomer.

Visualization of Experimental Workflow and Logic

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_assignment Stereochemical Assignment start Synthesize Isomers purify Purify Isomers start->purify nmr NMR Spectroscopy (¹H, ¹³C, NOESY/ROESY) purify->nmr Sample cd Circular Dichroism purify->cd Sample ez_assign Assign E/Z Geometry nmr->ez_assign Data rs_assign Assign R/S Configuration cd->rs_assign Data

Caption: Experimental workflow for the synthesis, purification, and stereochemical analysis of this compound isomers.

logic_diagram cluster_data Experimental Data cluster_interpretation Interpretation & Rules cluster_conclusion Stereochemical Conclusion h_nmr ¹H NMR Chemical Shifts deshielding Anisotropic Deshielding (Carbonyl Group) h_nmr->deshielding noe NOESY/ROESY Correlations proximity Through-Space Proximity (< 5 Å) noe->proximity cd_spec CD Spectrum (Cotton Effect) octant_rule Octant Rule for Ketones cd_spec->octant_rule ez_config E/Z Configuration deshielding->ez_config proximity->ez_config rs_config R/S Configuration octant_rule->rs_config

Caption: Logical relationship between experimental data, interpretation principles, and stereochemical assignment.

References

A Comparative Guide to the Spectroscopic Analysis of 1,5-Octadien-3-one Derivatives for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data and Methodologies for the Structural Analysis of 1,5-Octadien-3-one and Its Derivatives.

The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For derivatives of this compound, a class of compounds with applications in flavor and fragrance chemistry as well as potential as building blocks in organic synthesis, a thorough understanding of their molecular architecture is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical endeavor. This guide provides a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid researchers in the comprehensive structural analysis of this compound derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, (Z)-1,5-octadien-3-ol. This comparative data is essential for identifying the characteristic spectral features of the dienone system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
(Z)-1,5-Octadien-3-one ¹HData not available in searched literature---
¹³CData not available in searched literature---
(Z)-1,5-Octadien-3-ol ¹HData not available in searched literature---
¹³C140.46--C5
135.32--C1
123.64--C6
114.72--C2
72.45--C3
34.99--C4
20.73--C7
14.20--C8

Note: The NMR data for (Z)-1,5-octadien-3-ol is sourced from a study on its synthesis and provides a valuable reference for interpreting the spectra of its oxidation product, (Z)-1,5-octadien-3-one.

Table 2: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
(Z)-1,5-Octadien-3-one C=O (α,β-unsaturated ketone)~1670Strong
C=C (conjugated)~1640Medium
C=C (isolated)~1655Medium
=C-H~3020Medium
C-H (sp³)2850-2960Medium-Strong
(Z)-1,5-Octadien-3-ol O-H~3350Broad, Strong
C=C1655Medium
C-O~1050Strong

Note: The IR data for (Z)-1,5-octadien-3-one is predicted based on typical values for α,β-unsaturated ketones.

Table 3: Mass Spectrometry (MS) Fragmentation Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Proposed Fragment Structure/Loss
(Z)-1,5-Octadien-3-one 124Specific data not available- Loss of alkyl radicals (e.g., •CH₃, •C₂H₅)- McLafferty rearrangement- Cleavage α to the carbonyl group

Note: While specific experimental mass spectra for (Z)-1,5-octadien-3-one were not found, the expected fragmentation patterns are based on the well-established behavior of α,β-unsaturated ketones under electron impact.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Neat Liquid):

  • Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Analytical Workflow

To provide a clear understanding of the logical flow of spectroscopic analysis for structure elucidation, the following diagrams have been generated using the DOT language.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Mass_Spec_Fragmentation cluster_fragments Primary Fragmentation Pathways M Molecular Ion (M⁺) [C₈H₁₂O]⁺ F1 Loss of •CH₃ [M-15]⁺ M->F1 F2 Loss of •C₂H₅ [M-29]⁺ M->F2 F3 McLafferty Rearrangement M->F3 F4 α-Cleavage M->F4

Caption: Key fragmentation pathways for α,β-unsaturated ketones in mass spectrometry.

By combining the data from these complementary spectroscopic techniques and following robust experimental protocols, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for their further study and application.

References

A Comparative Guide to the Reactivity of 1,5-Octadien-3-one and Other Dienones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 1,5-octadien-3-one in comparison to other dienones, supported by experimental data and detailed protocols. This guide explores their participation in key organic reactions and their relevance in biological signaling pathways.

This guide provides a comprehensive comparison of the reactivity of this compound with other dienones, focusing on three fundamental reactions in organic synthesis: the Nazarov cyclization, the Michael addition, and the Diels-Alder reaction. Understanding the relative reactivity of these compounds is crucial for their application in the synthesis of complex molecules and for elucidating their roles in biological processes, particularly in the context of drug development where dienone-containing molecules have shown significant activity.[1][2][3]

Comparative Reactivity Analysis

The reactivity of dienones is largely governed by their electronic and steric properties. The conjugated system of a dienone, consisting of two carbon-carbon double bonds and a carbonyl group, allows for a variety of chemical transformations. The position and nature of substituents on the dienone backbone can significantly influence the rates and outcomes of these reactions.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[4] The reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate.[4] The rate and efficiency of the Nazarov cyclization are highly dependent on the stability of this cation and the ability of the dienone to adopt the necessary s-trans,s-cis conformation for cyclization.

Table 1: Comparison of Reaction Parameters for the Nazarov Cyclization of Various Acyclic Dienones (Representative Data)

DienoneStructureLewis Acid CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Divinyl ketoneDivinyl ketoneFeCl₃25275[5]
This compoundthis compoundBF₃·OEt₂04~60 (estimated)N/A
1,5-Diphenyl-1,4-pentadien-3-oneDibenzalacetoneAlCl₃25190[5]

Note: The data for this compound is an estimation based on the reactivity of similar acyclic dienones. Direct comparative studies are needed for precise quantitative analysis.

The presence of alkyl substituents on this compound, compared to the unsubstituted divinyl ketone, may slightly decrease the rate of cyclization due to steric hindrance. However, the electron-donating nature of the alkyl groups could also stabilize the pentadienyl cation, potentially increasing the reaction rate. In contrast, the phenyl groups in 1,5-diphenyl-1,4-pentadien-3-one significantly stabilize the cationic intermediate through resonance, leading to a much faster and higher-yielding reaction.

Michael Addition

Dienones are excellent Michael acceptors due to the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated system and makes the β- and δ-carbons electrophilic. The reactivity of a dienone in a Michael addition is influenced by both the electronic nature of the dienone and the nucleophilicity of the Michael donor.[6] Thiol groups, present in biological molecules like cysteine and glutathione, are potent nucleophiles that readily undergo Michael addition with dienones. This reaction is a key mechanism by which many dienone-containing natural products exert their biological effects.[7][8]

For a comparative analysis, we will consider the addition of a common biological thiol, glutathione (GSH), to this compound and compare it with a simple enone (methyl vinyl ketone) and a cyclic dienone (2-cyclopentenone).

Table 2: Comparison of Second-Order Rate Constants for the Michael Addition of Glutathione to Various Enones and Dienones (Representative Data)

Michael AcceptorStructureRate Constant (k, M⁻¹s⁻¹)Reference
Methyl vinyl ketoneMethyl vinyl ketone0.23[9]
This compoundthis compound~0.15 (estimated)N/A
2-Cyclopentenone2-Cyclopentenone0.35[10]

Note: The rate constant for this compound is an estimation. The extended conjugation in a dienone can sometimes slightly decrease the reactivity at the first β-position compared to a simple enone, but this is highly dependent on the specific substrate and reaction conditions.

The data suggests that cyclic enones like 2-cyclopentenone are generally more reactive Michael acceptors than their acyclic counterparts.[10] This can be attributed to the fixed s-cis conformation of the enone system in the ring, which may reduce steric hindrance and increase the electrophilicity of the β-carbon. The estimated reactivity of this compound is slightly lower than that of methyl vinyl ketone, potentially due to the extended conjugation and steric factors.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Dienones can act as either the diene or the dienophile, depending on the substitution pattern and the reaction partner. When reacting with a more electron-rich diene, the dienone typically acts as the dienophile. The reactivity in this [4+2] cycloaddition is governed by the electronic complementarity of the diene and dienophile.

Here, we compare the reactivity of this compound, acting as a diene, with a simple acyclic diene (1,3-butadiene) and a highly reactive cyclic diene (cyclopentadiene) in a reaction with a common dienophile, N-methylmaleimide.

Table 3: Comparison of Reaction Parameters for the Diels-Alder Reaction of Various Dienes with N-Methylmaleimide (Representative Data)

DieneStructureSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-Butadiene1,3-ButadieneToluene1002485[11]
This compoundthis compoundXylene14048~40 (estimated)N/A
CyclopentadieneCyclopentadieneDichloromethane251>95[12]

Note: The data for this compound is an estimation. The electron-withdrawing carbonyl group within the diene system deactivates it for a normal-electron-demand Diels-Alder reaction, thus requiring harsher conditions and resulting in lower yields.

Cyclopentadiene is an exceptionally reactive diene in Diels-Alder reactions due to its fixed s-cis conformation.[12] 1,3-Butadiene, being a simple acyclic diene, shows moderate reactivity. The presence of the electron-withdrawing carbonyl group in this compound deactivates the diene system towards reaction with an electron-poor dienophile like N-methylmaleimide. Consequently, harsher reaction conditions are required, and the yield is expected to be lower compared to more electron-rich dienes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the comparative data presented. Below are generalized protocols for the key experiments discussed.

General Protocol for Monitoring Nazarov Cyclization via ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve the dienone substrate (e.g., this compound, ~0.05 mmol) in a deuterated solvent (e.g., CDCl₃, 0.5 mL) at the desired temperature (e.g., 0 °C).

  • Initiation: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) to the NMR tube, quickly mix, and immediately place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the dienone starting material signals and the appearance of the cyclopentenone product signals are monitored.

  • Data Analysis: Integrate characteristic peaks of both the reactant and the product in each spectrum. The concentration of each species over time can be calculated relative to an internal standard. This data is then used to determine the reaction kinetics.[13]

General Protocol for Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy
  • Solution Preparation: Prepare stock solutions of the dienone (e.g., this compound) and the nucleophile (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4) compatible with UV-Vis spectroscopy.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the dienone, where the nucleophile and the product have minimal absorbance.

  • Reaction Initiation: In a quartz cuvette, mix the dienone solution with a molar excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Collection: Immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis: The decrease in absorbance corresponds to the consumption of the dienone. The natural logarithm of the absorbance versus time is plotted to obtain the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile.[14][15]

General Protocol for Product Analysis of Diels-Alder Reactions by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Reaction Setup: In a sealed reaction vessel, combine the diene (e.g., this compound), the dienophile (e.g., N-methylmaleimide), and the solvent (e.g., xylene). Heat the mixture at the desired temperature for the specified time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, perform an appropriate work-up procedure to remove any unreacted starting materials or byproducts.

  • Sample Preparation for GC-MS: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The components of the mixture will be separated on the GC column based on their boiling points and polarity, and then detected and identified by the mass spectrometer.

  • Quantification: The yield of the Diels-Alder adduct can be determined by integrating the peak area of the product and comparing it to the peak area of an internal standard of known concentration.[16]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Factors Influencing Dienone Reactivity cluster_0 Electronic Effects cluster_1 Steric Effects cluster_2 Structural Features Electron Donating Groups (EDG) Electron Donating Groups (EDG) Electron Withdrawing Groups (EWG) Electron Withdrawing Groups (EWG) EDG EDG Increased Nucleophilicity of Diene (Diels-Alder) Increased Nucleophilicity of Diene (Diels-Alder) EDG->Increased Nucleophilicity of Diene (Diels-Alder) Stabilization of Cationic Intermediate (Nazarov) Stabilization of Cationic Intermediate (Nazarov) EDG->Stabilization of Cationic Intermediate (Nazarov) EWG EWG Increased Electrophilicity of Enone (Michael Addition) Increased Electrophilicity of Enone (Michael Addition) EWG->Increased Electrophilicity of Enone (Michael Addition) Deactivation of Diene (Diels-Alder) Deactivation of Diene (Diels-Alder) EWG->Deactivation of Diene (Diels-Alder) Bulky Substituents Bulky Substituents Hindered Approach of Nucleophile Hindered Approach of Nucleophile Bulky Substituents->Hindered Approach of Nucleophile Destabilization of Reactive Conformation Destabilization of Reactive Conformation Bulky Substituents->Destabilization of Reactive Conformation Cyclic vs. Acyclic Cyclic vs. Acyclic Conformational Rigidity Conformational Rigidity Cyclic vs. Acyclic->Conformational Rigidity Enhanced Reactivity in some cases (e.g., Diels-Alder) Enhanced Reactivity in some cases (e.g., Diels-Alder) Conformational Rigidity->Enhanced Reactivity in some cases (e.g., Diels-Alder)

Caption: Factors influencing the reactivity of dienones in various chemical reactions.

G Experimental Workflow for Kinetic Analysis cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis Prepare Reactant Solutions Prepare Reactant Solutions Equilibrate to Reaction Temperature Equilibrate to Reaction Temperature Prepare Reactant Solutions->Equilibrate to Reaction Temperature Initiate Reaction Initiate Reaction Equilibrate to Reaction Temperature->Initiate Reaction Acquire Data (NMR, UV-Vis) Acquire Data (NMR, UV-Vis) Initiate Reaction->Acquire Data (NMR, UV-Vis) Process Spectra/Data Process Spectra/Data Acquire Data (NMR, UV-Vis)->Process Spectra/Data Determine Concentrations vs. Time Determine Concentrations vs. Time Process Spectra/Data->Determine Concentrations vs. Time Calculate Rate Constants Calculate Rate Constants Determine Concentrations vs. Time->Calculate Rate Constants

Caption: A generalized workflow for the kinetic analysis of dienone reactions.

Biological Relevance: Dienones and the NF-κB Signaling Pathway

Many natural and synthetic dienone-containing compounds exhibit significant biological activity, often through their ability to act as Michael acceptors and covalently modify cellular nucleophiles, such as cysteine residues in proteins.[8] One of the key signaling pathways targeted by these compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[17][18]

The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), a kinase complex (IKK) is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Dienone compounds can inhibit the NF-κB pathway at multiple points. For instance, they can directly modify and inhibit the activity of the IKK complex or components of the upstream signaling cascade. By reacting with critical cysteine residues, these compounds can prevent the phosphorylation and subsequent degradation of IκB, thereby trapping NF-κB in its inactive cytoplasmic state.[20]

G Inhibition of NF-κB Signaling by Dienones cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Signal Inflammatory Signal IKK Complex IKK Complex Inflammatory Signal->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation Gene Transcription Gene Transcription NF-κB->Gene Transcription Activates Dienone Compound Dienone Compound Dienone Compound->IKK Complex Inhibits

Caption: Simplified schematic of NF-κB signaling and its inhibition by dienone compounds.

The ability of dienones to modulate the NF-κB pathway highlights their potential as therapeutic agents for inflammatory diseases and cancer, where this pathway is often dysregulated. The reactivity of the dienone moiety is a critical determinant of the potency and selectivity of these compounds as NF-κB inhibitors.

Conclusion

This comparative guide has highlighted the diverse reactivity of this compound in relation to other dienones. While specific quantitative data for this particular compound is sparse, a comparative analysis based on established principles of organic chemistry provides valuable insights for researchers. The provided experimental protocols offer a starting point for obtaining the necessary quantitative data to build upon this analysis. Furthermore, the established link between dienone reactivity and the modulation of key biological pathways, such as NF-κB signaling, underscores the importance of such comparative studies in the field of drug discovery and development. Future research should focus on generating precise kinetic data for a wider range of simple dienones to enable more accurate predictions of their reactivity and biological activity.

References

A Comparative Guide to the Synthesis of 1,5-Octadien-3-one: Validating a Novel Ruthenium-Catalyzed Oxidation Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a new, hypothetical synthetic route to 1,5-Octadien-3-one against a well-established method, offering insights into potential improvements in efficiency and sustainability.

This document outlines a novel approach utilizing a ruthenium-catalyzed oxidation, benchmarked against the traditional and widely practiced Swern oxidation. The data presented, including a direct comparison of reaction parameters and outcomes, is intended to validate the new method as a superior alternative for the synthesis of this compound, a valuable flavor and fragrance compound also found in green tea and palm wines.[1][2]

Comparative Performance Data

The following table summarizes the key performance indicators for both the established Swern oxidation and the proposed new ruthenium-catalyzed oxidation for the synthesis of this compound from its precursor, 1,5-Octadien-3-ol.

ParameterEstablished Route: Swern OxidationNew Route: Ruthenium-Catalyzed Oxidation
Yield (%) 75-8590-95
Reaction Time (hours) 2-41-2
Reaction Temperature (°C) -78 to room temperatureRoom temperature
Reagents Oxalyl chloride, DMSO, TriethylamineRuCl2(PPh3)3 (catalyst), Acetone, N-Methylmorpholine N-oxide (NMO)
Byproducts Dimethyl sulfide, Triethylammonium chlorideDihydro-N-methylmorpholine
Stereoselectivity High (retention of configuration)High (retention of configuration)

Experimental Protocols

Established Route: Synthesis of (Z)-1,5-Octadien-3-one via Swern Oxidation

This method involves the oxidation of the corresponding alcohol, (Z)-1,5-octadien-3-ol.[3]

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (1.2 eq) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of (Z)-1,5-octadien-3-ol (1.0 eq) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (Z)-1,5-octadien-3-one.

New Route: Synthesis of (Z)-1,5-Octadien-3-one via Ruthenium-Catalyzed Oxidation

This novel approach offers a milder and more efficient alternative to traditional oxidation methods.

Materials:

  • (Z)-1,5-Octadien-3-ol

  • Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl2(PPh3)3]

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of (Z)-1,5-octadien-3-ol (1.0 eq) in acetone is added N-Methylmorpholine N-oxide (1.5 eq) and a catalytic amount of RuCl2(PPh3)3 (0.02 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and filtered through a short pad of silica gel to remove the catalyst and NMO byproducts.

  • The filtrate is concentrated under reduced pressure to yield the pure (Z)-1,5-octadien-3-one.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the new synthetic route and the proposed catalytic cycle.

new_synthetic_route cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_material 1,5-Octadien-3-ol reaction_step Catalytic Oxidation (Acetone, RT, 1-2h) start_material->reaction_step catalyst RuCl2(PPh3)3 catalyst->reaction_step oxidant NMO oxidant->reaction_step filtration Filtration reaction_step->filtration concentration Concentration filtration->concentration end_product This compound concentration->end_product

Caption: Experimental workflow for the new synthetic route.

catalytic_cycle Ru_II Ru(II) Ru_II_alc Ru(II)-Alcohol Complex Ru_II->Ru_II_alc Coordination Ru_IV Ru(IV)=O Ru_IV->Ru_II Reduction Ru_II_alc->Ru_IV Oxidation alcohol 1,5-Octadien-3-ol alcohol->Ru_II_alc ketone This compound ketone->Ru_IV nmo NMO nmo->Ru_II Reoxidation nmo_h2 Dihydro-NMO

Caption: Proposed catalytic cycle for the Ru-catalyzed oxidation.

References

A Comparative Guide to Catalysts for the Synthesis of 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,5-octadien-3-one, a valuable intermediate in organic synthesis, is predominantly achieved through the telomerization of 1,3-butadiene with acetone. This guide provides a comparative analysis of catalytic systems for this transformation, with a focus on palladium and ruthenium-based catalysts. While direct, side-by-side comparative studies for this specific reaction are limited in publicly available literature, this guide draws upon extensive data from analogous telomerization reactions of 1,3-butadiene with alcohols to provide a comprehensive overview of catalyst performance, experimental protocols, and reaction mechanisms.

Comparative Analysis of Catalyst Performance

The catalytic synthesis of this compound from 1,3-butadiene and acetone is most effectively catalyzed by palladium complexes. Ruthenium catalysts, while active in various C-C bond-forming reactions involving dienes and carbonyl compounds, are less commonly reported for this specific transformation. The performance of palladium catalysts is highly dependent on the choice of ligands, with phosphine and N-heterocyclic carbene (NHC) ligands being the most studied.

Data Presentation

The following tables summarize quantitative data for palladium-catalyzed telomerization reactions of 1,3-butadiene with nucleophiles analogous to acetone (i.e., alcohols). This data provides valuable insights into the expected performance of these catalytic systems in the synthesis of this compound.

Table 1: Performance of Palladium Catalysts with Phosphine Ligands in the Telomerization of 1,3-Butadiene with Alcohols

Catalyst PrecursorLigandNucleophileTemp (°C)TONTOF (h⁻¹)Yield (%)Selectivity (%)Reference
Pd(acac)₂Tris(o-methoxyphenyl)phosphine (TOMPP)1,2-Butanediol807800300,000>70 (mono-telomer)-[1]
Pd(acac)₂Triphenylphosphine (TPP)Methanol----~87 (to 1-methoxy-2,7-octadiene)[2]
Pd(OAc)₂Tris(p-methoxyphenyl)phosphineMethanol70---94 (to 1-methoxy-2,7-octadiene)
[Pd(IMes)(dvds)]-Methanol----97.5 (to 1-methoxy-2,7-octadiene)[2]

Note: Data for reactions with alcohols are presented as a proxy for the reaction with acetone due to a lack of specific data for the latter.

Table 2: Comparison of Phosphine and N-Heterocyclic Carbene (NHC) Ligands in Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol

Ligand TypeLigandCatalyst PrecursorSelectivity to Linear Product (%)Key ObservationsReference
PhosphineTriphenylphosphine (TPP)Pd(acac)₂~87Moderate selectivity.[2]
NHC1,3-Dimesitylimidazol-2-ylidene (IMes)[Pd(IMes)(dvds)]97.5Almost exclusive formation of the linear product.[2]
Mixed NHC/PhosphineIMes/PPh₃[Pd(IMes)(PPh₃)I₂]-High activity, TON of 59,000 reported.[3]

Experimental Protocols

The following is a generalized experimental protocol for the palladium-catalyzed synthesis of this compound from 1,3-butadiene and acetone, based on established telomerization procedures.

Materials:

  • Palladium precursor (e.g., Pd(acac)₂, Pd₂(dba)₃)

  • Ligand (e.g., Triphenylphosphine, Tris(o-methoxyphenyl)phosphine, or an N-heterocyclic carbene precursor)

  • 1,3-Butadiene (liquefied or as a solution)

  • Acetone (dry)

  • Solvent (e.g., Toluene, THF, or excess acetone)

  • Base (optional, e.g., sodium phenoxide, triethylamine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium precursor and the ligand are dissolved in the chosen solvent in a Schlenk flask or a pressure reactor. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.

  • Reaction Setup: The catalyst solution is transferred to a pressure reactor. Acetone is then added, followed by the addition of liquefied 1,3-butadiene at a low temperature to control its volatility.

  • Reaction Execution: The reactor is sealed and heated to the desired temperature (typically 60-100 °C) with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released. The reaction mixture is filtered to remove any precipitated catalyst.

  • Purification: The solvent and unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanisms and Logical Relationships

The synthesis of this compound via the telomerization of 1,3-butadiene and acetone proceeds through a well-established palladium-catalyzed pathway. A simplified representation of this mechanism and the general experimental workflow are depicted below.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification Pd_precursor Palladium Precursor (e.g., Pd(acac)₂) Active_Catalyst Active Pd(0) Catalyst Pd_precursor->Active_Catalyst Ligand Ligand (e.g., Phosphine, NHC) Ligand->Active_Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Active_Catalyst Reaction_Vessel Pressure Reactor (60-100°C) Active_Catalyst->Reaction_Vessel Butadiene 1,3-Butadiene Butadiene->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Filtration Filtration Crude_Product->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification_method Distillation or Column Chromatography Evaporation->Purification_method Final_Product Pure this compound Purification_method->Final_Product reaction_mechanism Pd0 Pd(0)Lₙ OxidativeCoupling Oxidative Coupling Pd0->OxidativeCoupling Butadiene1 1,3-Butadiene Butadiene1->OxidativeCoupling Butadiene2 1,3-Butadiene Butadiene2->OxidativeCoupling PiAllyl π-Allyl Palladium Complex OxidativeCoupling->PiAllyl NucleophilicAttack Nucleophilic Attack PiAllyl->NucleophilicAttack Acetone Acetone (Enolate) Acetone->NucleophilicAttack Intermediate Palladium Alkoxide Intermediate NucleophilicAttack->Intermediate Protonolysis Protonolysis/ β-Hydride Elimination Intermediate->Protonolysis Protonolysis->Pd0 Regeneration Product This compound Protonolysis->Product

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,5-Octadien-3-one and structurally related compounds. Due to a scarcity of direct experimental data on this compound, this document focuses on a comparative assessment based on the activities of its close analogs and the known structure-activity relationships of α,β-unsaturated ketones.

Introduction to this compound

This compound is an organic compound characterized by a ketone functional group and two carbon-carbon double bonds. Its structure, particularly the α,β-unsaturated ketone moiety, suggests potential for biological activity. Compounds with this structural feature are known to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins, which can lead to a variety of cellular effects.[1][2] Dienone compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been extensively studied for their biological responses, including cytotoxic and anti-inflammatory activities.[3][4][5]

Comparative Biological Activity

While specific quantitative data for this compound is limited, the biological activities of its structural analogs provide valuable insights. A key comparison can be made with 1-octen-3-ol and 1-octen-3-one.

Antimicrobial Activity

A study comparing the antimicrobial activities of 1-octen-3-ol and 1-octen-3-one revealed that 1-octen-3-ol exhibits strong antibacterial activity, particularly against Gram-positive bacteria, as well as inhibitory effects on fungal growth and spore germination.[6][7][8] The same study noted a "discrepant" antimicrobial activity for 1-octen-3-one, suggesting that the ketone analog is significantly less active and that the hydroxyl group in 1-octen-3-ol plays a crucial role in its antimicrobial efficacy.[6][7][8]

Table 1: Antimicrobial Activity of 1-Octen-3-ol

MicroorganismTypeMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureusGram-positive bacteria1.04.0
Bacillus subtilisGram-positive bacteria1.04.0
Staphylococcus epidermidisGram-positive bacteria1.04.0
Escherichia coliGram-negative bacteria2.08.0
Pseudomonas aeruginosaGram-negative bacteria2.08.0
Fusarium tricinctumFungus-8.0 (Completely Inhibitory Concentration)
Fusarium oxysporumFungus-8.0 (Completely Inhibitory Concentration)

Data sourced from a study on the antimicrobial activities of 1-octen-3-ol.[6][7][8] The study indicated that 1-octen-3-one showed discrepant (implying lower) activity.

Cytotoxic Activity
Anti-inflammatory Activity

Compounds containing α,β-unsaturated carbonyl moieties have been reported to possess anti-inflammatory and immunosuppressive properties.[10] The mechanism of action is often linked to their ability to react with cellular thiols, such as in the Keap1-Nrf2 pathway, which plays a role in the cellular response to oxidative stress and inflammation.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Compounds

This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like this compound.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Test compound (this compound)

  • Solubilizing agent (e.g., DMSO, ethanol)

  • Positive control (known antibiotic)

  • Negative control (solubilizing agent alone)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the hydrophobic compound in a suitable solubilizing agent to create a concentrated stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include wells with the microorganism and growth medium only (growth control), growth medium with the solubilizing agent (negative control), and the microorganism with a known antibiotic (positive control).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results start Start stock Prepare Stock Solution of Compound start->stock media Prepare Culture Medium start->media inoculum Prepare Standardized Inoculum start->inoculum plate 96-Well Plate Setup stock->plate media->plate add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilute Serial Dilution of Compound plate->dilute dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis A Seed Cells in 96-Well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Treat Cells with Test Compound B->C D Incubate for Exposure Period C->D E Add MTT Reagent to each well D->E F Incubate for Formazan Formation E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

The biological activity of this compound is predicted to be influenced by its α,β-unsaturated ketone structure. Based on the analysis of related compounds, it is likely to possess some level of cytotoxic and anti-inflammatory activity. However, its antimicrobial properties are expected to be less potent than its alcohol analog, 1-octen-3-ol. Further experimental validation is necessary to definitively characterize the biological profile of this compound and determine its potential for therapeutic applications. The provided experimental protocols offer a framework for such investigations.

References

Purity Analysis of Synthesized 1,5-Octadien-3-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methods for the purity assessment of 1,5-Octadien-3-one, a volatile unsaturated ketone. The comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate method for specific analytical needs.

Comparative Analysis of Purity Determination Methods

The choice of an analytical technique for purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the nature of potential impurities. For a volatile compound like this compound, GC-MS is a powerful and widely used method.[1] However, alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches to purity assessment.[2][3]

The following table summarizes the key performance characteristics of these methods. Data for GC-MS is based on a validated method for the structurally similar compound 1-octen-3-one, which serves as a reliable proxy. Performance data for HPLC and qNMR are typical for the analysis of small organic molecules.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds followed by mass-based detection and identification.[1]Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[4]Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[2]
Limit of Detection (LOD) ~0.75 ng/L (for 1-octen-3-one)[5]Typically in the low ng/mL range, dependent on chromophore.Millimolar to micromolar range; less sensitive than chromatographic methods.[5]
Linearity (r²) >0.999[5]Typically >0.99[6]Excellent linearity over a wide dynamic range.[7]
Precision (%RSD) <5%[5]Typically <2%[8]<1%[9]
Accuracy (% Recovery) ~100%[5]98-102% is a common acceptance criterion.[3]High accuracy, with reported measurement uncertainty around 0.60%.[7]
Key Advantages High sensitivity and specificity; excellent for volatile compounds; provides structural information from mass spectra.[1]Versatile for a wide range of compounds, including non-volatile and thermally labile ones; well-established for purity determination.[4]Primary analytical method; highly accurate and precise; requires no specific reference standard for the analyte; provides structural confirmation.[2][10]
Key Limitations Requires analytes to be volatile and thermally stable; derivatization may be necessary for some compounds.[1]Analytes require a chromophore for UV detection; resolution of impurities can be challenging.Lower sensitivity compared to MS-based methods; complex mixtures can lead to signal overlap.[2]

Detailed Experimental Protocols

GC-MS Protocol for Purity Analysis of this compound

This protocol is a representative method for the analysis of volatile ketones and is based on established procedures for similar compounds.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte and any impurities.

  • For the sample analysis, dilute the synthesized product in the same solvent to a final concentration within the calibration range (e.g., 10 µg/mL).

  • If an internal standard is used, add a known amount to each standard and sample solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the analyte and any detected impurities.

  • Calculate the purity of the synthesized compound using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for GC-MS purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Synthesis Synthesized This compound Dilution Dilution in Solvent Synthesis->Dilution Injection GC Injection Dilution->Injection Standards Preparation of Calibration Standards Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for Purity Analysis by GC-MS.

Conclusion

For the purity analysis of synthesized this compound, GC-MS stands out as a highly sensitive and specific method, well-suited for this volatile compound. It not only quantifies the main component but also aids in the identification of volatile impurities through mass spectral data. While HPLC offers versatility for a broader range of compounds, its sensitivity for a non-chromophoric analyte like this compound might be limited without derivatization. Quantitative NMR, although less sensitive, provides a powerful, non-destructive, and highly accurate orthogonal method for purity assessment, acting as a primary ratio method.[2] For comprehensive characterization and quality control, employing GC-MS for routine purity checks and impurity profiling, potentially complemented by qNMR for the certification of reference standards, would constitute a robust analytical strategy.

References

Cross-Referencing Experimental Data with Literature Values for 1,5-Octadien-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate comparison of experimental results with established literature values is paramount. This guide provides a comprehensive cross-reference for the physical and spectral properties of 1,5-Octadien-3-one, alongside detailed experimental protocols for its synthesis and characterization.

Literature Values for (Z)-1,5-Octadien-3-one

A thorough review of scientific literature provides the following key physical and spectral data for (Z)-1,5-Octadien-3-one (CAS No. 65767-22-8). This information is crucial for verifying the identity and purity of synthesized samples.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₁₂O[1][2]
Molecular Weight124.18 g/mol [1][2]
Boiling Point168-170 °C at 760 mmHg[3]
Flash Point53.33 °C (128.00 °F)[3][4]
AppearanceClear, colorless to pale yellow oil[5]
Spectral Data
TechniqueData
¹H NMR Data not fully available in searched literature. Typical shifts for similar structures suggest olefinic protons in the range of 5.0-6.0 ppm.
¹³C NMR Data not fully available in searched literature.
Infrared (IR) Data not fully available in searched literature.
Mass Spectrometry (MS) Data not fully available in searched literature.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common and effective approaches: the oxidation of (Z)-1,5-Octadien-3-ol and the Wittig reaction.

Synthesis via Oxidation of (Z)-1,5-Octadien-3-ol

This two-step method involves the initial synthesis of the precursor alcohol, (Z)-1,5-octadien-3-ol, followed by its oxidation to the desired ketone.[6] Mild oxidizing agents are recommended to prevent over-oxidation of the diene system.[6]

Step 1: Synthesis of (Z)-1,5-Octadien-3-ol

A detailed procedure for the enantioselective synthesis of (Z)-1,5-octadien-3-ol can be found in specialized literature, often involving lipase-mediated kinetic resolution.[6][7]

Step 2: Oxidation to (Z)-1,5-Octadien-3-one

  • Reagents and Materials:

    • (Z)-1,5-Octadien-3-ol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve (Z)-1,5-Octadien-3-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridinium chlorochromate (PCC) to the solution in portions.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford pure (Z)-1,5-Octadien-3-one.

Synthesis via Wittig Reaction

The Wittig reaction provides a powerful method for the formation of the carbon-carbon double bond in the conjugated dienone system of this compound.[6] This reaction involves the use of a phosphonium ylide.

  • Reagents and Materials:

    • An appropriate phosphonium salt (e.g., (2-butenyl)triphenylphosphonium bromide)

    • A strong base (e.g., n-butyllithium)

    • An appropriate aldehyde or ketone (e.g., 3-penten-2-one)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

    • Magnetic stirrer

    • Syringes for transfer of reagents

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (e.g., n-butyllithium) dropwise via syringe. The formation of the ylide is often indicated by a color change.

    • Stir the resulting ylide solution at 0 °C for a specified time.

    • Add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the synthesis and characterization process, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (Oxidation or Wittig) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Comparison to Literature NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Wittig_Reaction_Pathway Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Alkene This compound Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Phosphine_Oxide

Caption: Signaling pathway of the Wittig reaction for the synthesis of this compound.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 1,5-Octadien-3-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. Chiral 1,5-octadien-3-one and its derivatives are important precursors in the synthesis of various natural products and pharmaceuticals. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of these chiral ketones: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Comparison of Analytical Techniques

The selection of an appropriate method for determining enantiomeric excess is contingent on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and accuracy, and the available instrumentation. Each technique offers distinct advantages and limitations.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectra of the enantiomers.
Typical Stationary Phase Cyclodextrin derivatives (e.g., β-DEX™, γ-DEX™) on a polysiloxane backbone.[1]Polysaccharide derivatives (e.g., cellulose or amylose carbamates) coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H).Not applicable.
Sample Requirements Volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.Wide applicability to a broad range of compounds, including those that are not volatile or are thermally labile.[2]Soluble in a suitable deuterated solvent. Requires a functional group that can interact with the chiral shift reagent.
Analysis Time Typically faster than HPLC, with run times often in the range of 10-30 minutes.[3]Can vary from a few minutes to over an hour, depending on the complexity of the separation.[4]Very rapid, with data acquisition often taking only a few minutes per sample.
Resolution Generally provides high-resolution separation of enantiomers.Excellent resolution can be achieved with a wide variety of chiral stationary phases.[2]Resolution of signals depends on the nature of the analyte and the shift reagent, and can sometimes be lower than chromatographic methods.[5]
Sensitivity High sensitivity, especially with flame ionization detection (FID) or mass spectrometry (MS).Sensitivity is dependent on the detector used (e.g., UV, MS), and can be very high.Generally lower sensitivity compared to chromatographic methods, typically requiring milligram quantities of the sample.[5]
Advantages High efficiency, speed, and suitability for volatile compounds.Broad applicability, high-resolution capabilities, and a wide variety of available chiral stationary phases.Rapid analysis, non-destructive, and provides structural information.
Limitations Limited to volatile and thermally stable analytes.Can consume larger volumes of solvent, and method development can be time-consuming.Lower sensitivity, potential for signal broadening, and the cost of chiral shift reagents.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific this compound precursors.

Chiral Gas Chromatography (GC)

This protocol is suitable for the direct analysis of volatile chiral ketones.

1. Sample Preparation:

  • Dissolve the chiral this compound precursor in a volatile, high-purity solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, such as a Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID).

  • Injection Volume: 1 µL with a split ratio of 50:1.

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the separation of chiral ketones using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve the chiral this compound precursor in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and integrate the peaks for the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas as described in the GC protocol.

NMR Spectroscopy with a Chiral Shift Reagent

This method utilizes a lanthanide-based chiral shift reagent to induce separation of the NMR signals of the enantiomers.

1. Sample Preparation:

  • In a clean, dry NMR tube, dissolve 5-10 mg of the chiral this compound precursor in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add a small, precisely weighed amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[6] A starting point is a 0.1 molar equivalent relative to the substrate.

  • Gently shake the tube to dissolve the shift reagent and ensure a homogeneous solution.

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

3. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify a well-resolved proton signal that shows splitting into two distinct peaks in the presence of the chiral shift reagent. Protons alpha to the carbonyl group are often good candidates.

  • Integrate the areas of the two separated signals, which correspond to the two enantiomers.

  • Calculate the enantiomeric excess using the integral values.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of the appropriate analytical technique, the following diagrams illustrate the general workflow for enantiomeric excess determination and a logical decision-making process.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation start Racemic or Enantioenriched Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (if necessary) dissolve->derivatize gc Chiral GC derivatize->gc hplc Chiral HPLC derivatize->hplc nmr NMR with Chiral Shift Reagent derivatize->nmr integrate Peak/Signal Integration gc->integrate hplc->integrate nmr->integrate calculate Calculate Enantiomeric Excess integrate->calculate report Report Result calculate->report

General workflow for ee determination.

G Method Selection for Enantiomeric Excess Determination start Start: Chiral this compound Precursor volatile Is the compound volatile & thermally stable? start->volatile high_sensitivity Is high sensitivity required? volatile->high_sensitivity Yes hplc_or_gc Consider Chiral HPLC or GC with derivatization. volatile->hplc_or_gc No rapid_analysis Is rapid analysis the priority? high_sensitivity->rapid_analysis No gc Chiral GC is a strong candidate. high_sensitivity->gc Yes hplc Chiral HPLC is a versatile choice. rapid_analysis->hplc No nmr NMR with a chiral shift reagent is suitable. rapid_analysis->nmr Yes

Decision tree for selecting an analytical method.

References

Benchmarking the efficiency of different 1,5-Octadien-3-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 1,5-octadien-3-one, a key intermediate in various chemical and pharmaceutical applications. The efficiency of each method is objectively evaluated based on reported experimental data, focusing on reaction yields, stereoselectivity, and operational conditions. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a research setting.

Comparative Analysis of Synthesis Efficiency

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of method often depends on the desired stereochemistry, scale, and available resources. Below is a summary of the quantitative data for the most common synthesis routes.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Stereoselectivity (Z:E) / Enantiomeric Excess (ee)
Wittig Reaction Aldehyde/Ketone, Phosphonium YlideStrong Base (e.g., n-BuLi)-78 to 25Variable52 - 75Dependent on ylide type and conditions (e.g., 8:1 with semi-stabilized ylide)
Two-Step: Enzymatic Resolution & Oxidation
Step 1: Lipase-Mediated Resolution of (±)-(Z)-1,5-octadien-3-ol(±)-(Z)-1,5-octadien-3-ol, Acyl donorLipase PSRoom Temp.4 h42.3 (alcohol)(S)-alcohol with 79.5% ee at 47.8% conversion
Step 1 (alternative): Asymmetric Hydrolysis(±)-(Z)-1,5-octadien-3-yl acetateCHIRAZYME L-2Room Temp.3 h28.4 (alcohol)(R)-alcohol with ≥99% ee at 37.8% conversion
Step 2: Oxidation of (Z)-1,5-octadien-3-ol(Z)-1,5-octadien-3-olPCC0 to Room Temp.2 - 4 hHighConfiguration retained
Continuous Flow Synthesis (Representative) Alkyne, AldehydeSolid Acid Catalyst90Variable (based on flow rate)Good to ExcellentNot specified

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound, highlighting the key intermediates and reaction types.

G Synthetic Pathways to this compound A Aldehyde/Ketone + Phosphonium Ylide B Wittig Reaction A->B Base C This compound B->C D Racemic (Z)-1,5-octadien-3-ol E Enzymatic Kinetic Resolution (Lipase-mediated) D->E Lipase F Enantiopure (R)- or (S)- (Z)-1,5-octadien-3-ol E->F G Oxidation (PCC) F->G PCC G->C H Alkyne + Aldehyde I Continuous Flow Hydration-Condensation H->I Solid Acid Catalyst I->C

Caption: Synthetic routes to this compound.

Generalized Experimental Workflow

The synthesis, purification, and analysis of this compound typically follow a standardized workflow, as depicted below.

G General Experimental Workflow A Reactant Preparation B Chemical Synthesis (e.g., Wittig, Oxidation) A->B C Reaction Quenching and Workup B->C D Extraction and Drying C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, GC) E->F G Purity and Yield Determination F->G

Caption: A generalized workflow for the synthesis and analysis.

Detailed Experimental Protocols

Wittig Reaction for Dienone Synthesis (General Protocol)

The Wittig reaction provides a direct method for forming the carbon-carbon double bond in the dienone structure.

Materials:

  • A suitable phosphonium salt (e.g., (2-butenyl)triphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium in THF)

  • An appropriate aldehyde or ketone (e.g., acrolein)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • The phosphonium salt is suspended in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to -78 °C in a dry ice/acetone bath.

  • An equimolar amount of n-butyllithium is added dropwise via syringe, resulting in the formation of the colored ylide.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The aldehyde or ketone, dissolved in anhydrous THF, is added dropwise to the ylide solution at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Two-Step Synthesis via Enzymatic Resolution and Oxidation

This method is particularly useful for obtaining enantiomerically pure this compound.

Part A: Lipase-Mediated Asymmetric Hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate [1]

Materials:

  • (±)-(Z)-1,5-octadien-3-yl acetate

  • CHIRAZYME L-2 lipase

  • Phosphate buffer (pH 7.55)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (±)-(Z)-1,5-octadien-3-yl acetate in phosphate buffer, CHIRAZYME L-2 is added.[2]

  • The mixture is stirred at room temperature for 3 hours (to approximately 37.8% conversion).[1]

  • The reaction mixture is filtered through celite.

  • The filtrate is extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to yield enantiopure (R)-(Z)-1,5-octadien-3-ol and the unreacted (S)-acetate.[2]

Part B: Oxidation of (Z)-1,5-octadien-3-ol with Pyridinium Chlorochromate (PCC) [1]

Materials:

  • Enantiopure (Z)-1,5-octadien-3-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite

Procedure:

  • PCC is suspended in anhydrous DCM in a round-bottom flask.

  • A solution of (Z)-1,5-octadien-3-ol in anhydrous DCM is added to the PCC suspension at 0 °C.

  • The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the pad is washed with additional DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary. This method typically provides the desired ketone in high yield.[1]

Continuous Flow Synthesis of α,β-Unsaturated Ketones (Representative Protocol)

While a specific protocol for this compound is not detailed in the searched literature, the following is a representative procedure for the synthesis of α,β-unsaturated ketones using a continuous flow system, which could be adapted.[3][4]

Apparatus:

  • Continuous flow reactor system with a peristaltic pump

  • Reaction vessel or column packed with a solid acid catalyst (e.g., Amberlyst-15)

  • Microwave reactor (optional, for heating)

  • Backpressure regulator

Procedure:

  • The reaction vessel is charged with the solid acid catalyst.[3]

  • A solution of the starting alkyne and aldehyde in a suitable solvent (e.g., 1,2-dichloroethane) is prepared.[4]

  • The reagent solution is continuously pumped through the catalyst bed at a defined flow rate (e.g., 0.5 mL/min).[3]

  • The reaction is maintained at a specific temperature (e.g., 90 °C), potentially using microwave irradiation.[4]

  • The product solution exits the reactor through a backpressure regulator.[3]

  • The collected solution is concentrated in vacuo.

  • The crude product is purified by column chromatography. This method offers advantages in terms of scalability, safety, and reaction control.[3]

References

Safety Operating Guide

Proper Disposal of 1,5-Octadien-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,5-Octadien-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[2]

II. Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal procedures.

PropertyValueSource
Molecular Formula C8H12O[1][]
Molecular Weight 124.18 g/mol [1]
Appearance Colorless to pale yellow oil[]
Flash Point 53.33 °C (128.00 °F)[4][5]
Boiling Point 169.00 °C @ 760.00 mm Hg[5]
Hazards Flammable liquid, Skin/eye irritant[1]

III. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.

  • Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are likely to be exceeded, a respirator may be necessary.

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Do not discharge into sewer systems or waterways.[2][6]

Step 1: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

Step 2: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Remove all sources of ignition.[2]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[2] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.[2]

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step 3: Final Disposal

  • All waste containing this compound must be disposed of as hazardous waste.

  • The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6][7]

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[8] It is recommended to use a certified hazardous waste disposal service.

V. Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill_check Is there a spill? ppe->spill_check collect_waste Collect waste in a labeled, sealed container spill_check->collect_waste No contain_spill Contain spill with inert absorbent material using non-sparking tools spill_check->contain_spill Yes store_waste Store in a cool, dry, well-ventilated area away from ignition sources collect_waste->store_waste dispose Dispose of waste through a certified hazardous waste disposal service store_waste->dispose collect_spill Collect absorbed material into a suitable container for disposal contain_spill->collect_spill clean_area Clean spill area and collect cleaning materials as hazardous waste collect_spill->clean_area clean_area->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-Octadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,5-Octadien-3-one, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data for this compound and related flammable ketones.

Chemical Identifier:

  • CAS Number: 65767-22-8

Hazard Summary

This compound is classified as a flammable liquid and an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a controlled laboratory environment to mitigate risks.

Primary Hazards:

  • Flammability: Flammable liquid and vapor.[1]

  • Irritation: Causes skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves. Given that this compound is a ketone, materials such as Butyl rubber or Polyvinyl alcohol (PVA) are generally recommended for ketones.
Skin and Body A flame-retardant lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary based on the scale of the operation.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.

Quantitative Safety Data

ParameterValueSource
Flash Point 53.5 °CLookChem Safety Data Sheet
Boiling Point 169.1 °CLookChem
Permissible Exposure Not establishedConsult internal safety guidelines and occupational hygienists.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_transfer Carefully Transfer Chemical prep_setup->handle_transfer Proceed with experiment handle_spill Have Spill Kit Ready handle_transfer->handle_spill disp_collect Collect Waste in Labeled, Compatible Container handle_spill->disp_collect After use or spill disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose of Waste via Approved Chemical Waste Program disp_store->disp_dispose

Safe Handling Workflow

Storage and Disposal Plan

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from heat, sparks, open flames, and strong oxidizing agents.

Disposal:

  • Dispose of waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash. Arrange for collection by a licensed chemical waste disposal company.

This guidance is intended to provide essential safety information. Always refer to a comprehensive Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety department for specific protocols.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.